N-methyl-N'-(propargyl-PEG4)-Cy5
描述
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
属性
分子式 |
C37H47ClN2O4 |
|---|---|
分子量 |
619.2 g/mol |
IUPAC 名称 |
3,3-dimethyl-1-[2-[2-[2-(2-prop-2-ynoxyethoxy)ethoxy]ethoxy]ethyl]-2-[5-(1,3,3-trimethylindol-1-ium-2-yl)penta-2,4-dienylidene]indole chloride |
InChI |
InChI=1S/C37H47N2O4.ClH/c1-7-22-40-24-26-42-28-29-43-27-25-41-23-21-39-33-18-14-12-16-31(33)37(4,5)35(39)20-10-8-9-19-34-36(2,3)30-15-11-13-17-32(30)38(34)6;/h1,8-20H,21-29H2,2-6H3;1H/q+1;/p-1 |
InChI 键 |
UMLSHKASMKAELZ-UHFFFAOYSA-M |
产品来源 |
United States |
Foundational & Exploratory
what is the structure of N-methyl-N'-(propargyl-PEG4)-Cy5
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive technical overview of N-methyl-N'-(propargyl-PEG4)-Cy5, a fluorescent labeling reagent and bifunctional linker. It details the molecule's structure, physicochemical properties, and its application in bioconjugation, particularly through copper-catalyzed click chemistry.
Molecular Structure and Core Components
This compound is a complex organic molecule engineered for specific biochemical applications. Its structure can be deconstructed into three primary functional units:
-
Cyanine (B1664457) 5 (Cy5) Core: The foundational component is the Cy5 dye, a member of the cyanine dye family. This indocyanine structure is responsible for the molecule's fluorescent properties, with a characteristic far-red to near-infrared excitation and emission profile, which is advantageous for minimizing background fluorescence in biological samples.[1] The Cy5 core in this specific molecule is asymmetrically substituted.
-
Polyethylene Glycol (PEG4) Linker: A tetraethylene glycol (PEG4) spacer is covalently attached to one of the nitrogen atoms of the Cy5 core. This hydrophilic PEG linker enhances the molecule's solubility in aqueous buffers and provides a flexible spacer arm, which can mitigate potential steric hindrance when conjugating to target biomolecules.
-
Propargyl Group: Terminating the PEG4 linker is a propargyl group, which contains a reactive alkyne functional group (-C≡CH).[2][3][4] This alkyne is crucial for the molecule's primary application in "click chemistry," specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction.[2][3]
The molecule's full chemical name is 3,3-dimethyl-1-(3,6,9,12-tetraoxapentadec-14-yn-1-yl)-2-((1E,3E)-5-((E)-1,3,3-trimethylindolin-2-ylidene)penta-1,3-dien-1-yl)-3H-indol-1-ium chloride.[4]
Physicochemical and Spectroscopic Data
The key quantitative properties of this compound are summarized in the table below for easy reference.
| Property | Value | Reference |
| CAS Number | 2107273-04-9 | [4][5][6] |
| Molecular Formula | C₃₇H₄₇ClN₂O₄ | [4] |
| Molecular Weight | 619.24 g/mol (or 620.30 g/mol ) | [4][6] |
| Excitation Maximum (λex) | ~649 nm | [1][4][7] |
| Emission Maximum (λem) | ~667 nm | [1][4][7] |
| Molar Extinction Coefficient | ~232,000 cm⁻¹M⁻¹ | [5] |
Key Applications and Experimental Protocols
This compound is primarily utilized as a fluorescent tagging reagent in bioconjugation reactions. Its alkyne group allows for the covalent attachment of the photostable Cy5 fluorophore to various azide-modified molecules, such as proteins, nucleic acids, or small-molecule ligands, via click chemistry.[4][7] This makes it a valuable tool in the synthesis of fluorescent probes and PROTACs (PROteolysis TArgeting Chimeras).[2][3]
Experimental Protocol: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol provides a general methodology for labeling an azide-containing biomolecule with this compound.
Materials:
-
This compound (Alkyne-Cy5)
-
Azide-modified biomolecule (e.g., protein, peptide, oligonucleotide)
-
Copper(II) sulfate (B86663) (CuSO₄)
-
Sodium ascorbate (B8700270)
-
Tris(benzyltriazolylmethyl)amine (TBTA) or other Cu(I)-stabilizing ligand
-
Reaction Buffer (e.g., phosphate-buffered saline, pH 7.4)
-
DMSO (for dissolving reagents)
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of the Azide-modified biomolecule in an appropriate reaction buffer.
-
Prepare a 10 mM stock solution of this compound in anhydrous DMSO.
-
Prepare a 50 mM stock solution of CuSO₄ in deionized water.
-
Prepare a 100 mM stock solution of sodium ascorbate in deionized water. This solution should be made fresh.
-
Prepare a 10 mM stock solution of TBTA in DMSO.
-
-
Reaction Setup:
-
In a microcentrifuge tube, combine the Azide-modified biomolecule with the reaction buffer.
-
Add the this compound stock solution. A 1.5 to 5-fold molar excess relative to the azide-biomolecule is typically recommended.
-
Add the TBTA ligand to the reaction mixture and vortex briefly.
-
Premix the CuSO₄ and sodium ascorbate solutions. Add this mixture to the reaction tube to initiate the cycloaddition. The final concentration of copper is typically in the range of 50-100 µM.
-
-
Incubation:
-
Incubate the reaction mixture at room temperature for 1-4 hours. The reaction can be performed in the dark to protect the Cy5 fluorophore from photobleaching.
-
-
Purification:
-
Following incubation, the labeled biomolecule can be purified from excess reagents using standard methods such as size exclusion chromatography (e.g., desalting columns), dialysis, or precipitation, depending on the nature of the biomolecule.
-
-
Analysis:
-
Confirm successful conjugation by measuring the absorbance at ~280 nm (for protein) and ~649 nm (for Cy5). The degree of labeling can be calculated using the respective molar extinction coefficients.
-
Visualized Workflow and Pathways
The central utility of this compound is its participation in the CuAAC reaction. The following diagram illustrates this experimental workflow.
Caption: Workflow for CuAAC using this compound.
References
- 1. Cyanine5 Dye, Cy5 Fluorophore, Cy5 Dye | AxisPharm [axispharm.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound|Other Targets Inhitibor&Antagonist&Agonist|DC Chemicals [dcchemicals.com]
- 5. cenmed.com [cenmed.com]
- 6. reagents.alfa-chemistry.com [reagents.alfa-chemistry.com]
- 7. This compound | CAS:2107273-04-9 | AxisPharm [axispharm.com]
An In-depth Technical Guide to N-methyl-N'-(propargyl-PEG4)-Cy5: Mechanism of Action and Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of N-methyl-N'-(propargyl-PEG4)-Cy5, a fluorescent labeling reagent. It details the molecule's core mechanism of action, provides key quantitative data, outlines a detailed experimental protocol for its application, and visualizes the underlying chemical and experimental workflows. This document is intended to serve as a practical resource for researchers utilizing this and similar reagents for bioconjugation and analysis.
Core Mechanism of Action
This compound is a specialized chemical tool designed for the fluorescent labeling of biomolecules. Its mechanism of action is not biological but chemical, centered on the principles of Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) , a cornerstone of "click chemistry".[1][2]
The molecule is comprised of three key functional components:
-
An Alkyne Group (propargyl): This terminal alkyne (-C≡CH) is the reactive handle for the click chemistry reaction.[1]
-
A PEG4 Linker (Polyethylene Glycol, 4 units): This hydrophilic spacer increases the aqueous solubility of the molecule and the resulting conjugate, minimizing aggregation and potential steric hindrance.
-
A Cy5 Fluorophore (Cyanine5): A bright, photostable fluorescent dye that allows for highly sensitive detection and visualization of the labeled biomolecule in the far-red region of the spectrum.[3]
The core reaction involves the covalent ligation of the alkyne group on this compound to an azide (B81097) (-N3) group on a target molecule. This reaction is catalyzed by a Cu(I) species, which is typically generated in situ from a Cu(II) salt (like copper(II) sulfate, CuSO₄) and a reducing agent (such as sodium ascorbate). The reaction is highly specific, efficient, and bio-orthogonal, meaning it does not interfere with native functional groups found in biological systems.[4] The result is a stable triazole linkage, permanently tethering the Cy5 dye to the target molecule.
This reagent is frequently described as a PROTAC (Proteolysis Targeting Chimera) linker , indicating a primary application in the development and analysis of PROTACs.[1][2] By incorporating an azide group into a PROTAC molecule, researchers can then "click" on the this compound to create a fluorescently tagged PROTAC. This allows for the direct visualization and quantification of the PROTAC's interaction with its target protein and the E3 ligase, facilitating critical binding and degradation studies.
Diagram of the CuAAC Mechanism
Caption: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction.
Data Presentation
Quantitative data for this compound is primarily related to the spectroscopic properties of the Cy5 fluorophore. This information is critical for designing imaging experiments and quantifying the degree of labeling.
| Property | Value | Reference(s) |
| Excitation Maximum (λex) | ~649 nm | [5] |
| Emission Maximum (λem) | ~667 nm | [5] |
| Molar Extinction Coefficient | ~250,000 M⁻¹cm⁻¹ at λex | [6] |
| Molecular Weight | ~619.24 g/mol | [4] |
| Solubility | DMSO, DMF, DCM | [5] |
Note: Spectroscopic properties can be influenced by the local environment and conjugation to a biomolecule.
Experimental Protocols
The following section provides a detailed, generalized protocol for labeling an azide-modified protein with this compound. This protocol is a composite based on standard CuAAC methodologies.[7][8] Optimization may be required for specific proteins and applications.
Materials and Reagents
-
Azide-modified protein in a suitable buffer (e.g., PBS, HEPES), free of azide and chelating agents.
-
This compound
-
Anhydrous Dimethylsulfoxide (DMSO)
-
Reagent Stock Solutions:
-
Copper(II) Sulfate (CuSO₄): 20 mM in deionized water.
-
Copper(I)-stabilizing ligand (e.g., THPTA or TBTA): 100 mM in deionized water (for THPTA) or DMSO (for TBTA).
-
Reducing Agent (Sodium Ascorbate): 300 mM in deionized water. Prepare fresh immediately before use.
-
This compound: 2.5 mM in anhydrous DMSO.
-
Labeling Procedure
-
Prepare the Protein Sample:
-
Adjust the concentration of the azide-modified protein to 1-5 mg/mL in an appropriate buffer. For a typical reaction, start with 50 µL of the protein solution.
-
To this, add 90 µL of PBS buffer.
-
-
Prepare the Catalyst Premix:
-
In a separate microcentrifuge tube, mix the CuSO₄ and ligand solutions. A common ratio is 1:5 (e.g., 10 µL of 20 mM CuSO₄ and 10 µL of 100 mM THPTA).
-
Vortex briefly and allow to incubate for 2-3 minutes at room temperature.
-
-
Initiate the Labeling Reaction:
-
Add 20 µL of the 2.5 mM this compound stock solution to the diluted protein sample. Vortex gently to mix.
-
Add the catalyst premix to the protein-dye mixture.
-
To initiate the click reaction, add 10 µL of the freshly prepared 300 mM sodium ascorbate solution. Vortex briefly.
-
-
Incubation:
-
Protect the reaction from light by wrapping the tube in aluminum foil or using an amber tube.
-
Incubate at room temperature for 30-60 minutes. For sensitive proteins, the reaction can be performed at 4°C for a longer duration (e.g., 2-4 hours), though this may require optimization.
-
-
Purification of the Labeled Protein:
-
Remove unreacted dye and catalyst components from the labeled protein. This is commonly achieved by:
-
Size Exclusion Chromatography (SEC): Using a desalting column (e.g., PD-10) equilibrated with the desired storage buffer.
-
Dialysis: Against a large volume of the storage buffer.
-
Spin Filtration: Using a centrifugal filter unit with a molecular weight cutoff appropriate for the target protein.
-
-
Characterization and Quantification
-
Spectroscopic Analysis:
-
Measure the absorbance of the purified conjugate at 280 nm (for protein) and ~649 nm (for Cy5) using a UV-Vis spectrophotometer.
-
Calculate the protein concentration and the degree of labeling (DOL) using the Beer-Lambert law and the molar extinction coefficients for the protein and Cy5. A correction factor for Cy5 absorbance at 280 nm may be necessary for accurate protein concentration determination.
-
-
SDS-PAGE Analysis:
-
Run the labeled protein on an SDS-PAGE gel.
-
Visualize the gel using a fluorescence scanner with appropriate excitation/emission filters for Cy5. A single fluorescent band at the expected molecular weight of the protein confirms successful conjugation.
-
Stain the same gel with a total protein stain (e.g., Coomassie Blue) to verify protein integrity and loading.
-
Mandatory Visualizations
Experimental Workflow for Protein Labeling
Caption: A typical experimental workflow for labeling proteins via CuAAC.
Logical Relationship in PROTAC Application
Caption: Using the Cy5 linker to study PROTAC-mediated protein degradation.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. N-methyl-N'-methyl-O-(m-PEG4)-O'-(propargyl-PEG4)-Cy5 | CAS:2107273-50-5 | AxisPharm [axispharm.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. interchim.fr [interchim.fr]
- 5. This compound, 2107273-04-9 | BroadPharm [broadpharm.com]
- 6. Click-PEGylation – A mobility shift approach to assess the redox state of cysteines in candidate proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 7. lumiprobe.com [lumiprobe.com]
- 8. broadpharm.com [broadpharm.com]
An In-depth Technical Guide to the Spectral Properties of N-methyl-N'-(propargyl-PEG4)-Cy5
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core spectral properties of the fluorescent dye N-methyl-N'-(propargyl-PEG4)-Cy5. This cyanine-based dye is a valuable tool in various biological and drug discovery applications, primarily due to its bright fluorescence in the far-red region of the spectrum and its utility in bioconjugation via "Click Chemistry."
Core Spectral and Photophysical Properties
This compound is a derivative of the widely used Cy5 dye, featuring a propargyl group for covalent attachment to molecules of interest and a polyethylene (B3416737) glycol (PEG4) linker to enhance solubility and reduce non-specific binding. Its fluorescence characteristics make it suitable for a range of applications, including fluorescence microscopy, flow cytometry, and Western blotting[1].
| Property | Value | Reference |
| Excitation Maximum (λ_max, abs_) | ~649 nm | [1][2][3] |
| Emission Maximum (λ_max, em_) | ~667 nm | [2][3][4][5][6][7] |
| Extinction Coefficient (ε) | 232,000 cm⁻¹M⁻¹ | [2][3] |
| Quantum Yield (Φ_f_) | ~0.28 (for Cy5) | [1] |
| Recommended Excitation Wavelength | 650 nm | |
| Recommended Emission Filter | 670/30 nm | |
| Solubility | DMSO, DMF, DCM | [3] |
Note on Quantum Yield: The quantum yield of approximately 0.28 is a generally cited value for the parent Cy5 dye[1]. The specific quantum yield for the N-methyl-N'-(propargyl-PEG4) derivative may vary depending on the solvent and conjugation partner.
Chemical and Physical Specifications
| Property | Value | Reference |
| Molecular Formula | C₃₇H₄₈ClN₂O₄ | [2][3][6] |
| Molecular Weight | 620.3 g/mol | [2][3][6] |
| CAS Number | 2107273-04-9 | [2][3][6] |
| Purity | ≥95% | [6] |
| Storage | -20°C, protect from light | [3] |
Experimental Protocols
The following sections detail generalized experimental protocols for the characterization of the spectral properties of this compound.
Measurement of Absorption Spectrum and Extinction Coefficient
Objective: To determine the wavelength of maximum absorbance (λ_max, abs_) and the molar extinction coefficient (ε).
Materials:
-
This compound
-
Spectroscopy-grade solvent (e.g., DMSO, ethanol, or PBS)
-
UV-Vis spectrophotometer
-
Calibrated quartz cuvettes (1 cm path length)
-
Analytical balance and volumetric flasks
Procedure:
-
Stock Solution Preparation: Accurately weigh a small amount of the lyophilized dye and dissolve it in the chosen solvent to create a concentrated stock solution (e.g., 1 mM). Protect the solution from light.
-
Serial Dilutions: Prepare a series of dilutions from the stock solution in the same solvent. The final concentrations should result in absorbance values between 0.1 and 1.0 at the expected λ_max, abs_.
-
Spectrophotometer Setup: Blank the spectrophotometer using the same solvent as used for the dilutions.
-
Absorbance Measurement: Measure the absorbance spectrum of each dilution from approximately 500 nm to 750 nm.
-
Data Analysis:
-
Identify the wavelength of maximum absorbance (λ_max, abs_).
-
According to the Beer-Lambert law (A = εcl), plot absorbance at λ_max, abs_ versus concentration.
-
The slope of the resulting linear fit will be the molar extinction coefficient (ε) in units of M⁻¹cm⁻¹, assuming a 1 cm path length.
-
Measurement of Fluorescence Emission Spectrum and Quantum Yield
Objective: To determine the wavelength of maximum emission (λ_max, em_) and the relative fluorescence quantum yield (Φ_f_).
Materials:
-
This compound solutions from the previous experiment
-
A suitable fluorescence standard with a known quantum yield in the same spectral region (e.g., Cresyl Violet in methanol, Φ_f_ ≈ 0.54)
-
Fluorescence spectrophotometer with excitation and emission monochromators
-
Quartz fluorescence cuvettes
Procedure:
-
Spectrofluorometer Setup: Set the excitation wavelength to the determined λ_max, abs_ (or slightly lower to avoid inner filter effects)[8]. Set the emission scan range from ~660 nm to 800 nm. Optimize excitation and emission slit widths to maximize signal without saturating the detector[8].
-
Sample Measurement:
-
Use a dilute solution of the dye with an absorbance of < 0.1 at the excitation wavelength to minimize inner filter effects.
-
Record the fluorescence emission spectrum. The peak of this spectrum is the λ_max, em_.
-
-
Standard Measurement:
-
Prepare a solution of the fluorescence standard with a similar absorbance (< 0.1) at the same excitation wavelength.
-
Record the fluorescence emission spectrum of the standard under identical instrument settings.
-
-
Data Analysis (Relative Quantum Yield Calculation):
-
Integrate the area under the emission curves for both the sample (S) and the standard (R).
-
Measure the absorbance (A) of both the sample and the standard at the excitation wavelength.
-
Calculate the quantum yield of the sample (Φ_S_) using the following equation: Φ_S_ = Φ_R_ * (I_S_ / I_R_) * (A_R_ / A_S_) * (n_S_² / n_R_²) Where:
-
Φ is the quantum yield
-
I is the integrated fluorescence intensity
-
A is the absorbance at the excitation wavelength
-
n is the refractive index of the solvent (For the same solvent, the refractive index term cancels out).
-
-
Application Workflow: Bioconjugation via Click Chemistry
This compound is designed for covalent labeling of target molecules through copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a type of "Click Chemistry"[3][5][7][9][10]. This is particularly useful in the synthesis of PROTACs (Proteolysis Targeting Chimeras) and other labeled biomolecules[9][10].
Caption: Protein labeling via CuAAC Click Chemistry.
The diagram above illustrates the general workflow for labeling a target protein that has been modified to contain an azide (B81097) group. The alkyne group on the this compound dye reacts with the azide group in the presence of a copper(I) catalyst to form a stable triazole linkage, covalently attaching the fluorescent Cy5 label to the protein. Subsequent purification removes unreacted dye and catalyst, yielding the purified, fluorescently labeled protein ready for downstream applications.
Signaling Pathway Context: PROTAC Development
While not part of a classical signaling pathway itself, this compound is instrumental in studying and developing molecules that modulate such pathways, like PROTACs. A PROTAC is a bifunctional molecule that brings a target protein into proximity with an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. Fluorescently labeling a PROTAC with a dye like this compound allows researchers to visualize its cellular uptake, localization, and engagement with the target protein.
Caption: Workflow for studying PROTACs using a fluorescent label.
This logical diagram shows how a fluorescently labeled PROTAC, synthesized using this compound, is used in cellular assays. The labeled molecule is introduced to cells, and its behavior is monitored using fluorescence microscopy. This allows for the direct visualization of critical parameters such as cell permeability and subcellular distribution, which are essential for the development of effective PROTAC-based therapeutics.
References
- 1. Cyanine5 Dye, Cy5 Fluorophore, Cy5 Dye | AxisPharm [axispharm.com]
- 2. cenmed.com [cenmed.com]
- 3. This compound, 2107273-04-9 | BroadPharm [broadpharm.com]
- 4. N-methyl-N'-methyl-O-(m-PEG4)-O'-(propargyl-PEG4)-Cy5 | CAS:2107273-50-5 | AxisPharm [axispharm.com]
- 5. This compound|Other Targets Inhitibor&Antagonist&Agonist|DC Chemicals [dcchemicals.com]
- 6. This compound | CAS:2107273-04-9 | AxisPharm [axispharm.com]
- 7. tebubio.com [tebubio.com]
- 8. edinst.com [edinst.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. medchemexpress.com [medchemexpress.com]
A Technical Deep Dive into N-methyl-N'-(propargyl-PEG4)-Cy5: Spectroscopic Properties and Experimental Protocols
For Immediate Release
This technical guide provides a comprehensive overview of the spectroscopic properties of N-methyl-N'-(propargyl-PEG4)-Cy5, a functionalized cyanine (B1664457) dye. Designed for researchers, scientists, and professionals in drug development, this document outlines the core photophysical characteristics and provides detailed experimental protocols for their determination.
This compound is a fluorescent dye featuring a Cy5 core, known for its brightness and photostability in the far-red region of the electromagnetic spectrum. The propargyl group facilitates its conjugation to molecules of interest via "click chemistry," while the polyethylene (B3416737) glycol (PEG) spacer enhances its solubility and biocompatibility. These features make it a valuable tool for a variety of applications, including fluorescence microscopy, flow cytometry, and in vivo imaging.
Core Spectroscopic Properties
The photophysical characteristics of this compound are critical for its effective use in experimental design. The key quantitative data are summarized in the table below.
| Property | Value | Unit |
| Excitation Maximum (λex) | ~649 | nm |
| Emission Maximum (λem) | ~667 | nm |
| Molar Extinction Coefficient (ε) | ~232,000-250,000 | M⁻¹cm⁻¹ |
| Quantum Yield (Φ) | ~0.2 - 0.27 | - |
Note: The quantum yield is for the parent Cy5 dye and serves as a close approximation.
Experimental Protocols
Accurate determination of the spectroscopic properties is essential for reproducible and quantitative fluorescence-based assays. The following protocols describe the methodologies for measuring the excitation and emission spectra, molar extinction coefficient, and fluorescence quantum yield of this compound.
Determination of Excitation and Emission Spectra
This protocol outlines the procedure for measuring the maximal excitation and emission wavelengths of the dye.
Materials:
-
This compound
-
Spectroscopy-grade solvent (e.g., phosphate-buffered saline (PBS), ethanol)
-
Spectrofluorometer
-
UV-Vis spectrophotometer
-
Quartz cuvettes
Procedure:
-
Sample Preparation: Prepare a dilute solution of this compound in the chosen solvent. The concentration should be adjusted to have an absorbance of approximately 0.1 at the expected excitation maximum to avoid inner filter effects.
-
Excitation Spectrum:
-
Set the emission wavelength of the spectrofluorometer to the expected emission maximum (~667 nm).
-
Scan a range of excitation wavelengths (e.g., 550 nm to 660 nm).
-
The wavelength at which the fluorescence intensity is highest is the excitation maximum (λex).
-
-
Emission Spectrum:
-
Set the excitation wavelength of the spectrofluorometer to the determined excitation maximum (λex).
-
Scan a range of emission wavelengths (e.g., 650 nm to 750 nm).
-
The wavelength with the highest fluorescence intensity is the emission maximum (λem).
-
Determination of Molar Extinction Coefficient
This protocol describes how to determine the molar extinction coefficient, a measure of how strongly the dye absorbs light at a specific wavelength.
Materials:
-
This compound of known concentration
-
Spectroscopy-grade solvent
-
UV-Vis spectrophotometer
-
Quartz cuvettes
Procedure:
-
Sample Preparation: Prepare a series of dilutions of the dye in the solvent.
-
Absorbance Measurement: Measure the absorbance of each dilution at the determined excitation maximum (λex).
-
Beer-Lambert Law Calculation: Plot the absorbance values against the corresponding concentrations. The molar extinction coefficient (ε) can be calculated from the slope of the resulting linear fit according to the Beer-Lambert law (A = εcl), where A is the absorbance, c is the concentration, and l is the path length of the cuvette (typically 1 cm).
Determination of Fluorescence Quantum Yield
The fluorescence quantum yield is a measure of the efficiency of the fluorescence process. It is determined relative to a standard with a known quantum yield.
Materials:
-
This compound solution
-
A quantum yield standard with similar excitation and emission properties (e.g., Cresyl Violet in methanol)
-
Spectroscopy-grade solvent
-
Spectrofluorometer
-
UV-Vis spectrophotometer
-
Quartz cuvettes
Procedure:
-
Sample and Standard Preparation: Prepare a series of dilutions for both the this compound and the quantum yield standard in the same solvent. The absorbance of all solutions at the excitation wavelength should be kept below 0.1.
-
Absorbance and Emission Measurement:
-
Measure the absorbance of each solution at the excitation wavelength.
-
Measure the fluorescence emission spectrum for each solution, ensuring the excitation wavelength and all instrument settings are identical for both the sample and the standard.
-
-
Data Analysis:
-
Integrate the area under the emission curve for each solution.
-
Plot the integrated fluorescence intensity versus absorbance for both the sample and the standard.
-
The quantum yield (Φ) of the sample can be calculated using the following equation: Φ_sample = Φ_standard * (slope_sample / slope_standard) * (η_sample² / η_standard²) where Φ is the quantum yield, slope is the slope from the plot of integrated fluorescence intensity versus absorbance, and η is the refractive index of the solvent.
-
Experimental Workflow
The following diagram illustrates the logical flow of the experimental procedures for the complete spectral characterization of this compound.
Caption: Experimental workflow for the spectral characterization of this compound.
Solubility of N-methyl-N'-(propargyl-PEG4)-Cy5 in Aqueous Buffers: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction
N-methyl-N'-(propargyl-PEG4)-Cy5 is a fluorescent dye that combines the spectral properties of Cyanine5 (Cy5) with the versatile reactivity of a propargyl group, enabling its use in "click chemistry" reactions. The incorporation of a four-unit polyethylene (B3416737) glycol (PEG4) spacer is a key structural feature intended to improve the hydrophilicity and, consequently, the aqueous solubility of the molecule. Understanding the solubility of this dye in relevant aqueous buffers is paramount for its effective use in various applications, including bioconjugation, fluorescence imaging, and diagnostics.
Expected Solubility Profile
Direct, quantitative solubility data for this compound in specific aqueous buffers is not extensively documented in publicly available resources. However, based on the general properties of PEGylated cyanine (B1664457) dyes, a qualitative assessment can be made.
The presence of the PEG4 linker is known to increase the water solubility of compounds.[1][2][3] Several suppliers of structurally related PEGylated Cy5 dyes list them as being soluble in water, as well as in organic solvents like DMSO, DMF, and DCM.[1][2][3][4][5][6] It is therefore anticipated that this compound will exhibit solubility in aqueous buffers. The exact solubility limit, however, will be influenced by factors such as the pH, ionic strength, and temperature of the buffer. For instance, the solubility of other fluorescent dyes has been shown to be dependent on the composition of the buffer system, such as in phosphate-buffered saline (PBS).
Table 1: Qualitative Solubility of Structurally Similar PEGylated Dyes
| Compound Name | Reported Solvents | Source |
| N-(m-PEG4)-N'-(PEG3-Mal)-Cy5 | Water, DMSO, DMF, DCM | [1] |
| Propargyl-PEG4-acid | Water, DMSO, DCM, DMF | [4] |
| N-methyl-N'-methyl-O-(m-PEG4)-O'-(acid-PEG5)-Cy5 | Water, DMSO, DMF, DCM | [2] |
| Propargyl-PEG4-amine | Water, DMSO, DCM, DMF | [5] |
| N-(m-PEG4)-N'-(PEG4-acid)-Cy5 | Water, DMSO, DMF, DCM | [3] |
| N-(m-PEG4)-N'-(m-PEG4)-O-(m-PEG4)-O'-(propargyl-PEG4)-Cy5 | Water, DMSO, DMF, DCM | [6] |
Experimental Protocol for Determining Aqueous Solubility
To ascertain the precise solubility of this compound in a specific aqueous buffer, the following experimental protocol is recommended. This method is based on the principle of creating a saturated solution and then quantifying the concentration of the dissolved solute.
Materials:
-
This compound
-
Aqueous buffer of interest (e.g., PBS, Tris-HCl)
-
Microcentrifuge tubes
-
Vortex mixer
-
Thermomixer or incubator
-
Spectrophotometer or plate reader
-
Calibrated micropipettes
-
Analytical balance
-
Microcentrifuge
Methodology:
-
Preparation of Stock Solution:
-
Accurately weigh a small amount (e.g., 1 mg) of this compound.
-
Dissolve the dye in a minimal amount of a suitable organic solvent in which it is highly soluble (e.g., DMSO) to create a concentrated stock solution.
-
-
Generation of a Standard Curve:
-
Perform serial dilutions of the stock solution in the aqueous buffer of interest to create a series of standards with known concentrations.
-
Measure the absorbance of each standard at the maximum absorbance wavelength (λmax) of Cy5 (approximately 649 nm).
-
Plot a standard curve of absorbance versus concentration. This curve will be used to determine the concentration of the dye in the solubility experiment.
-
-
Equilibration of the Dye in Aqueous Buffer:
-
Add an excess amount of the this compound powder to a microcentrifuge tube containing a known volume of the aqueous buffer (e.g., 1 mL). The amount should be sufficient to ensure that not all of the dye dissolves.
-
Vortex the mixture vigorously for 1-2 minutes.
-
Incubate the tube at a controlled temperature (e.g., 25°C or 37°C) with continuous agitation for a set period (e.g., 24 hours) to allow the solution to reach equilibrium.
-
-
Separation of Undissolved Solute:
-
After incubation, centrifuge the suspension at high speed (e.g., 14,000 x g) for 10-15 minutes to pellet the undissolved dye.
-
-
Quantification of Dissolved Dye:
-
Carefully collect a known volume of the supernatant without disturbing the pellet.
-
Dilute the supernatant with the aqueous buffer as necessary to bring the absorbance within the linear range of the standard curve.
-
Measure the absorbance of the diluted supernatant at the λmax of Cy5.
-
Use the standard curve to determine the concentration of the dye in the diluted supernatant.
-
Calculate the concentration in the original supernatant, taking into account the dilution factor. This value represents the solubility of this compound in the tested buffer under the specified conditions.
-
Visualization of Experimental Workflow
The following diagram illustrates the key steps in the experimental protocol for determining the aqueous solubility of this compound.
Caption: Experimental workflow for determining the aqueous solubility of a fluorescent dye.
Conclusion
References
- 1. N-(m-PEG4)-N'-(PEG3-Mal)-Cy5, 2839527-02-3 | BroadPharm [broadpharm.com]
- 2. N-methyl-N'-methyl-O-(m-PEG4)-O'-(acid-PEG5)-Cy5 | BroadPharm [broadpharm.com]
- 3. N-(m-PEG4)-N'-(PEG4-acid)-Cy5, 2107273-32-3 | BroadPharm [broadpharm.com]
- 4. Propargyl-PEG4-acid, 1415800-32-6 | BroadPharm [broadpharm.com]
- 5. Propargyl-PEG4-amine, 1013921-36-2 | BroadPharm [broadpharm.com]
- 6. N-(m-PEG4)-N'-(m-PEG4)-O-(m-PEG4)-O'-(propargyl-PEG4)-Cy5, 2107273-54-9 | BroadPharm [broadpharm.com]
An In-Depth Technical Guide to N-methyl-N'-(propargyl-PEG4)-Cy5 for Click Chemistry Labeling
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-methyl-N'-(propargyl-PEG4)-Cy5 is a fluorescent probe designed for the specific labeling of biomolecules through click chemistry. This cyanine-based dye possesses a terminal alkyne group, making it an ideal reagent for copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reactions. Its intrinsic fluorescence in the far-red spectrum, coupled with a hydrophilic polyethylene (B3416737) glycol (PEG) spacer, offers significant advantages for biological imaging and assays by minimizing background autofluorescence and enhancing solubility. This guide provides a comprehensive overview of its properties, detailed experimental protocols, and its application in advanced research areas such as targeted protein degradation with Proteolysis-Targeting Chimeras (PROTACs).
Core Properties and Specifications
This compound is engineered for high performance in bio-conjugation applications. Its key characteristics are summarized in the table below, providing a quick reference for experimental design.
| Property | Value | Reference(s) |
| Molecular Formula | C₃₇H₄₈ClN₂O₄ | [1] |
| Molecular Weight | 620.3 g/mol | [1] |
| Excitation Maximum (λex) | 649 nm | [1] |
| Emission Maximum (λem) | 667 nm | [1] |
| Extinction Coefficient (ε) | 232,000 cm⁻¹M⁻¹ | [1] |
| Quantum Yield (Φ) | ~0.28 (Typical for Cy5) | [2] |
| Solubility | DMSO, DMF, DCM; low solubility in water | [1] |
| Purity | >97% | [1] |
| Storage | -20°C, desiccated | [1] |
Experimental Protocols
General Protein Labeling via Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol outlines the steps for labeling an azide-modified protein with this compound.
Materials:
-
Azide-modified protein in an amine-free buffer (e.g., PBS)
-
This compound
-
Anhydrous DMSO or DMF
-
Copper(II) sulfate (B86663) (CuSO₄) solution (20 mM in water)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand solution (100 mM in water)
-
Sodium ascorbate (B8700270) solution (300 mM in water, freshly prepared)
-
Gel filtration column (e.g., Sephadex G-25) for purification
Procedure:
-
Prepare the Protein Solution:
-
Dissolve the azide-modified protein in an amine-free buffer to a final concentration of 2-10 mg/mL.
-
-
Prepare the Dye Solution:
-
Immediately before use, dissolve this compound in anhydrous DMSO or DMF to a concentration of 10 mg/mL.
-
-
Labeling Reaction:
-
In a reaction tube, combine the azide-modified protein solution with the this compound solution. A 5-10 fold molar excess of the dye over the protein is a good starting point, but the optimal ratio should be determined empirically.
-
Prepare the copper catalyst by pre-complexing CuSO₄ with the THPTA ligand. Add the THPTA solution to the reaction mixture first, followed by the CuSO₄ solution. Typical final concentrations are 1-2 mM CuSO₄ and 5-10 mM THPTA.
-
Initiate the click reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of 10-20 mM.
-
Gently mix and incubate the reaction for 1-2 hours at room temperature, protected from light.
-
-
Purification:
-
Separate the labeled protein from unreacted dye and other reagents using a gel filtration column.
-
Elute with an appropriate buffer (e.g., PBS).
-
Collect fractions and identify those containing the labeled protein by measuring the absorbance at 280 nm (for the protein) and ~650 nm (for the Cy5 dye).
-
Applications in PROTAC Technology
This compound is a valuable tool in the development of PROTACs, which are heterobifunctional molecules that induce the degradation of specific target proteins.[3] The dye can be incorporated as a fluorescent linker, enabling the visualization and tracking of the PROTAC and the monitoring of its interaction with the target protein and the E3 ubiquitin ligase.
A key application is in the study of Bromodomain-containing protein 4 (BRD4), a transcriptional regulator implicated in various cancers.[4] Fluorescently labeled PROTACs targeting BRD4 allow for the direct observation of PROTAC-induced degradation of BRD4 within living cells.
Visualizing PROTAC-Mediated Degradation of BRD4
The following diagram illustrates the workflow for using a fluorescent PROTAC, incorporating this compound, to monitor the degradation of a target protein like BRD4.
Caption: Workflow for monitoring PROTAC-mediated degradation of BRD4.
Signaling Pathway: PROTAC-Induced Protein Degradation
The following diagram illustrates the signaling pathway of targeted protein degradation induced by a fluorescent PROTAC.
Caption: PROTAC-mediated targeted protein degradation pathway.
Conclusion
This compound is a versatile and powerful tool for researchers in the fields of chemical biology, cell biology, and drug discovery. Its amenability to click chemistry allows for the specific and efficient labeling of a wide range of biomolecules. The incorporation of this dye into PROTACs provides a means to visualize and quantify targeted protein degradation, offering valuable insights into the efficacy and mechanism of action of these novel therapeutics. The detailed protocols and conceptual diagrams provided in this guide serve as a valuable resource for the successful application of this compound in advanced research settings.
References
- 1. This compound, 2107273-04-9 | BroadPharm [broadpharm.com]
- 2. Discovery of an activatable near-infrared fluorescent and theranostic PROTAC for tumor-targeted detecting and degrading of BRD4 [ccspublishing.org.cn]
- 3. medchemexpress.com [medchemexpress.com]
- 4. BRD4-targeting PROTAC as a unique tool to study biomolecular condensates - PMC [pmc.ncbi.nlm.nih.gov]
The PEG4 Linker: A Technical Guide to Enhancing Fluorescent Dye Performance
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the realms of molecular imaging, diagnostics, and targeted therapeutics, the performance of fluorescent dyes is paramount. The conjugation of these dyes to biomolecules is a cornerstone of modern biological research and drug development. However, the inherent properties of many fluorescent dyes, such as hydrophobicity, propensity for aggregation, and non-specific binding, can compromise experimental outcomes. The strategic incorporation of a short, hydrophilic polyethylene (B3416737) glycol (PEG) linker, particularly a tetra-ethylene glycol (PEG4) moiety, has emerged as a critical tool to mitigate these challenges. This in-depth technical guide explores the multifaceted benefits of utilizing a PEG4 linker in fluorescent dye conjugates, providing quantitative data, detailed experimental protocols, and visual workflows to empower researchers in their applications.
Core Benefits of PEG4 Linkers in Fluorescent Dye Conjugates
The inclusion of a PEG4 linker imparts several advantageous properties to fluorescent dye conjugates, primarily by introducing a hydrophilic and flexible spacer between the dye and the conjugated biomolecule.
-
Enhanced Hydrophilicity and Solubility: Many organic fluorescent dyes are hydrophobic, leading to poor solubility in aqueous buffers and a tendency to aggregate.[1] A PEG4 linker, with its repeating ethylene (B1197577) glycol units, significantly increases the hydrophilicity of the dye conjugate, improving its solubility in physiological media.[2][3] This is crucial for preventing the formation of non-fluorescent aggregates, a common issue with cyanine (B1664457) dyes, which can lead to a loss of signal and inaccurate quantification.[2]
-
Reduction of Non-Specific Binding: The hydrophobicity of fluorescent dyes can cause them to non-specifically adsorb to surfaces and other biomolecules, leading to high background signals and reduced assay sensitivity. The hydrophilic PEG4 linker creates a hydration shell around the dye, effectively masking its hydrophobic core and minimizing these unwanted interactions.[3][4] Studies have shown that PEGylation can dramatically reduce non-specific protein adsorption. For instance, the incorporation of PEG-diacrylate into hydrogels resulted in a 10-fold decrease in non-specific binding in immunoassays.[5]
-
Improved Biocompatibility and Pharmacokinetics: In in vivo applications, PEGylation is a well-established strategy to enhance the biocompatibility of molecules. The PEG linker can shield the dye from the immune system, reducing immunogenicity.[4] Furthermore, the increased hydrodynamic radius imparted by the PEG linker can alter the pharmacokinetic profile of the conjugate, potentially leading to a longer circulation half-life by reducing renal clearance.[4]
-
Flexible Spacer Arm: The PEG4 linker provides a flexible spacer of a defined length, which can be critical for maintaining the biological activity of the conjugated biomolecule.[1] By physically separating the dye from the biomolecule, the linker can reduce steric hindrance, ensuring that the binding affinity and function of proteins, such as antibodies, are not compromised.[6]
Data Presentation: Quantitative Impact of PEGylation on Fluorescent Dye Properties
Table 1: Spectroscopic Properties of a PEGylated Cy5 Derivative vs. Standard Cy5-NHS Ester
| Spectroscopic Property | N-(m-PEG4)-N'-(hydroxy-PEG2)-Cy5 | Cy5-NHS Ester | Reference(s) |
| Excitation Maximum (λex) | 649 - 650 nm | ~646 - 649 nm | [2][3] |
| Emission Maximum (λem) | 667 - 691 nm | ~662 - 671 nm | [2][3] |
| Molar Extinction Coefficient (ε) | ~107,000 M⁻¹cm⁻¹ | ~250,000 M⁻¹cm⁻¹ | [2][3] |
| Quantum Yield (Φ) | 0.07 (for a similar PEGylated derivative) | ~0.2 | [2] |
Note: The data for the PEGylated compound is for a Cy5 derivative with a mixed PEG linker (PEG4 and PEG2). The quantum yield for the PEGylated derivative is from a study on a similar, but not identical, compound.
Table 2: Solubility of Fluorescein and a PEGylated Fluorescein Derivative
| Compound | Solubility | Reference(s) |
| Fluorescein | Insoluble in water; Soluble in 1 M NaOH (50 mg/ml) | [7][8] |
| Fluorescein-PEG4-Acid | Soluble in Water, DMSO, DMF, DCM | [9] |
Table 3: Quantitative Assessment of Non-Specific Binding Reduction with PEGylation
| System | Reduction in Non-Specific Binding | Reference(s) |
| PEG-diacrylate modified hydrogel in immunoassay | 10-fold decrease | [5] |
| PEGylated antibody-drug conjugates | Slower non-specific cellular uptake | [4] |
Experimental Protocols
Detailed methodologies for the conjugation of PEG4-linked fluorescent dyes to biomolecules are crucial for successful experimental outcomes. The two most common strategies involve the reaction of an amine-reactive NHS ester or a thiol-reactive maleimide (B117702) group on the PEG4-dye with primary amines (e.g., lysine (B10760008) residues) or free thiols (e.g., cysteine residues) on the target biomolecule, respectively.
Protocol 1: Amine-Reactive Labeling of an Antibody with an NHS-PEG4-Dye
This protocol describes the conjugation of an antibody with a fluorescent dye functionalized with a PEG4 linker and an N-hydroxysuccinimide (NHS) ester.
Materials:
-
Antibody to be labeled (in an amine-free buffer, e.g., PBS, pH 7.2-8.0)
-
NHS-PEG4-Fluorescent Dye
-
Anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF)
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Size-exclusion chromatography column (e.g., Sephadex G-25) or dialysis cassette for purification
Procedure:
-
Antibody Preparation:
-
If the antibody is in a buffer containing primary amines (e.g., Tris or glycine), exchange it into an amine-free buffer like PBS (pH 7.2-8.0) using dialysis or a desalting column.
-
Adjust the antibody concentration to 1-10 mg/mL.
-
-
Dye Preparation:
-
Allow the vial of NHS-PEG4-Dye to warm to room temperature before opening to prevent moisture condensation.
-
Immediately before use, dissolve the dye in anhydrous DMSO or DMF to a concentration of 10 mg/mL.
-
-
Conjugation Reaction:
-
Calculate the required volume of the dye solution to achieve a desired molar excess of dye to antibody (typically a 10-20 fold molar excess is a good starting point).
-
While gently vortexing, add the calculated volume of the dye solution to the antibody solution.
-
Incubate the reaction for 1-2 hours at room temperature, protected from light.
-
-
Quenching the Reaction:
-
Add the quenching buffer to the reaction mixture to a final concentration of 50-100 mM to react with any unreacted NHS ester.
-
Incubate for 30 minutes at room temperature.
-
-
Purification:
-
Separate the labeled antibody from the unreacted dye and byproducts using a size-exclusion chromatography column or dialysis.
-
Collect the fractions containing the labeled antibody.
-
-
Characterization:
-
Determine the degree of labeling (DOL) by measuring the absorbance of the conjugate at 280 nm (for the protein) and the absorbance maximum of the dye.
-
Protocol 2: Thiol-Reactive Labeling of a Protein with a Maleimide-PEG4-Dye
This protocol outlines the site-specific conjugation of a protein containing a free cysteine residue with a fluorescent dye functionalized with a PEG4 linker and a maleimide group.
Materials:
-
Protein with an available thiol group (in a degassed, thiol-free buffer, e.g., PBS, pH 7.0-7.5)
-
Maleimide-PEG4-Fluorescent Dye
-
Anhydrous DMSO or DMF
-
Reducing agent (optional, e.g., TCEP)
-
Size-exclusion chromatography column or dialysis cassette for purification
Procedure:
-
Protein Preparation:
-
Dissolve the protein in a degassed, thiol-free buffer (e.g., PBS, pH 7.0-7.5) to a concentration of 1-10 mg/mL.
-
(Optional) If the protein has disulfide bonds that need to be reduced to generate free thiols, add a 10-100 fold molar excess of a reducing agent like TCEP and incubate for 30-60 minutes at room temperature. Remove the reducing agent before proceeding.
-
-
Dye Preparation:
-
Allow the vial of Maleimide-PEG4-Dye to warm to room temperature.
-
Dissolve the dye in anhydrous DMSO or DMF to a concentration of 10 mg/mL immediately before use.
-
-
Conjugation Reaction:
-
Add a 10-20 fold molar excess of the dye solution to the protein solution while gently mixing.
-
Incubate the reaction for 2 hours at room temperature or overnight at 4°C, protected from light.
-
-
Purification:
-
Separate the labeled protein from the unreacted dye using a size-exclusion chromatography column or dialysis.
-
-
Characterization:
-
Determine the degree of labeling (DOL) by measuring the absorbance of the conjugate at 280 nm and the absorbance maximum of the dye.
-
Mandatory Visualization
The following diagrams, created using the DOT language for Graphviz, illustrate key experimental workflows and logical relationships discussed in this guide.
Conclusion
The incorporation of a PEG4 linker into fluorescent dye conjugates offers a powerful and versatile strategy to overcome many of the inherent limitations of organic fluorophores. By enhancing hydrophilicity, reducing non-specific binding, and providing a flexible spacer, PEG4 linkers contribute to more robust, sensitive, and reliable performance in a wide array of biological applications. The quantitative data, though compiled from various sources, clearly indicates the positive impact of PEGylation on dye properties. The detailed experimental protocols provided herein offer a practical guide for researchers to implement these advanced bioconjugation techniques in their own laboratories. As the demand for more sophisticated fluorescent probes continues to grow, the strategic use of linkers like PEG4 will undoubtedly play an increasingly vital role in advancing the frontiers of life sciences and drug discovery.
References
- 1. Fluorescent dye with PEG linker [schem.jp]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Reducing the antigen-independent toxicity of antibody-drug conjugates by minimizing their non-specific clearance through PEGylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Reduction of Non-Specific Protein Adsorption Using Poly(ethylene) Glycol (PEG) Modified Polyacrylate Hydrogels In Immunoassays for Staphylococcal Enterotoxin B Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 6. biorxiv.org [biorxiv.org]
- 7. file.medchemexpress.com [file.medchemexpress.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. Fluorescein-PEG4-Acid, 1807518-76-8 | BroadPharm [broadpharm.com]
An In-depth Technical Guide to the Safety and Handling of N-methyl-N'-(propargyl-PEG4)-Cy5
This guide provides comprehensive safety and handling information for N-methyl-N'-(propargyl-PEG4)-Cy5, a fluorescent dye and PROTAC linker, intended for researchers, scientists, and professionals in drug development. The following sections detail the compound's hazardous properties, handling procedures, and emergency protocols.
Compound Identification:
| Chemical Name | This compound |
| Synonyms | N-methyl-N'-(propargyl-PEG4)-Cyanine5 |
| CAS Number | 2107273-04-9 |
| Molecular Formula | C37H47ClN2O4[1] |
| Molecular Weight | 619.24 g/mol [1] |
Hazard Identification and Classification
This compound is classified as hazardous under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). The primary hazards are related to ingestion and environmental effects.
GHS Classification (according to 29 CFR 1910 (OSHA HCS)) [1]
| Classification | Category | Hazard Statement |
| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed |
| Acute Aquatic Toxicity | 1 | H400: Very toxic to aquatic life |
| Chronic Aquatic Toxicity | 1 | H410: Very toxic to aquatic life with long lasting effects |
GHS Label Elements: [1]
-
Pictograms:
-
-
Signal Word: Warning
-
Hazard Statements:
-
Precautionary Statements:
-
Prevention: P264: Wash skin thoroughly after handling.[1] P270: Do not eat, drink or smoke when using this product.[1] P273: Avoid release to the environment.[1]
-
Response: P301 + P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.[1] P330: Rinse mouth.[1] P391: Collect spillage.[1]
-
Disposal: P501: Dispose of contents/container to an approved waste disposal plant.[1]
-
Physical and Chemical Properties
| Property | Value |
| Appearance | Solid |
| Solubility | Soluble in DMSO, DMF, DCM; low solubility in water.[2][3] |
| Storage Conditions | -20°C[2][3] |
| Excitation Maximum (λex) | 649 nm[2][3] |
| Emission Maximum (λem) | 667 nm[2][3] |
| Molar Extinction Coefficient | 232,000 M⁻¹cm⁻¹[2][3][4] |
Safe Handling and Personal Protective Equipment (PPE)
Adherence to standard laboratory safety protocols is essential when handling this compound.
Engineering Controls:
-
Work in a well-ventilated area, preferably in a chemical fume hood, to minimize inhalation exposure.
-
Ensure an eyewash station and safety shower are readily accessible.
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear chemical safety goggles or a face shield.
-
Skin Protection:
-
Wear a lab coat.
-
Handle with impervious gloves (e.g., nitrile).
-
-
Respiratory Protection: If working with the solid form where dust may be generated, a NIOSH-approved respirator is recommended.
Hygiene Measures:
-
Wash hands thoroughly after handling the compound.[1]
-
Do not eat, drink, or smoke in the laboratory.[1]
-
Remove contaminated clothing and wash before reuse.
Caption: Workflow for the safe handling of this compound.
First Aid Measures
In case of exposure, follow these first aid guidelines:
-
If Swallowed: Call a POISON CENTER or doctor/physician if you feel unwell.[1] Rinse mouth.[1]
-
In Case of Skin Contact: Remove contaminated clothing and rinse the skin thoroughly with large amounts of water.[1]
-
In Case of Eye Contact: Remove contact lenses, if present. Flush eyes immediately with large amounts of water, separating the eyelids to ensure adequate flushing.[1]
-
If Inhaled: Move the person to fresh air.
Caption: First aid procedures for exposure to this compound.
Stability and Storage
-
Storage: Store in a tightly closed container at -20°C.[2][3]
-
Stability: The product is chemically stable under standard ambient conditions (room temperature). It is noted to be heat-sensitive.
-
Incompatibilities: Avoid strong oxidizing agents.
Accidental Release Measures
-
Personal Precautions: Avoid dust formation. Do not breathe vapors, mist, or gas.
-
Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let the product enter drains. The compound is very toxic to aquatic life.[1]
-
Methods for Cleaning Up: Sweep up and shovel. Keep in suitable, closed containers for disposal.
Toxicological and Ecological Information
Toxicological Information:
-
Acute Oral Toxicity: Harmful if swallowed (Category 4).[1] Specific LD50 data is not available.
-
Other Routes of Exposure: No specific data is available for inhalation or dermal toxicity.
Ecological Information:
-
Toxicity to Aquatic Life: Very toxic to aquatic life with long-lasting effects (Category 1).[1]
-
Persistence and Degradability: No data available.
-
Bioaccumulative Potential: No data available.
Disposal Considerations
Dispose of this material and its container at an approved waste disposal plant.[1] Follow all federal, state, and local environmental regulations. Due to its high aquatic toxicity, do not release it into the environment.[1]
Disclaimer: This document is intended as a guide and is not a substitute for a formal Safety Data Sheet (SDS). Always refer to the SDS provided by the manufacturer before handling this chemical.
References
In-Depth Technical Guide to N-methyl-N'-(propargyl-PEG4)-Cy5 for Advanced Drug Development
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of N-methyl-N'-(propargyl-PEG4)-Cy5, a fluorescently-labeled polyethylene (B3416737) glycol (PEG) linker critical for the synthesis and analysis of Proteolysis Targeting Chimeras (PROTACs). This document details commercially available sources, key technical specifications, and protocols for its application in targeted protein degradation.
Introduction to this compound in PROTAC Technology
PROTACs are heterobifunctional molecules that harness the cell's ubiquitin-proteasome system to selectively degrade target proteins. A PROTAC molecule consists of three key components: a ligand that binds to the target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker that connects these two ligands.
This compound is a specialized linker that incorporates a four-unit PEG spacer to enhance solubility and cell permeability of the resulting PROTAC. Crucially, it is functionalized with a terminal alkyne group for covalent conjugation to an azide-modified molecule via a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) "click" reaction. The integrated Cyanine 5 (Cy5) fluorophore allows for the direct visualization and quantification of the PROTAC in various assays, making it a valuable tool for studying PROTAC-mediated protein degradation.
Commercial Suppliers and Technical Data
Several commercial suppliers offer this compound for research and development purposes. The table below summarizes the key quantitative data from various suppliers.
| Supplier | Catalog Number | Molecular Weight ( g/mol ) | Formula | CAS Number | Purity | Excitation Max (nm) | Emission Max (nm) |
| MedChemExpress | HY-141049 | 619.23[1] | C₃₇H₄₇ClN₂O₄[1] | 2107273-04-9[1] | >98% | 649 | 667 |
| Cenmed | C007B-376524 | 620.3[2] | C₃₇H₄₈ClN₂O₄[2] | 2107273-04-9[2] | ≥97%[2] | 649[2] | 667[2] |
| AxisPharm | AP14221 | 620.30 | C₃₇H₄₈ClN₂O₄ | 2107273-04-9 | ≥95% | 649 | 667 |
| DC Chemicals | Varies | 619.24 | C₃₇H₄₇ClN₂O₄ | Not Specified | Not Specified | 649 | 667 |
| BroadPharm | BP-23013 | 620.3 | C₃₇H₄₇ClN₂O₄ | 2107273-04-9 | >97% | 649 | 667 |
Experimental Protocols
This section provides detailed methodologies for the key experiments involving this compound in the context of PROTAC development.
Synthesis of a Fluorescent PROTAC via Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol describes the conjugation of an azide-functionalized E3 ligase ligand to this compound, which is pre-conjugated to a POI ligand.
Materials:
-
POI ligand-linker conjugate (containing this compound)
-
Azide-functionalized E3 ligase ligand (e.g., pomalidomide-azide)
-
Copper(II) sulfate (B86663) (CuSO₄)
-
Sodium ascorbate (B8700270)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)
-
Dimethylformamide (DMF) or a mixture of t-butanol and water
-
Deionized water
-
Nitrogen or Argon gas
-
Preparative HPLC system
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of the POI ligand-linker conjugate in DMF.
-
Prepare a stock solution of the azide-functionalized E3 ligase ligand in DMF.
-
Prepare a fresh stock solution of sodium ascorbate in deionized water.
-
Prepare a stock solution of CuSO₄ and THPTA in deionized water.
-
-
Reaction Setup:
-
In a reaction vial, dissolve the POI ligand-linker conjugate (1 equivalent) and the azide-functionalized E3 ligase ligand (1.1 equivalents) in DMF or a t-butanol/water mixture.
-
Degas the solution by bubbling with nitrogen or argon for 15-20 minutes to remove dissolved oxygen.
-
-
Initiation of Click Reaction:
-
To the degassed solution, add the CuSO₄/THPTA solution (0.1 equivalents of CuSO₄).
-
Add the sodium ascorbate solution (1 equivalent) to the reaction mixture.
-
The reaction is typically carried out at room temperature.
-
-
Reaction Monitoring and Purification:
-
Monitor the progress of the reaction by LC-MS.
-
Upon completion, quench the reaction by adding a small amount of EDTA solution to chelate the copper catalyst.
-
Dilute the reaction mixture with a suitable solvent (e.g., ethyl acetate) and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude fluorescent PROTAC using preparative HPLC.
-
-
Characterization:
-
Confirm the identity and purity of the final product by LC-MS and NMR spectroscopy.
-
Western Blot Analysis of PROTAC-Mediated Protein Degradation
This protocol details the assessment of target protein degradation in cells treated with the fluorescent PROTAC.
Materials:
-
Cancer cell line expressing the target protein (e.g., MCF7, A549)
-
Fluorescent PROTAC
-
Cell culture medium and supplements
-
DMSO (vehicle control)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against the target protein
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Seeding and Treatment:
-
Seed the cells in 6-well plates and allow them to adhere overnight.
-
Treat the cells with varying concentrations of the fluorescent PROTAC (e.g., 1, 10, 100, 1000 nM) for a specified time (e.g., 24 hours). Include a DMSO-treated well as a negative control.
-
-
Cell Lysis and Protein Quantification:
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize the protein concentrations and prepare samples for SDS-PAGE.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the target protein overnight at 4°C.
-
Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and apply the ECL substrate.
-
-
Image Acquisition and Analysis:
-
Visualize the protein bands using a chemiluminescence imaging system.
-
Strip the membrane and re-probe with the loading control antibody.
-
Quantify the band intensities and normalize the target protein levels to the loading control.
-
Cellular Imaging of Fluorescent PROTAC Uptake and Localization
This protocol describes how to visualize the cellular uptake and distribution of the Cy5-labeled PROTAC using confocal microscopy.
Materials:
-
Cells cultured on glass-bottom dishes or chamber slides
-
Fluorescent PROTAC
-
Live-cell imaging medium
-
Hoechst 33342 or DAPI for nuclear staining
-
Confocal microscope with appropriate laser lines and filters for Cy5 and DAPI/Hoechst
Procedure:
-
Cell Seeding:
-
Seed cells on glass-bottom dishes and allow them to adhere.
-
-
Cellular Staining:
-
Treat the cells with the fluorescent PROTAC at a suitable concentration (e.g., 100 nM) in live-cell imaging medium for a desired time period (e.g., 4 hours).
-
In the last 15-30 minutes of incubation, add Hoechst 33342 or DAPI to stain the nuclei.
-
-
Image Acquisition:
-
Wash the cells with fresh imaging medium to remove unbound PROTAC and nuclear stain.
-
Image the cells using a confocal microscope. Use the appropriate laser and emission filter settings for Cy5 (e.g., excitation at ~650 nm and emission at ~670 nm) and the nuclear stain.
-
-
Image Analysis:
-
Analyze the images to determine the subcellular localization of the fluorescent PROTAC. The Cy5 signal will indicate the distribution of the PROTAC within the cells.
-
Mandatory Visualizations
PROTAC Mechanism of Action
Caption: The catalytic cycle of a fluorescent PROTAC for targeted protein degradation.
Experimental Workflow for PROTAC Synthesis and Evaluation
Caption: A typical workflow for the synthesis and evaluation of a fluorescent PROTAC.
Conclusion
This compound is a versatile and powerful tool for researchers in the field of targeted protein degradation. Its PEG linker enhances the physicochemical properties of PROTACs, while the terminal alkyne allows for straightforward and efficient "click" chemistry conjugation. The incorporated Cy5 fluorophore provides a direct and quantifiable readout for cellular uptake, localization, and degradation studies. This in-depth guide provides the necessary technical information and experimental protocols to effectively utilize this valuable reagent in the development of novel therapeutics.
References
Methodological & Application
Application Notes and Protocols for Protein Labeling with N-methyl-N'-(propargyl-PEG4)-Cy5
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides a detailed protocol for the fluorescent labeling of newly synthesized proteins in mammalian cells using the bioorthogonal probe N-methyl-N'-(propargyl-PEG4)-Cy5. This two-step method, often referred to as Fluorescent Non-Canonical Amino Acid Tagging (FUNCAT), allows for the specific visualization and quantification of proteins synthesized within a defined time window.
The workflow first involves the metabolic incorporation of an azide-bearing amino acid analog, L-azidohomoalanine (AHA), into newly synthesized proteins. Subsequently, the azide-modified proteins are covalently labeled with the alkyne-containing fluorescent dye, this compound, through a highly specific and efficient copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, also known as "click chemistry". This powerful technique enables the investigation of dynamic changes in protein synthesis in response to various stimuli, such as drug candidates or signaling pathway modulators.
Spectroscopic and Physicochemical Properties
The selection of a suitable fluorescent probe is critical for successful labeling experiments. This compound is a bright and photostable cyanine (B1664457) dye with properties well-suited for biological imaging.
| Property | Value | Reference |
| Excitation Maximum (λex) | 649 nm | [1] |
| Emission Maximum (λem) | 667 nm | [1] |
| Molar Extinction Coefficient (ε) | 232,000 M⁻¹cm⁻¹ | [1][2] |
| Fluorescence Quantum Yield (Φ) | ~0.07* | [3] |
| Molecular Weight | 620.3 g/mol | [1] |
| Solubility | DMSO, DMF, DCM | [1] |
*Note: The quantum yield is reported for a similar PEGylated Cy5 derivative and should be considered an estimate.[3] The PEG linker enhances the aqueous solubility of the Cy5 dye, which can help prevent aggregation in biological buffers.[3]
Experimental Protocols
This protocol is divided into two main stages: metabolic labeling of proteins with L-azidohomoalanine (AHA) and the subsequent click chemistry reaction with this compound.
Part 1: Metabolic Labeling of Nascent Proteins with L-azidohomoalanine (AHA)
This protocol is designed for labeling proteins in cultured mammalian cells.
Materials:
-
Mammalian cells of interest
-
Complete cell culture medium
-
Methionine-free cell culture medium (e.g., DMEM for SILAC)
-
L-azidohomoalanine (AHA)
-
Phosphate-buffered saline (PBS)
-
Protein synthesis inhibitor (optional, for negative control, e.g., cycloheximide (B1669411) or anisomycin)
Procedure:
-
Cell Culture: Plate and culture mammalian cells to the desired confluency under standard conditions.
-
Methionine Depletion:
-
Aspirate the complete culture medium from the cells.
-
Wash the cells once with pre-warmed PBS.
-
Add pre-warmed methionine-free medium to the cells and incubate for 30-60 minutes to deplete intracellular methionine pools.
-
-
AHA Labeling:
-
Prepare a stock solution of AHA in sterile water or PBS.
-
Add AHA to the methionine-free medium to a final concentration of 25-50 µM. For optimization, a concentration range can be tested.
-
For a negative control, treat a separate plate of cells with the protein synthesis inhibitor (e.g., 50 µg/mL cycloheximide) for 30 minutes before and during AHA incubation.
-
Incubate the cells for the desired labeling period (typically 1-4 hours). The optimal incubation time will depend on the protein of interest and the experimental goals.
-
-
Cell Harvesting and Lysis:
-
After the labeling period, aspirate the AHA-containing medium.
-
Wash the cells twice with cold PBS.
-
The cells can now be fixed for in-situ imaging or lysed for in-gel fluorescence analysis or affinity purification.
-
For cell lysis, use a lysis buffer compatible with downstream applications (e.g., RIPA buffer supplemented with protease inhibitors). Scrape the cells, transfer to a microcentrifuge tube, and clarify the lysate by centrifugation. The protein concentration of the supernatant should be determined using a standard protein assay (e.g., BCA).
-
Part 2: Click Chemistry Labeling with this compound
This protocol is for labeling AHA-containing proteins in cell lysates.
Materials:
-
AHA-labeled cell lysate
-
This compound
-
Click Reaction Buffer Components:
-
Tris(2-carboxyethyl)phosphine (TCEP)
-
Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA) or other copper(I)-stabilizing ligand
-
Copper(II) sulfate (B86663) (CuSO₄)
-
Sodium ascorbate (B8700270)
-
-
DMSO
-
SDS-PAGE loading buffer
Preparation of Stock Solutions:
-
This compound: Prepare a 10 mM stock solution in DMSO.
-
TCEP: Prepare a 50 mM stock solution in water.
-
TBTA: Prepare a 10 mM stock solution in DMSO.
-
CuSO₄: Prepare a 50 mM stock solution in water.
-
Sodium Ascorbate: Prepare a 500 mM stock solution in water. Note: This solution should be prepared fresh.
Click Reaction Procedure:
-
Reaction Setup: In a microcentrifuge tube, combine the following components in the order listed. The final volume can be adjusted as needed.
-
AHA-labeled protein lysate (20-50 µg)
-
Add water to bring the volume to the desired final reaction volume (e.g., 50 µL).
-
This compound (final concentration: 100 µM)
-
TCEP (final concentration: 1 mM)
-
TBTA (final concentration: 100 µM)
-
CuSO₄ (final concentration: 1 mM)
-
-
Initiate the Reaction: Add sodium ascorbate to a final concentration of 1 mM to initiate the click reaction.
-
Incubation: Vortex the reaction mixture gently and incubate at room temperature for 1 hour, protected from light.
-
Sample Preparation for Analysis:
-
Stop the reaction by adding 4X SDS-PAGE loading buffer.
-
Boil the sample at 95°C for 5 minutes.
-
-
Analysis:
-
The labeled proteins can be resolved by SDS-PAGE.
-
Visualize the fluorescently labeled proteins using a gel scanner with an appropriate excitation laser and emission filter for Cy5 (e.g., ~650 nm excitation and ~670 nm emission).
-
The gel can then be stained with a total protein stain (e.g., Coomassie Brilliant Blue) to visualize all proteins.
-
Data Presentation: Expected Labeling Efficiency
The efficiency of fluorescent labeling is a critical parameter for quantitative analysis. While direct labeling efficiency for this compound via click chemistry is not extensively reported, data from similar Cy5 derivatives and labeling methods can provide a reasonable expectation.
| Labeling Method | Fluorophore | Achieved Labeling Efficiency | Reference |
| Cysteine-maleimide chemistry | Cy5-maleimide | 0.6 - 0.8 (60-80%) | [4] |
It is expected that the highly efficient nature of the CuAAC reaction will yield labeling efficiencies in a similar range, dependent on the extent of AHA incorporation into the target proteins.
Visualization of Experimental Workflow and Signaling Pathway Application
The following diagrams illustrate the experimental workflow for protein labeling and its application in studying signaling pathways that regulate protein synthesis, such as the mTOR pathway.
References
Application Notes and Protocols for N-methyl-N'-(propargyl-PEG4)-Cy5 in Nucleic Acid Labeling in situ
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-methyl-N'-(propargyl-PEG4)-Cy5 is a fluorescent dye containing a terminal alkyne group, making it an ideal tool for the bioorthogonal labeling of nucleic acids through copper(I)-catalyzed alkyne-azide cycloaddition (CuAAC), a cornerstone of "click chemistry."[1][2] This method offers a highly specific and efficient alternative to traditional enzymatic incorporation of fluorescently labeled nucleotides for applications such as fluorescence in situ hybridization (FISH).[3][4] The Cy5 fluorophore, a bright and photostable dye in the far-red spectrum, allows for sensitive detection of DNA and RNA sequences within fixed cells and tissues.[5]
This document provides detailed protocols for the preparation of azide-modified nucleic acid probes, their subsequent labeling with this compound via click chemistry, and the application of these probes for in situ hybridization.
Signaling Pathway and Experimental Workflow
The overall process involves the enzymatic incorporation of an azide-modified nucleotide into a nucleic acid probe, followed by the covalent attachment of the this compound dye through a click reaction. The labeled probe is then used for in situ hybridization to detect target nucleic acid sequences within cells.
The core of this methodology is the click chemistry reaction, which forms a stable triazole linkage between the azide-modified probe and the alkyne-containing Cy5 dye.
Quantitative Data
The use of click chemistry for nucleic acid labeling offers several advantages over traditional methods, including high efficiency and the potential for improved signal-to-noise ratios. Below is a summary of performance characteristics.
| Parameter | Click Chemistry Labeling (Cy5) | Traditional Direct Labeling (Cy5) | Reference |
| Labeling Efficiency | High and quantitative reaction. | Variable, dependent on enzyme and modified nucleotide incorporation rate. | [1][2] |
| Signal-to-Noise Ratio (SNR) | Generally high due to specific ligation and reduced background. Can be further enhanced with amplification strategies. | Can be lower due to non-specific binding of unincorporated dye or probes. | [6][7][8] |
| Photostability | High, characteristic of the Cy5 fluorophore. | High, characteristic of the Cy5 fluorophore. | [5][9] |
| Probe Length Compatibility | Wide range of probe lengths can be efficiently labeled. | Efficiency can be dependent on probe length and sequence context. | [10] |
Experimental Protocols
Protocol 1: Preparation of Azide-Modified DNA Probe via PCR
This protocol describes the generation of an azide-modified DNA probe using polymerase chain reaction (PCR).
Materials:
-
DNA template
-
Forward and reverse primers
-
5x PCR Buffer
-
dNTP mix (dATP, dCTP, dGTP, dTTP)
-
Azide-modified dUTP (e.g., 5-azido-dUTP)
-
Taq DNA Polymerase
-
Nuclease-free water
-
PCR purification kit
Procedure:
-
Set up a 50 µL standard PCR reaction as follows:
Reagent Amount Final Concentration 5x PCR Buffer 10 µL 1x dNTP Mix (10 mM each) 1 µL 0.2 mM each Azide-modified dUTP (1 mM) 1 µL 0.02 mM Forward Primer (10 µM) 2.5 µL 0.5 µM Reverse Primer (10 µM) 2.5 µL 0.5 µM DNA Template 1 pg - 10 ng Varies Taq DNA Polymerase 1 µL - | Nuclease-free water | Up to 50 µL | - |
-
Perform PCR using standard cycling conditions, optimizing the annealing temperature for your specific primers.
-
Verify the PCR product by running a small aliquot on an agarose (B213101) gel.
-
Purify the azide-modified DNA probe using a PCR purification kit according to the manufacturer's instructions.
-
Quantify the purified probe using a spectrophotometer.
Protocol 2: Click Chemistry Labeling of Azide-Modified Probe with this compound
This protocol details the covalent attachment of the Cy5 dye to the azide-modified probe.
Materials:
-
Azide-modified DNA probe
-
This compound (10 mM in DMSO)
-
Copper(II) sulfate (B86663) (CuSO₄) solution (e.g., 20 mM)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other Cu(I) stabilizing ligand
-
Sodium ascorbate (B8700270) (freshly prepared, e.g., 50 mM in water)
-
Nuclease-free water
-
DNA purification method (e.g., ethanol (B145695) precipitation or spin column)
Procedure:
-
In a microcentrifuge tube, combine the following reagents in order:
-
Azide-modified DNA probe (10-20 pmol)
-
Nuclease-free water to a final volume of ~40 µL
-
Copper(II) sulfate and THPTA premix (to a final concentration of 1 mM CuSO₄ and 5 mM THPTA)
-
This compound (to a final concentration of 100-200 µM)
-
-
Add freshly prepared sodium ascorbate to a final concentration of 5 mM to initiate the reaction.
-
Mix gently and incubate at room temperature for 30-60 minutes, protected from light.
-
Purify the Cy5-labeled probe from unreacted dye and catalyst using ethanol precipitation or a suitable DNA purification column.
-
Resuspend the labeled probe in a suitable buffer (e.g., TE buffer) and store at -20°C, protected from light.
Protocol 3: Fluorescence in situ Hybridization (FISH)
This protocol provides a general procedure for using the Cy5-labeled probe for FISH on adherent cells grown on coverslips.
Materials:
-
Cells grown on sterile glass coverslips
-
Phosphate-buffered saline (PBS)
-
4% Paraformaldehyde (PFA) in PBS
-
Permeabilization buffer (e.g., 0.5% Triton X-100 in PBS)
-
Ethanol series (70%, 90%, 100%)
-
Hybridization buffer (e.g., 50% formamide (B127407), 2x SSC, 10% dextran (B179266) sulfate)[11][12][13][14][15]
-
Cy5-labeled probe
-
Post-hybridization wash buffers (e.g., 2x SSC with 50% formamide, 1x SSC)[11][16]
-
DAPI counterstain
-
Antifade mounting medium
Procedure:
-
Cell Fixation and Permeabilization: a. Wash cells twice with PBS. b. Fix cells with 4% PFA in PBS for 15 minutes at room temperature.[17][18][19] c. Wash three times with PBS. d. Permeabilize cells with 0.5% Triton X-100 in PBS for 10 minutes at room temperature.[20] e. Wash three times with PBS. f. Dehydrate cells through an ethanol series (70%, 90%, 100%) for 3 minutes each and air dry.[11]
-
Hybridization: a. Dilute the Cy5-labeled probe in hybridization buffer to the desired concentration (e.g., 1-10 ng/µL). b. Denature the probe solution at 75-80°C for 5 minutes and then place on ice.[11] c. Apply the denatured probe solution to the coverslip and cover with a larger coverslip to prevent evaporation. d. Denature the cellular DNA/RNA by placing the slide on a heat block at 75-80°C for 5 minutes. e. Transfer the slide to a humidified chamber and incubate overnight at 37°C.[11][21]
-
Post-Hybridization Washes: a. Carefully remove the coverslip. b. Wash the slide in 2x SSC with 50% formamide at 42-45°C for 15 minutes.[11] c. Wash twice in 1x SSC at 42-45°C for 10 minutes each.[11] d. Wash once in PBS at room temperature.
-
Counterstaining and Mounting: a. Counterstain the nuclei with DAPI solution for 5 minutes at room temperature. b. Wash briefly in PBS. c. Mount the coverslip onto a glass slide using antifade mounting medium. d. Seal the edges of the coverslip with nail polish and allow to dry.
-
Imaging: a. Image the slide using a fluorescence microscope equipped with appropriate filters for DAPI and Cy5.
References
- 1. interchim.fr [interchim.fr]
- 2. lumiprobe.com [lumiprobe.com]
- 3. Click chemistry-based amplification and detection of endogenous RNA and DNA molecules in situ using clampFISH probes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. semanticscholar.org [semanticscholar.org]
- 5. nbinno.com [nbinno.com]
- 6. academic.oup.com [academic.oup.com]
- 7. researchgate.net [researchgate.net]
- 8. Signal-to-Noise Considerations [evidentscientific.com]
- 9. Click Chemistry with Cell-Permeable Fluorophores Expands the Choice of Bioorthogonal Markers for Two-Color Live-Cell STED Nanoscopy [mdpi.com]
- 10. ucl.ac.uk [ucl.ac.uk]
- 11. carlroth.com [carlroth.com]
- 12. US20170067094A1 - Hybridization buffers - Google Patents [patents.google.com]
- 13. PFB01 – PNA FISH Hybridization Buffer – 30 mL - PNA Bio [pnabio.com]
- 14. researchgate.net [researchgate.net]
- 15. Table T12. Hybridization procedure for FISH analysis. [www-odp.tamu.edu]
- 16. Hematology FISH protocol - Post-hybridization washes [ogt.com]
- 17. Influence of the fixation/permeabilization step on peptide nucleic acid fluorescence in situ hybridization (PNA-FISH) for the detection of bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 18. bitesizebio.com [bitesizebio.com]
- 19. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 20. youtube.com [youtube.com]
- 21. zytovision.com [zytovision.com]
Application Notes and Protocols for N-methyl-N'-(propargyl-PEG4)-Cy5 in Fluorescence Microscopy
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-methyl-N'-(propargyl-PEG4)-Cy5 is a fluorescent probe widely utilized in biological research for the visualization of biomolecules in fluorescence microscopy. This cyanine (B1664457) dye derivative is engineered with a terminal alkyne group, enabling its covalent attachment to azide-modified targets via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry."[1][2] Its exceptional photostability, high extinction coefficient, and emission in the far-red spectrum make it an ideal candidate for cellular imaging, minimizing interference from cellular autofluorescence.[3][4] The polyethylene (B3416737) glycol (PEG) spacer enhances its solubility and bioavailability in aqueous environments.[5]
These application notes provide a comprehensive guide for the use of this compound in fluorescence microscopy, complete with detailed protocols, quantitative data, and troubleshooting advice.
Data Presentation
Spectroscopic Properties of this compound
| Property | Value | Reference(s) |
| Excitation Maximum (λex) | 649 nm | [3][4] |
| Emission Maximum (λem) | 667 nm | [3][4] |
| Molar Extinction Coefficient (ε) at λex | ~232,000 cm⁻¹M⁻¹ | [3] |
| Recommended Laser Line | 633 nm or 640 nm | |
| Recommended Emission Filter | 660 - 700 nm | |
| Quantum Yield (Φ) | ~0.2 (estimated for Cy5) | [5] |
Experimental Protocols
Protocol 1: Live-Cell Labeling and Imaging of Azide-Modified Biomolecules
This protocol outlines the general steps for labeling azide-containing biomolecules in living cells with this compound. This is particularly useful for studying dynamic cellular processes.
Materials:
-
Cells cultured on glass-bottom dishes suitable for microscopy
-
Azide-modified metabolic precursor (e.g., an azido-sugar or azido-amino acid)
-
This compound
-
Copper(II) sulfate (B86663) (CuSO₄)
-
Copper-chelating ligand (e.g., THPTA)
-
Reducing agent (e.g., sodium ascorbate)
-
Live-cell imaging medium
-
Phosphate-buffered saline (PBS)
Procedure:
-
Metabolic Labeling:
-
Culture cells to the desired confluency.
-
Incubate cells with the azide-modified metabolic precursor in appropriate growth medium. The concentration and incubation time will depend on the specific precursor and cell type and should be optimized.
-
-
Preparation of Click Chemistry Reaction Cocktail:
-
Prepare fresh stock solutions of all components.
-
In a microcentrifuge tube, prepare the click chemistry reaction cocktail. The final concentrations should be optimized, but a good starting point is:
-
This compound: 1-10 µM
-
CuSO₄: 50-100 µM
-
THPTA: 250-500 µM (to maintain a 5:1 ligand to copper ratio)
-
Sodium Ascorbate: 1-2.5 mM
-
-
Add the components in the following order, vortexing gently after each addition:
-
Live-cell imaging medium
-
This compound
-
CuSO₄ premixed with THPTA
-
Sodium Ascorbate (add immediately before use to initiate the reaction)
-
-
-
Cell Labeling:
-
Wash the cells twice with warm PBS.
-
Add the freshly prepared click chemistry reaction cocktail to the cells.
-
Incubate for 15-30 minutes at 37°C, protected from light.
-
-
Washing:
-
Remove the reaction cocktail and wash the cells three times with live-cell imaging medium.
-
-
Fluorescence Microscopy:
-
Image the cells using a fluorescence microscope equipped with appropriate filters for Cy5 (Excitation: ~640 nm, Emission: ~670 nm).
-
For time-lapse imaging, maintain the cells in a stage-top incubator to control temperature, humidity, and CO₂ levels.
-
Protocol 2: Fixed-Cell Labeling and Imaging
This protocol is suitable for endpoint assays where cellular dynamics are not being observed.
Materials:
-
Cells cultured on coverslips
-
Azide-modified metabolic precursor
-
This compound
-
Click chemistry reagents (as in Protocol 1)
-
PBS
-
Fixative (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization buffer (e.g., 0.1-0.5% Triton X-100 in PBS)
-
Blocking buffer (e.g., 1% BSA in PBS)
-
Antifade mounting medium
Procedure:
-
Metabolic Labeling:
-
Follow step 1 from Protocol 1.
-
-
Cell Fixation:
-
Wash the cells twice with PBS.
-
Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Wash the cells three times with PBS.
-
-
Permeabilization (Optional):
-
If the target biomolecule is intracellular, permeabilize the cells with 0.1-0.5% Triton X-100 in PBS for 10 minutes at room temperature.
-
Wash the cells three times with PBS.
-
-
Click Chemistry Labeling:
-
Prepare the click chemistry reaction cocktail as described in Protocol 1, Step 2, using PBS as the solvent instead of imaging medium.
-
Incubate the fixed (and permeabilized) cells with the reaction cocktail for 30-60 minutes at room temperature, protected from light.
-
-
Washing:
-
Remove the reaction cocktail and wash the cells three times with PBS.
-
-
Blocking (Optional, for subsequent immunostaining):
-
If performing subsequent immunofluorescence, block non-specific antibody binding with 1% BSA in PBS for 30 minutes.
-
-
Mounting and Imaging:
-
Mount the coverslips onto microscope slides using an antifade mounting medium.
-
Image the slides using a fluorescence or confocal microscope with the appropriate Cy5 filter set.
-
Mandatory Visualizations
Caption: Workflow for labeling azide-modified biomolecules with this compound.
Caption: General experimental workflow for fixed-cell fluorescence microscopy.
Caption: Hypothetical signaling pathway studied using this compound.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| No or weak fluorescence signal | Inefficient metabolic labeling. | Optimize concentration and incubation time of the azide (B81097) precursor. |
| Incomplete click reaction. | Use freshly prepared reagents, especially the reducing agent. Ensure the correct ratio of copper to ligand. Increase incubation time for the click reaction. | |
| Low abundance of the target molecule. | Use a more sensitive detector or amplify the signal (e.g., with an anti-Cy5 antibody). | |
| High background fluorescence | Incomplete removal of unreacted Cy5 probe. | Increase the number and duration of wash steps after the click reaction. |
| Non-specific binding of the probe. | Include a blocking step before the click reaction, especially in fixed cells. Reduce the concentration of the Cy5 probe. | |
| Copper-induced cell stress (in live cells). | Lower the concentration of the copper catalyst. Ensure the use of a biocompatible copper-chelating ligand like THPTA. | |
| Photobleaching | Excessive exposure to excitation light. | Reduce laser power and/or exposure time. Use an antifade mounting medium for fixed cells. |
| Cell toxicity (in live-cell imaging) | High concentrations of click chemistry reagents. | Perform a toxicity assay to determine the optimal, non-toxic concentrations of all reaction components. Minimize the incubation time. |
Conclusion
This compound is a powerful and versatile tool for fluorescence microscopy, enabling the specific visualization of a wide array of biomolecules through click chemistry. By following the detailed protocols and considering the troubleshooting guidelines provided, researchers can effectively employ this probe to gain valuable insights into cellular structure and function. Careful optimization of labeling and imaging conditions is paramount to achieving high-quality, reproducible results.
References
Application Notes: N-methyl-N'-(propargyl-PEG4)-Cy5 for Flow Cytometry
Introduction
N-methyl-N'-(propargyl-PEG4)-Cy5 is a versatile molecule that functions as a fluorescent labeling reagent. It incorporates a Cy5 fluorophore, a far-red fluorescent dye, attached to a propargyl group via a polyethylene (B3416737) glycol (PEG) linker.[1][2][3] The terminal alkyne group on the propargyl moiety makes this compound an ideal tool for copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) click chemistry reactions.[1] This allows for the covalent labeling of azide-modified biomolecules in a highly specific and efficient manner. In the context of flow cytometry, this reagent can be used to detect and quantify cells that have incorporated azide-containing metabolic precursors, enabling the analysis of various cellular processes.
Principle of Application
The primary application of this compound in flow cytometry is the detection of metabolically labeled cells. This is achieved through a two-step process:
-
Metabolic Labeling: Cells are incubated with a modified version of a biological building block (e.g., an amino acid, nucleoside, or sugar) that contains an azide (B81097) group. These azide-modified precursors are incorporated into newly synthesized macromolecules such as proteins, DNA, or glycans.
-
Click Chemistry Reaction: Following metabolic labeling, the cells are fixed, permeabilized, and then treated with this compound in the presence of a copper(I) catalyst. The alkyne group of the Cy5 reagent reacts with the azide group on the incorporated metabolic precursor, resulting in the stable, fluorescent labeling of the target cells. The fluorescence intensity of the cells, which is proportional to the amount of incorporated azide, can then be measured by flow cytometry.
This method allows for the sensitive and specific detection of cellular activities such as proliferation (DNA synthesis), protein synthesis, and glycosylation.
Key Features
-
High Specificity: The click chemistry reaction is highly specific between the alkyne and azide groups, minimizing off-target labeling.
-
Far-Red Fluorescence: Cy5 is a far-red fluorescent dye with an excitation maximum around 649 nm and an emission maximum around 667 nm, which helps to reduce interference from cellular autofluorescence.[3]
-
PEG Linker: The PEG4 linker enhances the water solubility of the molecule and can reduce steric hindrance during the click reaction.[1]
Experimental Workflow Diagram
Caption: Experimental workflow for flow cytometry analysis using this compound.
Protocols
Protocol 1: Detection of Proliferating Cells using Azide-Modified EdU and this compound
This protocol describes the detection of DNA synthesis in proliferating cells by flow cytometry. Cells are first incubated with 5-ethynyl-2'-deoxyuridine (B1671113) (EdU), an analog of thymidine, which is incorporated into newly synthesized DNA. The alkyne group in EdU is then detected using an azide-modified fluorescent dye in a click reaction. For this application note, we will adapt this to a scenario where an azide-modified nucleoside (e.g., Azido-deoxyuridine) is used, followed by detection with the alkyne-containing this compound.
Materials
-
Cells of interest
-
Complete cell culture medium
-
Azido-deoxyuridine (Azido-dU)
-
Phosphate-buffered saline (PBS)
-
Fixation Buffer: 4% paraformaldehyde (PFA) in PBS
-
Permeabilization Buffer: 0.25% Triton™ X-100 in PBS
-
Click Reaction Buffer: 100 mM Tris-HCl, pH 8.5
-
This compound (e.g., 10 mM stock in DMSO)
-
Copper(II) Sulfate (CuSO₄) (e.g., 100 mM stock in water)
-
Sodium Ascorbate (e.g., 1 M stock in water, freshly prepared)
-
Flow Cytometry Staining Buffer: 1% BSA in PBS
Experimental Procedure
-
Cell Seeding and Labeling:
-
Seed cells in a 6-well plate at a density of 1 x 10⁶ cells/well and allow them to adhere overnight.
-
Add Azido-dU to the culture medium to a final concentration of 10 µM.
-
Incubate the cells for 2 hours at 37°C in a CO₂ incubator.
-
-
Cell Harvesting and Fixation:
-
Harvest the cells by trypsinization or scraping and transfer to a 1.5 mL microcentrifuge tube.
-
Centrifuge at 300 x g for 5 minutes and discard the supernatant.
-
Wash the cells once with 1 mL of PBS.
-
Resuspend the cell pellet in 100 µL of Fixation Buffer and incubate for 15 minutes at room temperature.
-
Wash the cells twice with 1 mL of PBS.
-
-
Permeabilization:
-
Resuspend the fixed cells in 100 µL of Permeabilization Buffer and incubate for 20 minutes at room temperature.
-
Wash the cells twice with 1 mL of PBS.
-
-
Click Chemistry Labeling:
-
Prepare the Click Reaction Cocktail immediately before use. For each sample, mix the following in order:
-
85 µL Click Reaction Buffer
-
5 µL this compound (from 10 mM stock)
-
5 µL Copper(II) Sulfate (from 100 mM stock)
-
5 µL Sodium Ascorbate (from 1 M stock)
-
-
Resuspend the permeabilized cell pellet in 100 µL of the Click Reaction Cocktail.
-
Incubate for 30 minutes at room temperature, protected from light.
-
Wash the cells twice with 1 mL of PBS.
-
-
Flow Cytometry Analysis:
-
Resuspend the cell pellet in 500 µL of Flow Cytometry Staining Buffer.
-
Analyze the cells on a flow cytometer equipped with a 633 nm or 640 nm laser for excitation and an appropriate emission filter for Cy5 (e.g., 660/20 nm bandpass filter).
-
Include appropriate controls:
-
Unlabeled cells (no Azido-dU, no click reaction)
-
Cells with Azido-dU but no click reaction
-
Cells without Azido-dU but with the click reaction
-
-
Quantitative Data Summary
| Parameter | Recommended Value | Range for Optimization |
| Metabolic Labeling | ||
| Azido-dU Concentration | 10 µM | 1 - 50 µM |
| Incubation Time | 2 hours | 30 minutes - 24 hours |
| Click Reaction | ||
| This compound | 500 µM | 100 - 1000 µM |
| Copper(II) Sulfate | 500 µM | 100 - 1000 µM |
| Sodium Ascorbate | 5 mM | 1 - 10 mM |
| Reaction Time | 30 minutes | 20 - 60 minutes |
Signaling Pathway/Logical Relationship Diagram
Caption: Logical relationship for detecting cell proliferation via click chemistry.
Protocol 2: Analysis of Protein Synthesis using an Azide-Modified Amino Acid and this compound
This protocol outlines the measurement of global protein synthesis by flow cytometry. Cells are cultured in the presence of an azide-containing amino acid analog, such as L-azidohomoalanine (AHA), which is incorporated into newly synthesized proteins. The azide-labeled proteins are then detected with this compound through a click reaction.
Materials
-
Cells of interest
-
Complete cell culture medium
-
Methionine-free medium
-
L-azidohomoalanine (AHA)
-
Phosphate-buffered saline (PBS)
-
Fixation Buffer: 4% paraformaldehyde (PFA) in PBS
-
Permeabilization Buffer: 0.25% Triton™ X-100 in PBS
-
Click Reaction Buffer: 100 mM Tris-HCl, pH 8.5
-
This compound (e.g., 10 mM stock in DMSO)
-
Copper(II) Sulfate (CuSO₄) (e.g., 100 mM stock in water)
-
Sodium Ascorbate (e.g., 1 M stock in water, freshly prepared)
-
Flow Cytometry Staining Buffer: 1% BSA in PBS
Experimental Procedure
-
Cell Seeding and Labeling:
-
Seed cells and grow to the desired confluency.
-
Wash the cells once with pre-warmed PBS.
-
Starve the cells in methionine-free medium for 30 minutes to deplete endogenous methionine.
-
Replace the medium with methionine-free medium supplemented with 50 µM AHA.
-
Incubate for 1-4 hours at 37°C in a CO₂ incubator.
-
-
Cell Harvesting, Fixation, and Permeabilization:
-
Follow steps 2 and 3 from Protocol 1.
-
-
Click Chemistry Labeling and Flow Cytometry Analysis:
-
Follow steps 4 and 5 from Protocol 1.
-
Quantitative Data Summary
| Parameter | Recommended Value | Range for Optimization |
| Metabolic Labeling | ||
| L-azidohomoalanine (AHA) Conc. | 50 µM | 25 - 100 µM |
| Incubation Time | 1-4 hours | 30 minutes - 8 hours |
| Click Reaction | ||
| This compound | 500 µM | 100 - 1000 µM |
| Copper(II) Sulfate | 500 µM | 100 - 1000 µM |
| Sodium Ascorbate | 5 mM | 1 - 10 mM |
| Reaction Time | 30 minutes | 20 - 60 minutes |
Disclaimer: The protocols and data provided are for illustrative purposes based on the chemical properties of this compound. Researchers should optimize these protocols for their specific cell types and experimental conditions.
References
Application Notes and Protocols: Copper-Catalyzed Azide-Alkyne Cycloaddition with N-methyl-N'-(propargyl-PEG4)-Cy5
For Researchers, Scientists, and Drug Development Professionals
Introduction
The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of click chemistry, offers a highly efficient and bioorthogonal method for the conjugation of molecules. This reaction's specificity and reliability have made it an invaluable tool in chemical biology, drug discovery, and materials science.[1][2] The N-methyl-N'-(propargyl-PEG4)-Cy5 is a specialized fluorescent probe designed for CuAAC reactions. It features a terminal alkyne group for reaction with an azide (B81097), a hydrophilic polyethylene (B3416737) glycol (PEG4) spacer to enhance solubility and reduce steric hindrance, and the bright, far-red fluorescent cyanine (B1664457) 5 (Cy5) dye for detection.[3]
These application notes provide detailed protocols for the use of this compound in labeling biomolecules, with a focus on protein glycosylation analysis.
Physicochemical and Reaction Data
Quantitative data for this compound and its use in CuAAC reactions are summarized below. It is important to note that specific values such as quantum yield and reaction rates can be influenced by the nature of the azide-containing molecule and the reaction conditions.
| Property | Value | Notes |
| Fluorophore Properties | ||
| Excitation Maximum (λex) | ~649 nm | The exact maximum may vary slightly depending on the solvent and conjugation state. |
| Emission Maximum (λem) | ~667 nm | The exact maximum may vary slightly depending on the solvent and conjugation state. |
| Molar Extinction Coefficient | ~250,000 cm⁻¹M⁻¹ | At the absorption maximum. |
| Fluorescence Quantum Yield | ~0.3 | In aqueous solution. The quantum yield of the triazole conjugate may vary.[4] |
| Reaction Parameters | ||
| Reaction Type | Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Forms a stable 1,4-disubstituted 1,2,3-triazole linkage.[2] |
| Typical Second-Order Rate Constant (k) | 10 - 10⁴ M⁻¹s⁻¹ | Highly dependent on the catalyst system (copper source, ligand) and reaction conditions.[5] |
| Recommended Solvent | Aqueous buffers (e.g., PBS, Tris), DMSO, DMF | The PEG4 linker enhances solubility in aqueous media.[6] |
Experimental Protocols
The following protocols provide a starting point for the use of this compound in labeling azide-modified biomolecules. Optimization may be necessary for specific applications.
Protocol 1: General Labeling of Azide-Modified Proteins
This protocol describes a general method for labeling proteins that have been modified to contain an azide group, for example, through metabolic labeling with an azido-sugar or chemical modification.
Materials:
-
This compound
-
Azide-modified protein in a suitable buffer (e.g., phosphate-buffered saline, PBS)
-
Copper(II) sulfate (B86663) (CuSO₄) stock solution (e.g., 20 mM in water)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) stock solution (e.g., 100 mM in water)
-
Sodium ascorbate (B8700270) stock solution (e.g., 300 mM in water, freshly prepared)
-
Degassing equipment (optional but recommended)
Procedure:
-
Prepare the Reaction Mixture: In a microcentrifuge tube, combine the azide-modified protein with this compound. A molar excess of the dye (typically 2-5 fold) over the protein is recommended.
-
Add Catalyst Premix: Prepare a premix of CuSO₄ and THPTA. A 1:5 molar ratio of CuSO₄ to THPTA is often used to protect the protein from oxidative damage.[7] Add the premix to the reaction tube. The final concentration of CuSO₄ is typically in the range of 50-100 µM.[7]
-
Initiate the Reaction: Add freshly prepared sodium ascorbate to the reaction mixture to a final concentration of 2.5-5 mM.[7] The sodium ascorbate reduces Cu(II) to the active Cu(I) catalyst.
-
Incubation: Incubate the reaction at room temperature for 1-4 hours. The reaction can be performed on a rotator to ensure mixing. Protect the reaction from light to prevent photobleaching of the Cy5 dye.
-
Purification: Remove the excess dye and catalyst components from the labeled protein using a suitable method such as size exclusion chromatography (e.g., a desalting column), dialysis, or precipitation.
Protocol 2: Labeling and Imaging of Glycoproteins ("Click-DIGE" Workflow)
This protocol outlines a workflow for the analysis of protein glycosylation by metabolically labeling cells with an azido-sugar, followed by CuAAC labeling with this compound and subsequent 2D-gel electrophoresis.[8]
Materials:
-
Cell line of interest
-
Cell culture medium
-
Azido-sugar (e.g., peracetylated N-azidoacetylgalactosamine, Ac4GalNAz)
-
Lysis buffer
-
This compound
-
CuAAC reagents as in Protocol 1
-
2D-gel electrophoresis equipment and reagents
-
Fluorescence gel scanner
Procedure:
-
Metabolic Labeling: Culture cells in the presence of an azido-sugar (e.g., 50 µM Ac4GalNAz) for 24-48 hours to allow for its incorporation into glycoproteins.[8]
-
Cell Lysis: Harvest the cells and prepare a cell lysate using a suitable lysis buffer.
-
CuAAC Labeling: Perform the copper-catalyzed azide-alkyne cycloaddition reaction on the cell lysate as described in Protocol 1 to label the azido-glycoproteins with this compound.
-
2D-Gel Electrophoresis: Separate the labeled proteins by two-dimensional gel electrophoresis.
-
Imaging and Analysis: Scan the gel using a fluorescence scanner with appropriate excitation and emission filters for Cy5. The resulting image will reveal the pattern of glycosylated proteins. This can be used to compare glycosylation patterns between different cell populations (e.g., control vs. treated).[8]
Visualizations
Experimental Workflow for Glycoprotein Labeling and Analysis
Caption: Workflow for labeling and analysis of glycoproteins.
Signaling Pathway: General Bioorthogonal Labeling Strategy
Caption: General strategy for bioorthogonal labeling.
References
- 1. interchim.fr [interchim.fr]
- 2. Click Chemistry [organic-chemistry.org]
- 3. Super-Resolution Imaging of Plasma Membrane Proteins with Click Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Fluorescent Properties of Cyanine Dyes As a Matter of the Environment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Click Chemistry: Reaction Rates and Their Suitability for Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. lumiprobe.com [lumiprobe.com]
- 7. Analysis and Optimization of Copper-Catalyzed Azide–Alkyne Cycloaddition for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Size-matched alkyne-conjugated cyanine fluorophores to identify differences in protein glycosylation - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Live-Cell Imaging with N-methyl-N'-(propargyl-PEG4)-Cy5
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the use of N-methyl-N'-(propargyl-PEG4)-Cy5 in live-cell imaging applications. This far-red fluorescent probe, equipped with a propargyl group, is particularly well-suited for bioorthogonal labeling via copper-catalyzed azide-alkyne cycloaddition (CuAAC), commonly known as "click chemistry." This allows for the specific and efficient labeling of target biomolecules in their native cellular environment.
I. Application Notes
Introduction to Live-Cell Imaging with this compound
This compound is a cyanine-based fluorescent dye with excitation and emission maxima in the far-red spectrum (typically around 649 nm and 667 nm, respectively).[1] This spectral region is advantageous for live-cell imaging as it minimizes cellular autofluorescence, leading to an improved signal-to-noise ratio.[2] The key feature of this molecule is its terminal alkyne group, which enables covalent attachment to azide-modified biomolecules through the highly specific and efficient click chemistry reaction.[3][4][5] The polyethylene (B3416737) glycol (PEG) linker enhances the solubility and biocompatibility of the probe.
The primary application of this probe in live-cell imaging involves a two-step labeling strategy:
-
Metabolic or Enzymatic Incorporation of an Azide (B81097): Cells are first treated with a biocompatible molecule containing an azide group. This molecule is metabolically incorporated into a specific class of biomolecules (e.g., nascent proteins, glycans, or lipids). For instance, L-azidohomoalanine (AHA) can be used as a surrogate for methionine to label newly synthesized proteins.[6][7]
-
Click Reaction with this compound: Following the incorporation of the azide, the cells are treated with the alkyne-containing Cy5 probe. The copper(I)-catalyzed click reaction forms a stable triazole linkage, covalently attaching the fluorescent dye to the target biomolecules.
Key Applications
-
Visualization of Nascent Proteomes: By metabolically labeling cells with an azide-containing amino acid analog like AHA, researchers can specifically visualize newly synthesized proteins in response to various stimuli, cellular processes, or drug treatments.[7][8][9] This provides a powerful tool to study protein synthesis dynamics in real-time.
-
Pulse-Chase Analysis of Protein Trafficking and Turnover: The temporal control offered by this two-step labeling method allows for pulse-chase experiments to monitor the spatial and temporal dynamics of protein populations, including their trafficking, localization, and degradation.
-
Imaging of Post-Translational Modifications: With the appropriate azide-modified substrates, it is possible to visualize specific post-translational modifications, such as glycosylation.[7]
-
Studying Protein-Protein Interactions: This technique can be adapted to study protein-protein interactions by labeling interacting partners with complementary bioorthogonal groups.[10][11][12][13][14]
II. Quantitative Data
The following table summarizes typical quantitative data for Cy5 fluorophores, which are spectrally similar to this compound. The exact performance of the specific probe may vary depending on the experimental conditions and the local molecular environment.
| Parameter | Typical Value | Reference |
| Excitation Maximum | ~649 nm | [1] |
| Emission Maximum | ~667 nm | [1] |
| Molar Extinction Coefficient | ~250,000 cm⁻¹M⁻¹ | [1] |
| Fluorescence Quantum Yield | 0.20 - 0.30 | [15] |
| Photostability | Moderate to high (can be enhanced with antifade reagents) | [2][16] |
| Signal-to-Noise Ratio | High (due to minimal autofluorescence in the far-red) | [2] |
III. Experimental Protocols
This section provides a detailed protocol for the live-cell imaging of nascent proteins using metabolic labeling with L-azidohomoalanine (AHA) followed by a click reaction with this compound.
Protocol: Live-Cell Imaging of Nascent Proteins
Materials:
-
This compound
-
L-azidohomoalanine (AHA)
-
Methionine-free cell culture medium
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS) or Hank's Balanced Salt Solution (HBSS)[3]
-
Copper(II) sulfate (B86663) (CuSO₄)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other copper-chelating ligand
-
Sodium ascorbate (B8700270)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Live-cell imaging buffer
-
Cells of interest cultured on imaging-compatible plates or coverslips
Protocol Steps:
-
Metabolic Labeling with AHA: a. Culture cells to the desired confluency. b. Gently wash the cells once with pre-warmed PBS. c. Replace the culture medium with pre-warmed methionine-free medium and incubate for 1 hour to deplete intracellular methionine pools. d. Replace the medium with fresh methionine-free medium supplemented with an optimized concentration of AHA (typically 25-100 µM). e. Incubate the cells for the desired labeling period (e.g., 1-24 hours) to allow for the incorporation of AHA into newly synthesized proteins.
-
Preparation of Reagents: a. Prepare a 10 mM stock solution of this compound in DMSO. b. Prepare a 50 mM stock solution of CuSO₄ in water. c. Prepare a 250 mM stock solution of THPTA in water. d. Prepare a fresh 2.5 M stock solution of sodium ascorbate in water immediately before use.
-
Click Chemistry Reaction in Live Cells: a. After the AHA incubation, wash the cells three times with pre-warmed PBS to remove unincorporated AHA. b. Prepare the click reaction cocktail in PBS or HBSS. For a final volume of 1 mL, add the following components in order, vortexing gently after each addition:
- 50 µL of 50 mM CuSO₄ (final concentration: 2.5 mM)
- 50 µL of 250 mM THPTA (final concentration: 12.5 mM)
- 1 µL of 10 mM this compound (final concentration: 10 µM) c. Just before adding to the cells, add 10 µL of 2.5 M sodium ascorbate (final concentration: 25 mM) to the cocktail to reduce Cu(II) to the catalytic Cu(I). d. Immediately replace the PBS on the cells with the click reaction cocktail. e. Incubate the cells for 15-30 minutes at 37°C, protected from light.
-
Washing and Imaging: a. After the incubation, gently wash the cells three times with pre-warmed PBS to remove the click reaction components. b. Replace the PBS with a suitable live-cell imaging buffer. c. Image the cells using a fluorescence microscope equipped with appropriate filters for Cy5 (e.g., excitation at 630-650 nm and emission at 660-700 nm).
Optimization and Controls:
-
AHA Concentration and Incubation Time: The optimal concentration of AHA and the incubation time should be determined empirically for each cell type to achieve sufficient labeling without inducing cytotoxicity.
-
Dye Concentration: The concentration of this compound can be titrated (e.g., 1-20 µM) to find the optimal balance between signal intensity and background fluorescence.
-
Controls:
-
No AHA control: Cells not incubated with AHA but subjected to the click reaction to assess background fluorescence from the dye.
-
No click control: Cells incubated with AHA but not with the click reaction cocktail to confirm that the fluorescence is due to the click reaction.
-
Viability control: Assess cell viability after the labeling procedure using a suitable assay (e.g., Trypan Blue exclusion or a live/dead cell stain).
-
IV. Mandatory Visualizations
Caption: Experimental workflow for live-cell imaging.
Caption: Visualizing protein-protein interactions.
References
- 1. vectorlabs.com [vectorlabs.com]
- 2. Cy5 Spectrum: Key Properties & Applications [baseclick.eu]
- 3. Super-Resolution Imaging of Plasma Membrane Proteins with Click Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. interchim.fr [interchim.fr]
- 6. Live-Cell Imaging of Cellular Proteins by a Strain-Promoted Azide–Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Specific and quantitative labeling of biomolecules using click chemistry [frontiersin.org]
- 8. BONCAT: Metabolic Labeling, Click Chemistry, and Affinity Purification of Newly Synthesized Proteomes | Springer Nature Experiments [experiments.springernature.com]
- 9. maxplanckneuroscience.org [maxplanckneuroscience.org]
- 10. Visualization and targeted disruption of protein interactions in living cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 12. Visualization of Protein Interactions in Living Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. m.youtube.com [m.youtube.com]
- 14. plantae.org [plantae.org]
- 15. Analysis of Fluorescent Dyes Used for Labeling DNA in Microarray Experiments [sigmaaldrich.com]
- 16. researchgate.net [researchgate.net]
Application Notes and Protocols for N-methyl-N'-(propargyl-PEG4)-Cy5 in Western Blotting Detection
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-methyl-N'-(propargyl-PEG4)-Cy5 is a fluorescent probe designed for the sensitive and specific detection of proteins in Western blotting applications. This molecule features a Cy5 fluorophore, a far-red dye ideal for fluorescent imaging, and a propargyl group, which serves as a reactive handle for copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a premier example of "click chemistry."
This technology offers a powerful alternative to traditional immunodetection methods. By metabolically incorporating an azide-containing amino acid, such as L-azidohomoalanine (AHA), into newly synthesized proteins, a bioorthogonal azide (B81097) handle is introduced. Following protein separation by SDS-PAGE and transfer to a membrane, the azide-tagged proteins can be specifically and covalently labeled with this compound through a click reaction. This direct labeling approach provides a streamlined workflow for the detection of nascent proteins without the need for specific primary antibodies.
The key advantages of this system include:
-
High Specificity: The bioorthogonal nature of the azide-alkyne reaction ensures that the fluorescent signal is exclusively localized to the proteins of interest that have incorporated the azide handle.
-
Direct Detection: This method circumvents the need for primary and secondary antibodies for the detection of metabolically labeled proteins, reducing workflow complexity and potential sources of background noise.
-
Quantitative Analysis: Fluorescent detection with Cy5 offers a wide linear dynamic range, enabling more accurate protein quantification compared to traditional chemiluminescent methods.[1][2]
-
Multiplexing Capability: The use of a far-red fluorophore like Cy5 allows for potential multiplexing with other fluorescent probes in different spectral channels.[1][2]
These application notes provide detailed protocols for the use of this compound in Western blotting, from metabolic labeling of cells to the on-membrane click chemistry reaction and final fluorescent imaging.
Data Presentation
The following table summarizes a comparative analysis of the click chemistry-based detection method using this compound versus a traditional fluorescent Western blotting approach that employs a fluorophore-conjugated secondary antibody. The data highlights the performance characteristics of each method.
| Parameter | Click Chemistry with this compound | Fluorescent Secondary Antibody Detection | References |
| Signal-to-Noise Ratio (SNR) | High; low nonspecific binding due to bioorthogonal reaction. | Variable; can be affected by nonspecific antibody binding. | [3] |
| Limit of Detection (Sensitivity) | High; capable of detecting proteins in the low picomole to high femtomole range. | High; generally in the low picogram range. | [4] |
| Linear Dynamic Range | Wide; suitable for accurate quantification over a broad range of protein concentrations. | Wide; generally broader than chemiluminescence, allowing for better quantification. | [1][5][6] |
| Specificity | Very High; based on the highly selective azide-alkyne cycloaddition. | High; dependent on the specificity of the primary antibody. | |
| Workflow Complexity | Moderate; requires metabolic labeling and an on-membrane click reaction. | Low to Moderate; involves standard immunodetection steps. | |
| Multiplexing Potential | High; compatible with other fluorescent probes in different channels. | High; dependent on the availability of primary antibodies from different species and spectrally distinct secondary antibodies. | [1][2] |
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams illustrate the key processes involved in the detection of proteins using this compound.
Experimental Protocols
Protocol 1: Metabolic Labeling of Cultured Cells with L-azidohomoalanine (AHA)
This protocol describes the incorporation of the methionine analog, AHA, into newly synthesized proteins in cultured mammalian cells.
Materials:
-
Mammalian cells of interest
-
Complete cell culture medium
-
Methionine-free medium (e.g., DMEM without L-methionine)
-
L-azidohomoalanine (AHA) stock solution (e.g., 100 mM in sterile water or PBS)
-
Phosphate-buffered saline (PBS)
-
Cell lysis buffer (e.g., RIPA buffer) containing protease inhibitors
Procedure:
-
Cell Seeding: Seed cells in appropriate culture vessels and grow until they reach the desired confluency (typically 70-80%).
-
Methionine Depletion: Gently wash the cells twice with pre-warmed PBS. Replace the complete medium with pre-warmed methionine-free medium and incubate for 30-60 minutes at 37°C in a CO2 incubator. This step enhances the incorporation of AHA.
-
AHA Labeling: Add the AHA stock solution to the methionine-free medium to a final concentration of 25-50 µM. The optimal concentration may need to be determined empirically for each cell line.
-
Incubation: Continue to incubate the cells for 4-8 hours at 37°C in a CO2 incubator. The incubation time can be adjusted depending on the protein of interest's turnover rate.
-
Cell Harvest: After incubation, wash the cells twice with ice-cold PBS.
-
Cell Lysis: Add ice-cold lysis buffer to the cells, scrape the cells, and transfer the lysate to a microcentrifuge tube.
-
Lysate Preparation: Incubate the lysate on ice for 30 minutes with periodic vortexing. Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Protein Quantification: Transfer the supernatant to a new tube and determine the protein concentration using a standard protein assay (e.g., BCA assay).
-
Sample Preparation for SDS-PAGE: Mix the desired amount of protein lysate with Laemmli sample buffer, heat at 95°C for 5 minutes, and store at -20°C until use.
Protocol 2: On-Membrane Click Chemistry Detection
This protocol details the procedure for performing the CuAAC reaction directly on the PVDF membrane to label the azide-tagged proteins with this compound.
Materials:
-
Azide-labeled protein lysate (from Protocol 1)
-
SDS-PAGE gels
-
PVDF membrane
-
Transfer buffer
-
Tris-buffered saline with 0.1% Tween-20 (TBST)
-
This compound (stock solution of 1 mM in DMSO)
-
Copper(II) sulfate (B86663) (CuSO4) (stock solution of 50 mM in sterile water)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) (stock solution of 50 mM in sterile water)
-
Sodium ascorbate (B8700270) (stock solution of 100 mM in sterile water, freshly prepared)
-
Fluorescent imaging system capable of detecting Cy5 (excitation ~650 nm, emission ~670 nm)
Procedure:
-
SDS-PAGE and Protein Transfer: a. Separate the protein lysates by SDS-PAGE. b. Transfer the proteins to a PVDF membrane using a standard Western blotting transfer protocol. c. After transfer, briefly wash the membrane with deionized water.
-
On-Membrane Click Reaction: a. Prepare the click reaction cocktail immediately before use. For a 10 mL reaction volume, mix the following components in order:
- 9.6 mL of TBST
- 200 µL of 50 mM THPTA (final concentration: 1 mM)
- 40 µL of 50 mM CuSO4 (final concentration: 200 µM)
- 100 µL of 1 mM this compound (final concentration: 10 µM) b. Vortex the mixture gently. c. Add 100 µL of 100 mM sodium ascorbate to initiate the reaction (final concentration: 1 mM). Vortex gently again. d. Place the PVDF membrane in a clean container and add the click reaction cocktail, ensuring the membrane is fully submerged. e. Incubate for 1 hour at room temperature with gentle agitation, protected from light.
-
Washing: a. After the click reaction, discard the reaction cocktail. b. Wash the membrane three times for 10 minutes each with TBST to remove unreacted reagents. c. Perform a final wash with deionized water.
-
Fluorescent Imaging: a. The membrane is now ready for imaging. b. Use a fluorescent imager equipped with a laser and filter set appropriate for Cy5 detection (e.g., excitation at ~650 nm and emission detection at ~670 nm). c. Adjust the exposure time to obtain optimal signal intensity without saturation.
-
Data Analysis: a. Quantify the band intensities using appropriate software. The signal intensity is proportional to the amount of labeled protein. For comparative studies, ensure that all imaging parameters are kept consistent.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| No or Weak Signal | - Inefficient metabolic labeling. - Inactive click reaction components. - Insufficient protein loading. | - Optimize AHA concentration and incubation time. - Ensure sodium ascorbate solution is freshly prepared. - Increase the amount of protein lysate loaded on the gel. |
| High Background | - Incomplete removal of unreacted Cy5 probe. - Autofluorescence of the membrane. | - Increase the number and duration of the washing steps after the click reaction. - Use a low-fluorescence PVDF membrane. |
| Non-specific Bands | - Protease activity during sample preparation. | - Ensure adequate protease inhibitors are used in the lysis buffer. Keep samples on ice. |
| Signal Saturation | - Overloading of protein. | - Perform a serial dilution of the protein lysate to determine the linear range of detection. |
References
- 1. Fluorescent Western Blotting | Thermo Fisher Scientific - TW [thermofisher.com]
- 2. bio-rad.com [bio-rad.com]
- 3. Click-based amplification: designed to facilitate various target labelling modes with ultralow background amplification - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Convenient analysis of protein modification by chemical blotting with fluorogenic “click” reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. licorbio.com [licorbio.com]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for the Conjugation of N-methyl-N'-(propargyl-PEG4)-Cy5 to Antibodies
For Researchers, Scientists, and Drug Development Professionals
Introduction
The conjugation of fluorescent dyes to antibodies is a cornerstone technique in biological research and drug development, enabling a wide array of applications from cellular imaging to in vivo tracking of therapeutic candidates. This document provides a detailed guide for the conjugation of the cyanine (B1664457) dye, N-methyl-N'-(propargyl-PEG4)-Cy5, to antibodies. This specific dye possesses a terminal alkyne group, making it ideal for conjugation via Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a highly efficient and specific "click chemistry" reaction. This method allows for a stable and covalent linkage between the dye and the antibody with minimal impact on antibody function. These protocols are designed to guide researchers through the process of antibody modification, conjugation, purification, and characterization of the final antibody-dye conjugate.
Principle of the Method
The conjugation strategy involves a two-step process. First, the antibody is functionalized with an azide (B81097) group. This is typically achieved by reacting the primary amines (lysine residues) on the antibody with an N-hydroxysuccinimide (NHS) ester linked to an azide moiety via a polyethylene (B3416737) glycol (PEG) spacer (Azide-PEG-NHS ester). The azide-modified antibody is then purified to remove excess, unreacted labeling reagent.
In the second step, the azide-functionalized antibody is reacted with the alkyne-containing this compound dye in the presence of a copper(I) catalyst. The copper(I) catalyzes the cycloaddition reaction between the azide and the terminal alkyne, forming a stable triazole linkage. The resulting antibody-Cy5 conjugate is then purified to remove the catalyst and any remaining unreacted dye.
Quantitative Data Summary
The following tables summarize typical quantitative data expected from the conjugation of this compound to a standard IgG antibody.
Table 1: Antibody Azide Modification
| Parameter | Target Value | Notes |
| Antibody Concentration | 2 - 10 mg/mL | Higher concentrations can improve labeling efficiency.[1][2] |
| Azide-PEG-NHS Ester:Antibody Molar Ratio | 10:1 to 20:1 | This ratio can be optimized to achieve the desired degree of azide incorporation. |
| Reaction pH | 7.2 - 8.5 | A slightly basic pH is optimal for the reaction of NHS esters with primary amines.[3] |
| Incubation Time | 1 - 2 hours | At room temperature. |
| Azide Incorporation (Azides/Ab) | 2 - 5 | Determined indirectly by the final Degree of Labeling of the dye. |
| Antibody Recovery | > 90% | Expected recovery after purification to remove excess azide reagent. |
Table 2: CuAAC Conjugation Reaction
| Parameter | Target Value | Notes |
| Azide-Antibody:Propargyl-Cy5 Molar Ratio | 1:3 to 1:5 | An excess of the dye is used to ensure efficient conjugation to the azide sites. |
| Copper(II) Sulfate (CuSO₄) Concentration | 50 - 100 µM | The source of the copper catalyst.[4] |
| Ligand (THPTA) Concentration | 250 - 500 µM | A 5:1 ligand to copper ratio is often used to stabilize the Cu(I) ion and protect the antibody.[4] |
| Sodium Ascorbate (B8700270) Concentration | 2.5 - 5 mM | Used to reduce Cu(II) to the active Cu(I) catalyst.[4] |
| Incubation Time | 1 - 4 hours | At room temperature, protected from light. |
| Antibody-Cy5 Conjugate Recovery | > 85% | Expected recovery after final purification. |
Table 3: Characterization of the Final Antibody-Cy5 Conjugate
| Parameter | Target Value | Method of Determination |
| Degree of Labeling (DOL) | 2 - 5 | UV-Vis Spectrophotometry.[5][6][7] |
| Purity | > 95% | SDS-PAGE, Size Exclusion Chromatography (SEC) |
| Antigen Binding Affinity (K D) | < 10% change from unconjugated Ab | ELISA, Surface Plasmon Resonance (SPR), or Flow Cytometry |
| Aggregation | < 5% | Size Exclusion Chromatography (SEC) |
| Storage Stability | Stable for ≥ 6 months at 4°C | Functional assays after storage.[8][9] |
Experimental Protocols
Protocol 1: Antibody Preparation and Azide Modification
This protocol describes the introduction of azide groups onto the antibody via reaction with an Azide-PEG-NHS ester.
Materials:
-
Purified antibody (IgG) in an amine-free buffer (e.g., PBS, pH 7.4)
-
Azide-PEG4-NHS Ester
-
Anhydrous Dimethylsulfoxide (DMSO)
-
Phosphate Buffered Saline (PBS), pH 7.4
-
Reaction tubes
-
Spectrophotometer
Procedure:
-
Antibody Preparation:
-
Azide-PEG-NHS Ester Stock Solution Preparation:
-
Azide Labeling Reaction:
-
Add a 10 to 20-fold molar excess of the 10 mM Azide-PEG-NHS Ester stock solution to the antibody solution.[]
-
Gently mix and incubate for 1-2 hours at room temperature.[]
-
-
Purification of Azide-Modified Antibody:
Protocol 2: Conjugation of this compound via CuAAC
This protocol details the click chemistry reaction between the azide-modified antibody and the alkyne-containing Cy5 dye.
Materials:
-
Azide-modified antibody in PBS, pH 7.4
-
This compound
-
Anhydrous DMSO
-
Copper(II) Sulfate (CuSO₄) solution (e.g., 20 mM in water)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) solution (e.g., 100 mM in water)
-
Sodium Ascorbate solution (e.g., 100 mM in water, freshly prepared)
-
PBS, pH 7.4
-
Desalting columns or other protein purification systems (e.g., SEC-HPLC)
-
Reaction tubes (protect from light, e.g., by wrapping in aluminum foil)
Procedure:
-
Dye Stock Solution Preparation:
-
Dissolve this compound in anhydrous DMSO to a concentration of 10 mM.
-
-
CuAAC Reaction Setup:
-
In a reaction tube, add the azide-modified antibody.
-
Add the this compound stock solution to achieve a 3 to 5-fold molar excess over the antibody.
-
Add the THPTA solution to a final concentration of 250-500 µM.
-
Add the CuSO₄ solution to a final concentration of 50-100 µM.[4] Gently mix.
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of 2.5-5 mM.[4]
-
-
Incubation:
-
Gently mix the reaction and incubate for 1-4 hours at room temperature, protected from light.[15]
-
-
Purification of the Antibody-Cy5 Conjugate:
-
Purify the antibody-Cy5 conjugate from the reaction mixture to remove the copper catalyst, excess dye, and other small molecules. This can be achieved using a desalting column or, for higher purity, size exclusion chromatography (SEC-HPLC).[15]
-
Collect the colored fractions corresponding to the labeled antibody.
-
Protocol 3: Characterization of the Antibody-Cy5 Conjugate
This protocol describes how to determine the Degree of Labeling (DOL) of the final conjugate.
Materials:
-
Purified Antibody-Cy5 conjugate in PBS, pH 7.4
-
UV-Vis Spectrophotometer
-
Quartz cuvettes
Procedure:
-
Measure Absorbance:
-
Measure the absorbance of the purified antibody-Cy5 conjugate solution at 280 nm (A₂₈₀) and at the absorbance maximum for Cy5, which is approximately 650 nm (A₆₅₀).[5]
-
-
Calculate the Degree of Labeling (DOL):
-
The concentration of Cy5 can be calculated using the Beer-Lambert law (A = εcl) with the molar extinction coefficient (ε) of Cy5 at 650 nm (approximately 250,000 M⁻¹cm⁻¹).
-
The concentration of the antibody is calculated from the absorbance at 280 nm, after correcting for the contribution of Cy5 absorbance at this wavelength. The correction factor (CF) for Cy5 at 280 nm is the ratio of its absorbance at 280 nm to its absorbance at 650 nm (typically around 0.04 for Cy5).[5]
-
The corrected antibody absorbance is calculated as: A₂₈₀(corrected) = A₂₈₀(measured) - (A₆₅₀(measured) x CF).
-
The antibody concentration is then calculated using its molar extinction coefficient at 280 nm (e.g., ~210,000 M⁻¹cm⁻¹ for a typical IgG).[5]
-
The DOL is the molar ratio of the dye to the protein: DOL = [Cy5] / [Antibody]. An optimal DOL for most antibodies is between 2 and 7.[16]
-
Visualizations
Caption: Experimental workflow for conjugating this compound to an antibody.
Caption: Conceptual workflow for immunofluorescence using a click-labeled secondary antibody.
Troubleshooting
| Problem | Possible Cause | Suggested Solution |
| Low Degree of Labeling (DOL) | Inefficient azide modification. | Ensure the antibody buffer is amine-free. Optimize the molar ratio of Azide-PEG-NHS ester to the antibody. Confirm the reactivity of the NHS ester. |
| Inefficient CuAAC reaction. | Prepare the sodium ascorbate solution fresh. Ensure the correct concentrations and ratios of copper, ligand, and ascorbate are used.[17] Degas the reaction mixture to remove oxygen, which can oxidize the Cu(I) catalyst. | |
| Antibody Precipitation | High DOL leading to aggregation. | Reduce the molar excess of the dye in the conjugation reaction to achieve a lower DOL.[18] |
| Presence of organic solvent. | Ensure the final concentration of DMSO in the reaction mixture does not exceed 10%. | |
| Loss of Antibody Activity | Modification of lysine (B10760008) residues in the antigen-binding site. | This is a potential drawback of amine-reactive chemistry. Consider site-specific conjugation methods if activity is significantly compromised. |
| Damage from the copper catalyst. | Ensure the correct ligand-to-copper ratio is used to protect the antibody. Minimize incubation time. | |
| High Background in Assays | Presence of unconjugated free dye. | Improve the purification of the final conjugate using size exclusion chromatography (SEC-HPLC) for more complete removal of free dye. |
| Non-specific binding of the conjugate. | This may be due to the hydrophobicity of the dye. Include blocking agents (e.g., BSA) in your assay buffer. |
References
- 1. What is the right concentration of antibodies to use when labelling with fluorescent dyes? | AAT Bioquest [aatbio.com]
- 2. Antibody Conjugation Troubleshooting [bio-techne.com]
- 3. benchchem.com [benchchem.com]
- 4. jenabioscience.com [jenabioscience.com]
- 5. benchchem.com [benchchem.com]
- 6. Degree of labeling (DOL) step by step [abberior.rocks]
- 7. How to Determine the Degree of Labeling | AAT Bioquest [aatbio.com]
- 8. abcam.com [abcam.com]
- 9. researchgate.net [researchgate.net]
- 10. docs.abcam.com [docs.abcam.com]
- 11. Sodium azide removal protocol | Abcam [abcam.com]
- 12. antibody-creativebiolabs.com [antibody-creativebiolabs.com]
- 13. creative-biolabs.com [creative-biolabs.com]
- 15. Alkyne Azide Click Chemistry Protocol for ADC Bioconjugation with Real Examples | AxisPharm [axispharm.com]
- 16. drmr.com [drmr.com]
- 17. researchgate.net [researchgate.net]
- 18. Labeling Chemistry Support—Troubleshooting | Thermo Fisher Scientific - SG [thermofisher.com]
Application Notes and Protocols for Labeling Oligonucleotides with N-methyl-N'-(propargyl-PEG4)-Cy5
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides a detailed protocol for the fluorescent labeling of azide-modified oligonucleotides with N-methyl-N'-(propargyl-PEG4)-Cy5 using a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, commonly known as "click chemistry."[1][2][3][] This method offers a highly efficient and specific conjugation strategy, yielding a stable triazole linkage between the oligonucleotide and the Cy5 fluorophore. The resulting fluorescently labeled oligonucleotides are critical tools for a wide range of applications in molecular biology and drug development, including fluorescence microscopy, flow cytometry, and in vitro assays.
The this compound reagent contains a terminal alkyne group that readily reacts with an azide-modified oligonucleotide in the presence of a copper(I) catalyst.[5] This protocol outlines the preparation of reagents, the labeling reaction, and the subsequent purification of the Cy5-labeled oligonucleotide.
Principle of the Reaction
The core of this labeling method is the copper(I)-catalyzed cycloaddition of an azide (B81097) and a terminal alkyne, which forms a stable 1,4-disubstituted 1,2,3-triazole.[][6] The reaction is highly specific and proceeds with high efficiency in aqueous buffers, making it ideal for bioconjugation. The copper(I) catalyst is typically generated in situ from copper(II) sulfate (B86663) (CuSO₄) by a reducing agent such as sodium ascorbate (B8700270).[1] A ligand, such as Tris-(3-hydroxypropyltriazolylmethyl)amine (THPTA), can be used to stabilize the copper(I) ion and accelerate the reaction.[1][3]
Experimental Protocols
Materials and Reagents
A comprehensive list of necessary materials and reagents is provided in the table below.
| Reagent/Material | Supplier | Catalog No. (Example) | Notes |
| Azide-modified Oligonucleotide | Custom Synthesis Provider | N/A | 100 µM in nuclease-free water |
| This compound | MedChemExpress | HY-130573 | Prepare a 10 mM stock in DMSO |
| Copper(II) Sulfate (CuSO₄) | Sigma-Aldrich | C1297 | Prepare a 10 mM stock in nuclease-free water |
| Sodium Ascorbate | Sigma-Aldrich | A4034 | Prepare a 100 mM stock in nuclease-free water (freshly prepared) |
| Tris-(3-hydroxypropyltriazolylmethyl)amine (THPTA) | Sigma-Aldrich | 762342 | Prepare a 50 mM stock in nuclease-free water |
| Nuclease-free Water | Thermo Fisher Scientific | AM9937 | |
| Dimethyl Sulfoxide (DMSO) | Sigma-Aldrich | D8418 | Anhydrous |
| 1.5 mL Microcentrifuge Tubes | Various | ||
| High-Performance Liquid Chromatography (HPLC) System | Various | With a suitable column for oligonucleotide purification | |
| TE Buffer (pH 7-8) | Various | For storage of labeled oligonucleotides |
Experimental Workflow
The overall experimental workflow for labeling an azide-modified oligonucleotide with this compound is depicted below.
Caption: Experimental workflow for oligonucleotide labeling.
Detailed Protocol: CuAAC Labeling Reaction
This protocol is designed for a 50 µL reaction volume, which can be scaled as needed.
-
Prepare the Oligonucleotide: In a 1.5 mL microcentrifuge tube, add 5 µL of a 100 µM solution of the azide-modified oligonucleotide (final concentration: 10 µM).
-
Add the Cy5 Dye: Add 2.5 µL of a 10 mM stock solution of this compound in DMSO (final concentration: 500 µM).
-
Prepare the Catalyst Premix: In a separate tube, prepare the catalyst premix by adding the following in order:
-
34.5 µL Nuclease-free Water
-
2.5 µL of 50 mM THPTA (final concentration: 2.5 mM)
-
0.5 µL of 10 mM CuSO₄ (final concentration: 100 µM) Vortex the premix gently.
-
-
Initiate the Reaction: Add 5 µL of freshly prepared 100 mM sodium ascorbate (final concentration: 10 mM) to the catalyst premix. Immediately add the entire catalyst/ascorbate mixture to the tube containing the oligonucleotide and dye.
-
Incubate: Vortex the reaction mixture gently and incubate at 37°C for 2 hours in the dark.[3]
Reaction Component Summary:
| Component | Stock Concentration | Volume (µL) | Final Concentration |
| Azide-modified Oligonucleotide | 100 µM | 5 | 10 µM |
| This compound | 10 mM | 2.5 | 500 µM |
| THPTA | 50 mM | 2.5 | 2.5 mM |
| CuSO₄ | 10 mM | 0.5 | 100 µM |
| Sodium Ascorbate | 100 mM | 5 | 10 mM |
| Nuclease-free Water | - | 34.5 | - |
| Total Volume | 50 |
Purification of the Labeled Oligonucleotide
Purification is crucial to remove unreacted dye, unlabeled oligonucleotide, and reaction components.[7] Ion-pair reversed-phase high-performance liquid chromatography (IP-RP-HPLC) is a highly effective method for this purpose.[8]
-
Prepare the HPLC System: Equilibrate the HPLC system with the appropriate mobile phases. A common system for oligonucleotide purification involves a C18 column and a gradient of acetonitrile (B52724) in a triethylammonium (B8662869) acetate (B1210297) (TEAA) buffer.
-
Sample Preparation: Following incubation, the reaction mixture can be directly injected into the HPLC system.
-
Chromatography: Elute the labeled oligonucleotide using a suitable gradient. The more hydrophobic, Cy5-labeled oligonucleotide will have a longer retention time than the unlabeled oligonucleotide.
-
Fraction Collection: Collect the fractions corresponding to the fluorescently labeled product peak.
-
Desalting and Lyophilization: Desalt the collected fractions using a suitable method, such as ethanol (B145695) precipitation or a desalting column. Lyophilize the purified product to a dry pellet.
Data Presentation and Analysis
The success of the labeling reaction can be assessed by comparing the chromatograms of the starting material and the purified product. The purity of the final product can be determined by integrating the peak areas in the chromatogram. The concentration of the purified, labeled oligonucleotide should be determined by measuring the absorbance at 260 nm (for the oligonucleotide) and 649 nm (for Cy5).
Storage
Store the lyophilized Cy5-labeled oligonucleotide at -20°C in the dark.[7] For use, resuspend the oligonucleotide in a suitable buffer, such as TE buffer at pH 7, and store in small aliquots at -20°C to avoid repeated freeze-thaw cycles.[7]
Signaling Pathway and Logical Relationships
The chemical transformation underlying the labeling protocol is the CuAAC reaction.
Caption: CuAAC reaction for oligonucleotide labeling.
References
- 1. Labeling Live Cells by Copper-Catalyzed Alkyne-Azide Click Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. academic.oup.com [academic.oup.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Fluorescent Labeled Oligos,Oligo Fluorescent Labeling By Name [biosyn.com]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for N-methyl-N'-(propargyl-PEG4)-Cy5 in Super-Resolution Microscopy
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the use of N-methyl-N'-(propargyl-PEG4)-Cy5 in super-resolution microscopy. This cyanine-based fluorescent dye is functionalized with a propargyl group, enabling its covalent attachment to biological targets via click chemistry for high-resolution imaging applications such as direct Stochastic Optical Reconstruction Microscopy (dSTORM).
Introduction
This compound is a bright and photostable far-red fluorescent probe. Its core structure is based on the well-characterized Cy5 dye, widely recognized for its excellent photoswitching properties, making it a "gold standard" for dSTORM.[1] The key features of this molecule include:
-
Cy5 Fluorophore : Provides strong absorption and emission in the far-red spectrum, minimizing autofluorescence from biological samples.[2] It is known for its high photon output and robust photoswitching capabilities in the presence of a suitable imaging buffer.[3]
-
Propargyl Group : An alkyne functional group that allows for highly specific and efficient covalent labeling of azide-modified biomolecules through copper-catalyzed (CuAAC) or strain-promoted (SPAAC) azide-alkyne cycloaddition, commonly known as "click chemistry".[4][5]
-
PEG4 Linker : A hydrophilic polyethylene (B3416737) glycol spacer that enhances the solubility of the dye in aqueous buffers and can reduce non-specific binding.
These characteristics make this compound an ideal candidate for labeling proteins, nucleic acids, and other biomolecules for visualization with nanometer-scale resolution.
Data Presentation
The performance of cyanine (B1664457) dyes in super-resolution microscopy is critical for achieving high-quality results. While specific quantitative data for this compound is not extensively published, the data for Cy5 and its close analogue, Alexa Fluor 647, provide a reliable benchmark for expected performance in dSTORM experiments.
| Parameter | Cy5 / Alexa Fluor 647 | Atto 655 | Cy5.5 | Reference |
| Photon Count per Switching Event | ~6,000 | ~660 | ~6,000 | [6] |
| Duty Cycle | ~0.001 | ~0.001 | ~0.007 | [6] |
| Localization Precision (nm) | ~13 (in DNA) | Not specified | Not specified | [7] |
| Number of Localizations per Molecule | ~5 (in DNA) | Not specified | Not specified | [7] |
| Property | Value | Reference |
| Excitation Maximum (nm) | 649 | [8] |
| Emission Maximum (nm) | 667 | [8] |
| Molar Extinction Coefficient (cm⁻¹M⁻¹) | 232,000 | [8][9] |
Experimental Protocols
Here, we provide detailed protocols for labeling and imaging using this compound. The overall workflow involves:
-
Metabolic or enzymatic incorporation of an azide-containing chemical reporter into the target biomolecule.
-
Cell fixation and permeabilization.
-
Click chemistry reaction to conjugate the alkyne-dye to the azide-modified target.
-
Super-resolution imaging using dSTORM.
Protocol 1: Metabolic Labeling and Click Chemistry Staining of Proteins
This protocol describes the labeling of newly synthesized proteins with an azide-bearing amino acid analogue, followed by a click reaction with this compound.
Materials:
-
Cells of interest cultured on high-precision glass-bottom dishes.
-
L-azidohomoalanine (AHA).
-
This compound.
-
Fixation buffer: 4% paraformaldehyde (PFA) in PBS.
-
Permeabilization buffer: 0.1% Triton X-100 in PBS.
-
Blocking buffer: 3% Bovine Serum Albumin (BSA) in PBS.
-
Click reaction components (for CuAAC):
-
Copper(II) sulfate (B86663) (CuSO₄).
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA).
-
Sodium ascorbate (B8700270).
-
-
dSTORM imaging buffer.
Procedure:
-
Metabolic Labeling:
-
Culture cells to the desired confluency.
-
Replace the culture medium with a medium containing L-azidohomoalanine (AHA) at a final concentration of 1-4 mM.
-
Incubate for 4-8 hours to allow for incorporation into newly synthesized proteins.
-
-
Cell Fixation and Permeabilization:
-
Wash the cells three times with pre-warmed PBS.
-
Fix the cells with 4% PFA in PBS for 10 minutes at room temperature.
-
Wash three times with PBS.
-
Permeabilize the cells with 0.1% Triton X-100 in PBS for 5-10 minutes.
-
Wash three times with PBS.
-
-
Click Chemistry Reaction (CuAAC):
-
Prepare the click reaction cocktail immediately before use. For a 200 µL reaction volume:
-
Premix 5 µL of 2 mM CuSO₄ with 5 µL of 10 mM THPTA.
-
After 5 minutes, add 5 µL of a freshly prepared 100 mM sodium ascorbate solution.
-
Add this compound to the desired final concentration (e.g., 5-20 µM).
-
Bring the final volume to 200 µL with PBS.
-
-
Incubate the cells with the click reaction cocktail for 30-60 minutes at room temperature, protected from light.
-
Wash the cells thoroughly three times with PBS.
-
-
dSTORM Imaging:
-
Replace the PBS with a dSTORM imaging buffer (e.g., GLOX buffer with MEA).
-
Image the sample on a super-resolution microscope equipped for dSTORM.
-
Protocol 2: dSTORM Imaging and Data Acquisition
Materials:
-
dSTORM imaging buffer (see below for recipe).
-
Super-resolution microscope with TIRF or HiLo illumination.
-
High-power lasers (e.g., 647 nm for excitation, and optionally a 405 nm laser for reactivation).
-
EMCCD or sCMOS camera.
dSTORM Imaging Buffer Recipe (GLOX-MEA):
-
Buffer A: 10 mM Tris (pH 8.0) + 50 mM NaCl.
-
Buffer B: 50 mM Tris (pH 8.0) + 10 mM NaCl + 10% (w/v) Glucose.
-
GLOX solution: Dissolve 14 mg of glucose oxidase and 50 µL of catalase (17 mg/mL) in 200 µL of Buffer A. Store at 4°C for up to one week.
-
1 M MEA solution: Dissolve 77 mg of cysteamine (B1669678) (MEA) in 1 mL of 0.25 N HCl. Adjust pH to 7.5-8.5. Store in aliquots at -20°C.
-
Final Imaging Buffer: For 700 µL, mix 623 µL of Buffer B with 7 µL of GLOX solution and 70 µL of 1 M MEA. Prepare fresh before imaging.
Imaging Procedure:
-
Mount the sample on the microscope stage.
-
Locate the region of interest using low-intensity illumination.
-
Switch to imaging mode with high-intensity 647 nm laser illumination (1-2 kW/cm²). This will cause the Cy5 dyes to enter a dark state.
-
Acquire a time series of 10,000-50,000 frames with a short exposure time (e.g., 10-30 ms). The stochastic reactivation of individual fluorophores will appear as single-molecule blinking events.
-
If necessary, use a low-power 405 nm laser to increase the reactivation rate of the Cy5 dyes.
Data Analysis:
-
Use single-molecule localization software (e.g., ThunderSTORM, rapidSTORM) to detect and fit the point-spread function (PSF) of each blinking event with a 2D Gaussian function.
-
This process will generate a list of coordinates for each localized molecule.
-
Reconstruct the super-resolved image from the localization coordinates.
-
Perform post-processing steps such as drift correction and filtering of localizations based on photon count and localization precision.
Visualizations
Experimental Workflow for Protein Labeling and dSTORM Imaging
Caption: Workflow for protein labeling and dSTORM imaging.
Signaling Pathway of dSTORM Photoswitching
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. Stochastic optical reconstruction microscopy (STORM) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Super-Resolution Imaging of Plasma Membrane Proteins with Click Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Evaluation of fluorophores for optimal performance in localization-based super-resolution imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Deep Learning and Single-Molecule Localization Microscopy Reveal Nanoscopic Dynamics of DNA Entanglement Loci - PMC [pmc.ncbi.nlm.nih.gov]
- 8. N,N'-bis-(propargyl-PEG4)-Cy5, 2107273-08-3 | BroadPharm [broadpharm.com]
- 9. cenmed.com [cenmed.com]
Application Notes and Protocols for N-methyl-N'-(propargyl-PEG4)-Cy5 Conjugation
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed guide for the conjugation of N-methyl-N'-(propargyl-PEG4)-Cy5 to azide-containing molecules via a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) click chemistry reaction. This method allows for the specific and efficient labeling of biomolecules, such as proteins, peptides, and nucleic acids, with the far-red fluorescent dye Cy5 for a wide range of applications in biological research and drug development.
Data Presentation
The efficiency of the CuAAC reaction is influenced by several factors, including the concentration of reactants, the catalyst system, and the reaction time. The following table summarizes typical quantitative data for CuAAC reactions involving fluorescent dyes.
| Parameter | Typical Value/Range | Notes |
| Molar Ratio (Azide:Alkyne-Cy5) | 1 : 1.2 - 2 | An excess of the alkyne-dye can help drive the reaction to completion. |
| Copper(II) Sulfate (B86663) (CuSO₄) Conc. | 50 - 250 µM | The copper(I) catalyst is typically generated in situ from CuSO₄. |
| Reducing Agent (Sodium Ascorbate) Conc. | 5 mM | Used to reduce Cu(II) to the active Cu(I) state.[1] |
| Copper Ligand (e.g., THPTA) Conc. | 0.50 mM | Stabilizes the Cu(I) ion, enhances reaction rate, and protects biomolecules.[1] |
| Reaction Time | 1 - 4 hours (up to overnight) | Reaction progress can be monitored by chromatography (e.g., TLC or HPLC). |
| Reaction Temperature | Room Temperature | The reaction is typically efficient at ambient temperatures. |
| pH | 4 - 11 | The CuAAC reaction is generally insensitive to pH within this range.[2] |
| Expected Yield | >90% | CuAAC is known for its high efficiency and yields.[3] |
Experimental Protocols
This section provides a detailed step-by-step protocol for the conjugation of this compound to an azide-modified biomolecule.
Materials:
-
This compound (Alkyne-Cy5)
-
Azide-modified biomolecule (e.g., protein, peptide, or oligonucleotide)
-
Copper(II) sulfate (CuSO₄)
-
Sodium Ascorbate (B8700270)
-
Copper(I)-stabilizing ligand (e.g., THPTA - tris(3-hydroxypropyltriazolylmethyl)amine)
-
Degassed reaction buffer (e.g., phosphate-buffered saline (PBS), pH 7.4)
-
Solvent for dissolving Alkyne-Cy5 (e.g., DMSO or DMF)
-
Purification system (e.g., size-exclusion chromatography columns, HPLC system)
-
Spectrophotometer
Protocol:
-
Preparation of Stock Solutions:
-
Alkyne-Cy5: Prepare a 10 mM stock solution of this compound in anhydrous DMSO or DMF. Store protected from light at -20°C.
-
Azide-modified Biomolecule: Prepare a solution of the azide-modified biomolecule in a degassed reaction buffer. The concentration will depend on the specific biomolecule.
-
Copper(II) Sulfate: Prepare a 20 mM stock solution of CuSO₄ in water.
-
Sodium Ascorbate: Prepare a fresh 100 mM stock solution of sodium ascorbate in water immediately before use.
-
THPTA Ligand: Prepare a 50 mM stock solution of THPTA in water.
-
-
Conjugation Reaction Setup:
-
In a microcentrifuge tube, combine the azide-modified biomolecule and the Alkyne-Cy5 stock solution. The final concentration of the biomolecule should typically be in the µM range, with a 1.2 to 2-fold molar excess of the Alkyne-Cy5.
-
Add the THPTA ligand solution to the reaction mixture. The final concentration of the ligand should be approximately 5 times the concentration of the copper sulfate.
-
Add the CuSO₄ solution to the reaction mixture.
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution.
-
Gently mix the components and protect the reaction from light.
-
-
Reaction Incubation:
-
Incubate the reaction mixture at room temperature for 1-4 hours. For less concentrated reactants, the reaction time may be extended overnight.
-
The progress of the reaction can be monitored by analytical techniques such as TLC (for small molecules) or HPLC to observe the formation of the product and consumption of the starting materials.
-
-
Purification of the Cy5-Conjugate:
-
Following the reaction, it is crucial to remove the unreacted dye, copper catalyst, and other small molecules.[4]
-
Size-Exclusion Chromatography (Spin Columns): For proteins and other large biomolecules, spin columns are a rapid and effective method for separating the labeled conjugate from smaller contaminants.
-
Dialysis: A simple method for removing small molecules from protein samples.
-
High-Performance Liquid Chromatography (HPLC): Techniques like reverse-phase HPLC (RP-HPLC) or size-exclusion HPLC (SEC-HPLC) can provide high-purity conjugates.[4]
-
-
Characterization of the Cy5-Conjugate:
-
Spectrophotometric Analysis: Measure the absorbance of the purified conjugate at 280 nm (for protein concentration) and ~650 nm (for Cy5 concentration).
-
Calculation of Degree of Labeling (DOL): The DOL, which is the average number of dye molecules per biomolecule, can be calculated using the following formula for protein conjugates:
-
Protein Concentration (M) = [A₂₈₀ - (A₆₅₀ × CF)] / ε_protein
-
Dye Concentration (M) = A₆₅₀ / ε_dye
-
DOL = Dye Concentration / Protein Concentration
-
Where:
-
A₂₈₀ and A₆₅₀ are the absorbances at 280 nm and 650 nm.
-
CF is the correction factor for the absorbance of the dye at 280 nm (typically around 0.05 for Cy5).
-
ε_protein is the molar extinction coefficient of the protein at 280 nm.
-
ε_dye is the molar extinction coefficient of Cy5 at ~650 nm (approximately 250,000 cm⁻¹M⁻¹).
-
-
-
SDS-PAGE Analysis: For protein conjugates, SDS-PAGE can be used to confirm the covalent attachment of the dye to the protein. The fluorescently labeled protein can be visualized using a fluorescence imager.
-
Mandatory Visualization
Caption: Experimental workflow for this compound conjugation.
Caption: Copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction scheme.
References
Troubleshooting & Optimization
Technical Support Center: Optimizing N-methyl-N'-(propargyl-PEG4)-Cy5 Labeling Reactions
Welcome to the technical support center for N-methyl-N'-(propargyl-PEG4)-Cy5. This resource is designed to assist researchers, scientists, and drug development professionals in successfully utilizing this reagent for fluorescent labeling of azide-modified biomolecules via copper-catalyzed azide-alkyne cycloaddition (CuAAC), commonly known as click chemistry. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to help you optimize your labeling reactions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is it used for?
A1: this compound is a fluorescent labeling reagent. It contains a Cy5 fluorophore, a propargyl group (an alkyne), and a polyethylene (B3416737) glycol (PEG4) spacer.[1] It is designed to react with azide-modified biomolecules through a highly specific and efficient copper-catalyzed click chemistry reaction. This allows for the covalent attachment of the bright, far-red fluorescent Cy5 dye to your protein, nucleic acid, or other molecule of interest for visualization and quantification.
Q2: What are the key advantages of using a PEGylated dye like this?
A2: The PEG4 linker in this compound offers several advantages. PEGylation can improve the solubility of the dye and the resulting conjugate in aqueous buffers, which can help to prevent aggregation.[2][3] It also provides a flexible spacer between the biomolecule and the Cy5 dye, which can minimize potential steric hindrance and reduce the likelihood of the dye interfering with the biological activity of the labeled molecule.
Q3: What are the essential components for a successful labeling reaction?
A3: A successful CuAAC reaction requires your azide-modified biomolecule, the this compound alkyne dye, a copper(I) catalyst, a reducing agent to maintain copper in the +1 oxidation state, and a copper-chelating ligand to stabilize the catalyst and protect your biomolecule.
Q4: Can I perform this labeling reaction in a living system?
A4: While click chemistry is known for its biocompatibility, the copper catalyst can be toxic to living cells.[4] For labeling on the surface of live cells or in cell lysates, it is crucial to use a stabilizing ligand like THPTA to minimize copper-induced cytotoxicity. For intracellular labeling in live cells, copper-free click chemistry methods are often preferred.
Q5: How do I remove excess, unreacted dye after the labeling reaction?
A5: Unconjugated this compound can be removed based on the size difference between the small dye molecule and your larger biomolecule. Common methods include size exclusion chromatography (e.g., Sephadex G-25), dialysis, or spin filtration.[5][6]
Troubleshooting Guide
This guide addresses common issues encountered during this compound labeling reactions.
| Problem | Potential Cause | Suggested Solution |
| Low or No Fluorescent Signal | Incomplete reaction due to inactive catalyst. | Prepare fresh solutions of the copper sulfate, ligand, and especially the sodium ascorbate (B8700270) reducing agent for each experiment. Ensure all solutions are properly degassed to remove oxygen, which can oxidize the Cu(I) catalyst. |
| Low incorporation of the azide (B81097) modification into your biomolecule. | Verify the efficiency of your azide-modification step before proceeding with the click chemistry labeling. | |
| Steric hindrance preventing the alkyne and azide from reacting. | The PEG4 spacer is designed to minimize this, but if your azide is in a sterically hindered location, consider optimizing the linker length on your azide-modified biomolecule. | |
| Precipitation or Aggregation in the Reaction Mixture | Poor solubility of the biomolecule or the dye-conjugate. | The PEG linker enhances solubility, but aggregation can still occur, especially at high concentrations.[2][7] Try reducing the concentration of your biomolecule and the labeling reagent. Consider adding a small amount of a water-miscible organic co-solvent like DMSO (up to 10%).[7] |
| Over-labeling of the biomolecule. | A high degree of labeling can alter the physicochemical properties of your biomolecule, leading to aggregation. Reduce the molar ratio of the Cy5 dye to your biomolecule in the reaction. | |
| High Background Fluorescence | Incomplete removal of unconjugated dye. | Ensure your purification method is adequate. You may need to repeat the purification step or switch to a different method (e.g., from spin filtration to size exclusion chromatography). |
| Non-specific binding of the dye to your biomolecule or container. | The PEG linker should minimize non-specific binding. Ensure you are using low-binding microcentrifuge tubes. If the issue persists, consider adding a blocking agent like BSA to your buffers during purification. | |
| Inconsistent Labeling Efficiency | Variability in reagent quality or preparation. | Use high-purity reagents and be consistent in the preparation of your stock solutions. Aliquot and store reagents as recommended to avoid degradation from repeated freeze-thaw cycles. |
| Presence of interfering substances in your biomolecule sample. | Ensure your azide-modified biomolecule is free of interfering substances. For example, buffers containing primary amines (like Tris) can interfere with some azide-modification chemistries. Also, remove any reducing agents like DTT or TCEP from your sample before the click reaction, as they can interfere with the catalyst. |
Experimental Protocols
Protocol 1: Labeling of Azide-Modified Proteins
This protocol provides a general guideline for labeling azide-modified proteins with this compound. Optimization of molar ratios and reaction times may be necessary for your specific protein.
Materials:
-
Azide-modified protein in an appropriate buffer (e.g., PBS, pH 7.4)
-
This compound
-
Copper(II) Sulfate (CuSO₄) stock solution (e.g., 20 mM in water)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand stock solution (e.g., 100 mM in water)
-
Sodium Ascorbate stock solution (e.g., 100 mM in water, freshly prepared)
-
Anhydrous DMSO
-
Purification supplies (e.g., desalting column, dialysis cassette)
Procedure:
-
Prepare Reagents:
-
Dissolve this compound in anhydrous DMSO to prepare a 10 mM stock solution.
-
Prepare fresh Sodium Ascorbate solution immediately before use.
-
-
Prepare Catalyst Premix: In a microcentrifuge tube, mix the CuSO₄ and THPTA solutions in a 1:5 molar ratio (e.g., for a final reaction concentration of 1 mM CuSO₄, you would use 5 mM THPTA).
-
Set up the Labeling Reaction:
-
In a microcentrifuge tube, add your azide-modified protein to the desired final concentration (e.g., 1-10 mg/mL).
-
Add the this compound stock solution to achieve the desired molar excess over the protein (a starting point of 5-10 fold molar excess is recommended).
-
Add the CuSO₄/THPTA premix to a final concentration of 1 mM CuSO₄.
-
Initiate the reaction by adding the freshly prepared Sodium Ascorbate solution to a final concentration of 5 mM.
-
-
Incubation: Incubate the reaction mixture for 1-2 hours at room temperature, protected from light.
-
Purification: Remove the unreacted dye and other small molecules using your chosen purification method (e.g., size exclusion chromatography).
Protocol 2: Calculation of Degree of Labeling (DOL)
The Degree of Labeling (DOL), or the molar ratio of dye to protein, can be determined spectrophotometrically.
Procedure:
-
Measure the absorbance of the purified conjugate at 280 nm (A₂₈₀) and at the absorbance maximum of Cy5 (~650 nm, A₆₅₀).
-
Calculate the concentration of the Cy5 dye using the Beer-Lambert law (A = εcl), where ε for Cy5 is approximately 250,000 M⁻¹cm⁻¹.
-
Correct the A₂₈₀ reading for the contribution of the Cy5 dye. A correction factor (CF) for Cy5 at 280 nm is approximately 0.04. The corrected absorbance is A₂₈₀_corrected = A₂₈₀ - (A₆₅₀ x CF).[8]
-
Calculate the protein concentration using the corrected A₂₈₀ and the molar extinction coefficient of your protein.
-
The DOL is the molar concentration of the dye divided by the molar concentration of the protein.
Example Calculation:
-
A₆₅₀ = 0.5
-
A₂₈₀ = 1.2
-
Protein Molar Extinction Coefficient (ε_prot) = 210,000 M⁻¹cm⁻¹
-
[Cy5] = 0.5 / 250,000 M⁻¹cm⁻¹ = 2 x 10⁻⁶ M
-
A₂₈₀_corrected = 1.2 - (0.5 * 0.04) = 1.18
-
[Protein] = 1.18 / 210,000 M⁻¹cm⁻¹ = 5.62 x 10⁻⁶ M
-
DOL = (2 x 10⁻⁶ M) / (5.62 x 10⁻⁶ M) ≈ 0.36
Quantitative Data Summary
Table 1: Recommended Reagent Concentrations for CuAAC Labeling
| Reagent | Recommended Starting Concentration | Notes |
| Azide-Modified Biomolecule | 1-50 µM | Higher concentrations generally lead to faster reaction rates. |
| This compound | 5-10 fold molar excess over biomolecule | Optimize for your specific application to avoid over-labeling. |
| Copper(II) Sulfate (CuSO₄) | 0.1 - 1 mM | Higher concentrations can increase reaction speed but also potential for biomolecule damage. |
| THPTA Ligand | 5-fold molar excess over CuSO₄ | Crucial for catalyst stability and protecting the biomolecule. |
| Sodium Ascorbate | 5-10 mM | Should be in excess of the copper catalyst. Prepare fresh. |
Table 2: Spectroscopic Properties of Cy5
| Property | Value |
| Excitation Maximum (λ_ex) | ~649 nm |
| Emission Maximum (λ_em) | ~667 nm |
| Molar Extinction Coefficient (ε) | ~250,000 M⁻¹cm⁻¹ at ~650 nm |
| Correction Factor (CF) at 280 nm | ~0.04 |
Visualizations
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Specific and quantitative labeling of biomolecules using click chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. assaygenie.com [assaygenie.com]
- 6. jenabioscience.com [jenabioscience.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
reducing background fluorescence with N-methyl-N'-(propargyl-PEG4)-Cy5
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in mitigating background fluorescence when using N-methyl-N'-(propargyl-PEG4)-Cy5 in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its spectral properties?
This compound is a fluorescent dye belonging to the cyanine (B1664457) family. It contains a propargyl g[1][2]roup, enabling its use in "click chemistry" reactions for covalent labeling of molecules. The PEG4 linker is a hydr[2][3][4]ophilic spacer designed to increase solubility in aqueous media. The key spectral properties are:
| Property | Value |
| Excitation Maximum | ~649 nm |
| Emission Maximum | ~6[2][5][6]67 nm |
| Extinction Coefficien[2][5][6]t | 232,000 cm⁻¹M⁻¹ |
Q2: What are the pri[6][7]mary sources of background fluorescence in immunofluorescence experiments?
High background fluorescence can originate from several sources, broadly categorized as:
-
Autofluorescence: This is the natural fluorescence emitted by biological materials. Common sources include mi[8][9][10]tochondria, lysosomes, collagen, elastin, and lipofuscin. Aldehyde-based fixatives [11][12]like formaldehyde (B43269) and glutaraldehyde (B144438) can also induce or enhance autofluorescence.
-
Non-Specific Bindin[10][12][13][14]g: This occurs when the fluorescent probe or antibodies bind to unintended targets within the sample. This can be due to hydrop[13][15]hobic interactions, ionic interactions, or binding of antibody Fc regions to Fc receptors on cells like macrophages.
-
Dye-Specific Issues[13][16][17]: Cyanine dyes, including Cy5, can sometimes exhibit non-specific binding to certain cell types, such as monocytes and macrophages. Dye aggregation can also [13][17][18]lead to fluorescence quenching and altered spectral properties.
Q3: How does the PEG4 [19][20][21][22]linker in this compound help in reducing background?
Polyethylene glycol (PEG) linkers, or PEGylation, can help reduce non-specific binding and improve the properties of fluorescent probes in several ways:
-
Increased Hydrophilicity: The PEG linker increases the water solubility of the dye molecule.
-
Reduced Non-Specifi[23]c Interactions: PEGylation can create a "shield" around the fluorochrome, which can block troublesome interactions with biomolecules that lead to non-specific binding. This "stealth" behavior r[24][25]educes uptake by the reticuloendothelial system in vivo.
-
Improved Quantum Yi[23]eld: By preventing dye aggregation and self-quenching, PEGylation can lead to an increase in the quantum yield of the fluorochrome.
Troubleshooting Guid[24][25]es
Problem 1: High Autofluorescence Obscuring the Signal
Symptoms:
-
Unstained control samples show significant fluorescence.
-
The background signal is broad-spectrum and appears in multiple channels.
-
Cellular structures like mitochondria or extracellular matrix components are clearly visible in the absence of specific labeling.
Possible Causes & Solu[11]tions:
| Cause | Recommended Solution |
| Aldehyde Fixation | Optimize fixation time and concentration. Use the lowest effective concentration and shortest duration. Consider alternative fixa[13]tives like cold methanol (B129727) or acetone (B3395972) for some applications. |
| Endogenous Fluoroph[13]ores | Perfuse tissues with a phosphate (B84403) buffer solution before fixation to remove red blood cells, which contain fluorescent heme. |
| Lipofuscin | For [10]tissues with high lipofuscin content (e.g., aged brain tissue), consider using a quenching agent like Sudan Black B. Be aware that Sudan Black[12] B can fluoresce in the red and far-red regions. Photobleaching the tissue[12] before staining can also be an effective method to reduce autofluorescence. |
Problem 2:[14] High Background Due to Non-Specific Binding
Symptoms:
-
Secondary antibody-only control shows high background staining.
-
Isotype control shows significant staining.
-
Staining appears diffuse and not localized to the expected target.
Possible Causes & Solutions:
| Cause | Recommended Solution |
| Inadequate Blocking | Use an appropriate blocking buffer. Common choices include 1-5% Bovine Serum Albumin (BSA) or 5-10% normal serum from the species in which the secondary antibody was raised. Commercial blocking buffe[13][26]rs are also available and may offer better performance. |
| Incorrect Antibody [13]Concentration | Titrate your primary and secondary antibodies to determine the optimal dilution that maximizes the signal-to-noise ratio. Start with the manufactur[13][27]er's recommended dilution and perform a dilution series. |
| Insufficient Washing | Increase the number and/or duration of wash steps after antibody incubations to remove unbound antibodies. Adding a mild detergent l[13]ike Tween 20 (0.05-0.1%) to the wash buffer can improve washing efficiency. |
| Fc Receptor Binding | For tissues or cells with high levels of Fc receptors (e.g., immune cells), use an Fc receptor blocking reagent before primary antibody incubation. |
| Dye-Specific Bindin[17][28]g to Monocytes/Macrophages | For experiments involving these cell types, consider using a specialized commercial blocking buffer designed to reduce cyanine dye-mediated non-specific binding. |
Experimental [17][18][31]Protocols
Standard Immunofluorescence Protocol for Cultured Cells
This protocol provides a general framework. Optimization of incubation times, concentrations, and buffer compositions may be necessary for specific applications.
-
Cell Culture and Fixation:
-
Culture cells on coverslips or in imaging-compatible plates.
-
Wash cells briefly with 1X Phosphate Buffered Saline (PBS).
-
Fix cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Wash three times with 1X PBS for 5 minutes each.
-
-
Permeabilization (for intracellular targets):
-
Incubate cells with 0.1-0.25% Triton X-100 in PBS for 10 minutes at room temperature.
-
Wash three times with 1X PBS for 5 minutes each.
-
-
Blocking:
-
Incubate cells with a blocking buffer (e.g., 5% Normal Goat Serum, 1% BSA in PBS) for 1 hour at room temperature.
-
-
Primary Antibody I[26][29]ncubation:
-
Dilute the primary antibody in the blocking buffer to its predetermined optimal concentration.
-
Incubate cells with the diluted primary antibody for 1-2 hours at room temperature or overnight at 4°C.
-
-
Washing:
-
Wash three times with 1X PBS containing 0.1% Tween 20 for 5 minutes each.
-
-
Secondary Antibody[13]/Probe Incubation:
-
If using an indirect method, dilute the Cy5-conjugated secondary antibody in the blocking buffer.
-
For click chemistry, prepare the reaction cocktail containing the this compound and the corresponding azide- or DBCO-modified molecule according to the manufacturer's protocol.
-
Incubate cells, protected from light, for 1 hour at room temperature.
-
-
Final Washes:
-
Wash three times with 1X PBS containing 0.1% Tween 20 for 5 minutes each, protected from light.
-
Perform a final w[13]ash with 1X PBS.
-
-
Mounting and Imaging:
-
Mount the coverslip onto a microscope slide using an anti-fade mounting medium.
-
Image using a fluorescence microscope with appropriate filters for Cy5 (Excitation: ~650 nm, Emission: ~670 nm).
-
Visual Guides
[13]Workflow for Troubleshooting High Background Fluorescence
Caption: A logical workflow for identifying the source of high background fluorescence.
Signaling Pathway of Non-Specific Binding
Caption: Common mechanisms leading to non-specific binding of fluorescent probes.
References
- 1. Cy5 | BroadPharm [broadpharm.com]
- 2. This compound|Other Targets Inhitibor&Antagonist&Agonist|DC Chemicals [dcchemicals.com]
- 3. tebubio.com [tebubio.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. This compound, 2107273-04-9 | BroadPharm [broadpharm.com]
- 6. N,N'-bis-(propargyl-PEG4)-Cy5, 2107273-08-3 | BroadPharm [broadpharm.com]
- 7. cenmed.com [cenmed.com]
- 8. bitesizebio.com [bitesizebio.com]
- 9. A Biological Breakdown of Autofluorescence: Why Your Samples Naturally Glow | Olympus LS [evidentscientific.com]
- 10. Causes of Autofluorescence [visikol.com]
- 11. Cell and tissue autofluorescence research and diagnostic applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. biotium.com [biotium.com]
- 13. benchchem.com [benchchem.com]
- 14. Simple Elimination of Background Fluorescence in Formalin-Fixed Human Brain Tissue for Immunofluorescence Microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 15. hilarispublisher.com [hilarispublisher.com]
- 16. WO2007046828A2 - METHOD TO DECREASE NONSPECIFIC STAINING BY Cy5 - Google Patents [patents.google.com]
- 17. Dye-mediated Binding | McGovern Medical School [med.uth.edu]
- 18. researchgate.net [researchgate.net]
- 19. Cy5 Dye Cassettes Exhibit Through-Bond Energy Transfer and Enable Ratiometric Fluorescence Sensing - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. Towards control of excitonic coupling in DNA-templated Cy5 aggregates: the principal role of chemical substituent hydrophobicity and steric interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Minimization of self-quenching fluorescence on dyes conjugated to biomolecules with multiple labeling sites via asymmetrically charged NIR fluorophores - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Nanoparticle PEGylation for imaging and therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 24. The PEG-Fluorochrome Shielding Approach for Targeted Probe Design - PMC [pmc.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
- 26. researchgate.net [researchgate.net]
- 27. vectorlabs.com [vectorlabs.com]
- 28. bosterbio.com [bosterbio.com]
- 29. Immunofluorescence Blocking Buffer | Cell Signaling Technology [cellsignal.com]
Technical Support Center: Photostability of N-methyl-N'-(propargyl-PEG4)-Cy5
This technical support guide provides researchers, scientists, and drug development professionals with essential information, troubleshooting advice, and frequently asked questions regarding the photostability of N-methyl-N'-(propargyl-PEG4)-Cy5. While specific, quantitative photostability data for this exact molecule is not extensively published, its fluorescent core is based on the well-characterized Cy5 fluorophore. Therefore, the principles, troubleshooting steps, and experimental protocols outlined here for Cy5 are directly applicable.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its spectral properties?
A: this compound is a bright, far-red fluorescent dye belonging to the cyanine (B1664457) family.[1][2] It is functionalized with a PEG4 (polyethylene glycol) linker to improve aqueous solubility and an alkyne group, which enables its attachment to various molecules via "Click Chemistry".[2][3] This makes it a versatile tool for labeling biomolecules like proteins and nucleic acids.[1]
Its key spectral properties are:
Q2: What is photobleaching and why is it a significant issue for Cy5 dyes?
A: Photobleaching is the irreversible photochemical destruction of a fluorophore, causing it to permanently lose its ability to fluoresce.[1][5] This process is a major concern in fluorescence microscopy, especially during long-term imaging or high-intensity illumination, as it leads to a progressive decay of the fluorescent signal.[1][5][6] For Cy5, photobleaching is primarily caused by the interaction of the excited dye molecule with molecular oxygen, which generates reactive oxygen species (ROS) that chemically damage the fluorophore's structure.[1]
Q3: What is "photoblueing" or photoconversion, and does it affect Cy5?
A: Photoblueing, or photoconversion, is a phenomenon where a fluorescent dye is chemically altered by light to a new form that emits at a shorter wavelength (i.e., it becomes "bluer").[7] Cyanine dyes like Cy5 are known to undergo this process, where photooxidation can fragment the polymethine chain, resulting in a blueshifted product that can be mistaken for another fluorophore, such as Cy3.[7][8][9] This can lead to data misinterpretation in multicolor imaging experiments.[8][9]
Q4: What are the primary factors that influence the photostability of this compound?
A: The photostability of this dye is influenced by several factors, primarily related to the Cy5 core:
-
High Excitation Light Intensity: More intense laser power accelerates the rate of fluorophore excitation and subsequent photochemical damage.[1][5]
-
Presence of Molecular Oxygen: Oxygen is a key mediator in the photobleaching pathway for cyanine dyes.[1][10]
-
Local Chemical Environment: Factors such as pH, viscosity, and the presence of certain ions or reactive molecules in the imaging buffer can impact photostability.[1][11] A slightly basic pH (around 7.5) is often recommended for cyanine dyes.[1]
-
Intrinsic Properties: Cyanine dyes are susceptible to photoisomerization, a light-induced change in shape that can lead to non-fluorescent states and increase the likelihood of bleaching.[1]
Q5: Are there more photostable alternatives to Cy5 in the same spectral range?
A: Yes, several alternative dyes have been developed to offer improved photostability. Alexa Fluor 647 and ATTO 647N are popular choices known for their enhanced brightness and greater resistance to photobleaching compared to traditional Cy5.[1][12] However, it's worth noting that while some alternatives like ATTO 647N and ATTO 655 show greater photostability, they may also generate reactive oxygen species at a faster rate, potentially leading to higher phototoxicity in live-cell imaging.[8]
Troubleshooting Guide
This section addresses common problems encountered during imaging experiments with Cy5 and its derivatives.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Rapid Loss of Fluorescence Signal | Photobleaching: High laser power, prolonged exposure, presence of oxygen. | Reduce Laser Power: Use the lowest laser intensity that provides an adequate signal.[6]Minimize Exposure Time: Use the shortest possible exposure time for your detector.[6]Use Antifade Reagents: Incorporate commercial (e.g., ProLong) or homemade antifade reagents (e.g., with Trolox, PPD, or DABCO) into your mounting medium or imaging buffer.[1][13][14]Oxygen Scavenging: For in vitro assays, use an oxygen scavenging system (e.g., glucose oxidase/catalase).[15] |
| Low Signal-to-Noise Ratio (SNR) | Weak Fluorescence Signal: Low labeling density, quenching.High Background: Autofluorescence, unbound dye, dirty optics. | Optimize Labeling: Perform a titration to find the optimal dye-to-biomolecule ratio. Over-labeling can cause self-quenching.[1]Reduce Background: Use high-quality, clean coverslips. Ensure thorough removal of unbound dye after labeling.[1]Optimize Filters: Use high-quality, specific emission filters to block out-of-band light.[1] |
| Appearance of Green/Yellow Signal | Photoconversion ("Photoblueing"): Cy5 is converting to a shorter-wavelength emitting species.[8][9] | Use Antifade/ROS Quenchers: Add antioxidants like Vitamin C or Trolox to the imaging buffer, as this can help prevent the photooxidation that leads to conversion.[7]Validate with Control: Image a sample with only the Cy5 dye under the same conditions to see if the blue-shifted signal appears in the absence of other fluorophores. |
| Image Artifacts (e.g., dark spots, uneven illumination) | Sample Preparation Issues: Air bubbles in the mounting medium, dust or smudges on the coverslip.Optical Misalignment. | Improve Sample Mounting: Ensure no air bubbles are trapped in the medium.[1] Use clean slides and coverslips.[1]Check Microscope Alignment: Verify that the light path and objective are correctly aligned. |
Quantitative Data Summary
Direct photostability metrics for this compound are not available. However, the following table provides comparative data for the core Cy5 fluorophore and related dyes to serve as a reference. A lower photobleaching quantum yield (Φb) and a longer half-life (t1/2) indicate higher photostability.
| Fluorophore | Photobleaching Quantum Yield (Φb) | Typical Half-life (t1/2) | Notes |
| Fluorescein | ~10⁻⁴ - 10⁻⁶ | Seconds to minutes | Highly susceptible to photobleaching.[16] |
| Rhodamine B | ~10⁻⁵ - 10⁻⁷ | Tens of seconds | More photostable than Fluorescein.[16] |
| Cyanine 5 (Cy5) | ~10⁻⁶ - 10⁻⁷ | Seconds to minutes | Photostability is influenced by oxygen concentration.[16] Generally less photostable than Alexa Fluor dyes.[16] |
| Cy5 with Antifade (e.g., COT, Trolox) | Not specified | Significantly increased | Conjugating Cy5 to triplet-state quenchers like COT or Trolox can increase the total photons emitted before photobleaching by up to 4-fold.[12][15] |
| Alexa Fluor 647 | Not specified | Generally longer than Cy5 | Known for enhanced brightness and photostability compared to Cy5.[1] |
Experimental Protocols
Protocol for Assessing Fluorophore Photostability
This protocol outlines a general method to quantify and compare the photobleaching rate of this compound in a microscopy experiment.[1][16]
Objective: To determine the photobleaching half-life (t1/2) of the fluorophore under controlled and consistent illumination conditions.
Materials:
-
This compound labeled sample (e.g., proteins or DNA immobilized on a glass coverslip).
-
Imaging buffer (e.g., PBS, pH 7.4).
-
Microscope slides and high-quality coverslips (#1.5).
-
Epifluorescence or confocal microscope with a laser source for Cy5 excitation (e.g., 633 nm or 647 nm).[1]
-
High-sensitivity detector (e.g., sCMOS camera or PMT).
-
Image analysis software (e.g., ImageJ/Fiji).
Procedure:
-
Sample Preparation:
-
Prepare a sample with immobilized Cy5-labeled molecules on a glass coverslip to prevent movement.
-
Mount the coverslip onto a slide using the desired imaging buffer.
-
Seal the coverslip with nail polish or a suitable sealant to prevent evaporation during the experiment.[16]
-
-
Microscope Setup:
-
Turn on the microscope and laser, allowing the system to stabilize.
-
Place the slide on the microscope stage and bring the sample into focus.
-
Select an appropriate objective (e.g., 60x or 100x oil immersion).
-
Set the laser power to a constant level that is representative of your typical imaging experiments. Crucially, keep this power level identical for all comparative experiments.
-
Choose the appropriate filter set for Cy5 (Excitation: ~640 nm, Emission: ~670 nm).
-
-
Image Acquisition:
-
Select a region of interest (ROI) with clear, representative fluorescence.
-
Set up a time-lapse acquisition sequence.
-
Acquire images continuously (or at the fastest possible frame rate) with no delay between frames.
-
Continue acquiring images until the fluorescence intensity has decreased to less than 20% of its initial value.
-
-
Data Analysis: [16]
-
Open the time-lapse image series in your analysis software.
-
Define an ROI around the fluorescent area.
-
Measure the mean fluorescence intensity within the ROI for every frame in the series.
-
Measure the background intensity in a region with no fluorophores and subtract this value from your ROI measurements for each frame.
-
Normalize the background-corrected intensity values by dividing each value by the intensity of the first frame (I₀).
-
Plot the normalized fluorescence intensity as a function of time.
-
Fit the resulting photobleaching curve to a single exponential decay function to determine the half-life (t1/2), which is the time it takes for the intensity to drop to 50% of its initial value.
-
Visualizations
Caption: Troubleshooting workflow for diagnosing and mitigating photobleaching.
Caption: Experimental workflow for assessing fluorophore photostability.
References
- 1. benchchem.com [benchchem.com]
- 2. This compound|Other Targets Inhitibor&Antagonist&Agonist|DC Chemicals [dcchemicals.com]
- 3. This compound | CAS:2107273-04-9 | AxisPharm [axispharm.com]
- 4. Cy5 | BroadPharm [broadpharm.com]
- 5. Overcoming Photobleaching and Phototoxicity in Imaging [oxinst.com]
- 6. biocompare.com [biocompare.com]
- 7. How Photoblueing Disturbs Microscopy - [uni-wuerzburg.de]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Photoblueing of organic dyes can cause artifacts in super-resolution microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. nbinno.com [nbinno.com]
- 12. researchgate.net [researchgate.net]
- 13. forum.microlist.org [forum.microlist.org]
- 14. benchchem.com [benchchem.com]
- 15. cyanine fluorophore derivatives with enhanced photostability - PMC [pmc.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
Technical Support Center: Troubleshooting Labeling with N-methyl-N'-(propargyl-PEG4)-Cy5
This technical support guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals using N-methyl-N'-(propargyl-PEG4)-Cy5 for labeling experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is it used for?
This compound is a fluorescent labeling reagent. It contains a Cy5 fluorophore, a propargyl group (an alkyne), and a PEG4 spacer.[1][2][3] Its primary application is in bioconjugation, specifically through the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) click reaction.[1] This allows for the covalent attachment of the Cy5 dye to azide-modified biomolecules such as proteins, nucleic acids, and small molecules. It is also described as a PEG-based PROTAC linker, which can be used in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[1]
Q2: What are the excitation and emission wavelengths of this compound?
The approximate excitation and emission maxima for the Cy5 fluorophore are 650 nm and 670 nm, respectively.[4]
Q3: What are the common causes of poor or no labeling in a click chemistry reaction with this reagent?
Poor or no labeling in a CuAAC reaction can stem from several factors:
-
Inactive Copper Catalyst: The active catalyst is Copper(I) (Cu(I)), which can be easily oxidized to the inactive Cu(II) state by dissolved oxygen.[5]
-
Degraded Reducing Agent: Sodium ascorbate (B8700270), the most common reducing agent used to generate Cu(I) from a Cu(II) source (like CuSO4), is prone to oxidation and should be prepared fresh.[5]
-
Interfering Buffer Components: Buffers containing primary amines (e.g., Tris) can chelate copper, inhibiting the reaction.[5] Other substances like DTT can also interfere. Phosphate-buffered saline (PBS) or HEPES are generally recommended.[5]
-
Impure Reagents: The purity of the azide-modified biomolecule and the alkyne-Cy5 reagent is crucial for efficient labeling.
-
Suboptimal Reagent Concentrations: Incorrect concentrations of the copper catalyst, ligand, or reducing agent can lead to a failed reaction.
Q4: I am observing high background fluorescence in my experiments. What could be the cause?
High background fluorescence is a common issue and can be attributed to:
-
Non-specific Binding of the Cy5 Dye: The Cy5 fluorophore is known to bind non-specifically to certain cell types, particularly monocytes and macrophages, which can complicate the interpretation of results in applications like flow cytometry.[6][7][8] This binding is often mediated by the FcγRI (CD64) receptor.[8]
-
Excess Unconjugated Dye: Insufficient purification after the labeling reaction will leave free this compound in the sample, leading to high background.
-
Copper-Mediated Fluorescence: In some cases, the copper catalyst itself can contribute to background fluorescence. Using a copper-chelating ligand can help mitigate this.[9]
-
Non-specific Binding of the Probe to Other Components: The probe may non-specifically adhere to proteins or cellular membranes.[9]
Troubleshooting Guides
Guide 1: Low or No Labeling Efficiency
This guide provides a systematic approach to troubleshooting poor or absent labeling with this compound.
| Potential Cause | Recommended Solution | Expected Outcome |
| Inactive Copper Catalyst | 1. Prepare fresh sodium ascorbate solution for each experiment.[5]2. Degas all buffers and solutions to remove dissolved oxygen.[5]3. Use a copper-chelating ligand like THPTA to protect the Cu(I) state. A 5:1 ligand to copper ratio is often recommended.[5] | Efficient formation of the active Cu(I) catalyst, leading to a successful click reaction. |
| Interfering Substances in Buffer | 1. Avoid using Tris-based buffers. Switch to PBS or HEPES.[5]2. If your protein sample contains reducing agents like DTT, remove them via dialysis or buffer exchange prior to the click reaction.[5] | Removal of components that inhibit the copper catalyst, allowing the reaction to proceed. |
| Reagent Quality and Concentration | 1. Ensure the purity of your azide-modified biomolecule.2. Optimize the concentrations of copper, ligand, and reducing agent. Typical starting concentrations are in the micromolar range (see protocol below).[10] | Improved reaction kinetics and higher labeling yield. |
| Inefficient Azide (B81097) Incorporation | 1. Verify that the azide group has been successfully incorporated into your target molecule using an appropriate analytical method (e.g., mass spectrometry). | Confirmation that the target molecule is ready for the click reaction. |
Guide 2: High Background Signal
This guide addresses common causes of high background fluorescence and provides solutions to minimize it.
| Potential Cause | Recommended Solution | Expected Outcome |
| Non-specific Binding of Cy5 | 1. For cell-based assays, use a blocking agent. Commercial monocyte blockers or phosphorothioate (B77711) oligodeoxynucleotides (PS-ODN) can be effective.[7]2. In flow cytometry, consider fixing cells before staining, as this can reduce non-specific binding.[6]3. Optimize the concentration of the Cy5-labeled molecule; lower concentrations can reduce non-specific interactions.[7] | Reduced off-target binding of the Cy5 dye, leading to a better signal-to-noise ratio. |
| Excess Unconjugated Dye | 1. Perform thorough purification after the labeling reaction. Methods include spin columns, size-exclusion chromatography (SEC), or dialysis.[11] | Removal of free dye, resulting in a cleaner signal and lower background. |
| Copper-Mediated Fluorescence | 1. Use a copper-chelating ligand such as THPTA in a 5- to 10-fold excess over the copper sulfate.[9]2. Perform a final wash step with a copper chelator like EDTA.[9] | Quenching of non-specific fluorescence caused by the copper catalyst. |
| Non-specific Probe Adsorption | 1. Add a blocking agent like Bovine Serum Albumin (BSA) to your buffers.[9]2. Increase the number and duration of washing steps after the labeling reaction.[9] | Minimized non-specific binding of the fluorescent probe to surfaces and other molecules. |
Experimental Protocols
General Protocol for Labeling an Azide-Modified Protein with this compound
This protocol is a starting point and may require optimization for your specific protein and application.
1. Preparation of Stock Solutions:
-
Azide-Modified Protein: Prepare in a suitable buffer (e.g., PBS, pH 7.4) at a concentration of 1-5 mg/mL.
-
This compound: Prepare a 10 mM stock solution in DMSO.
-
Copper(II) Sulfate (CuSO₄): Prepare a 50 mM stock solution in water.
-
THPTA (ligand): Prepare a 50 mM stock solution in water.
-
Sodium Ascorbate: Prepare a 500 mM stock solution in water. This solution must be prepared fresh immediately before use.
2. Click Reaction Setup:
-
In a microcentrifuge tube, add the azide-modified protein.
-
Add the this compound stock solution to the desired final concentration (a 2- to 10-fold molar excess over the protein is a good starting point).
-
In a separate tube, pre-mix the CuSO₄ and THPTA solutions. For a final copper concentration of 100 µM, you would use a 5-fold excess of ligand (500 µM final concentration).[10]
-
Add the copper/ligand mixture to the reaction tube containing the protein and dye.
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of 2.5-5 mM.
-
Gently mix the reaction and incubate at room temperature for 1-2 hours, protected from light.
3. Purification of the Labeled Protein:
-
Spin Column/Gel Filtration: For rapid purification of small sample volumes, use a desalting spin column with an appropriate molecular weight cutoff to separate the labeled protein from the free dye.[11][12]
-
Size-Exclusion Chromatography (SEC): For higher resolution purification, use an SEC column. The larger, labeled protein will elute before the smaller, unconjugated dye.[11]
-
Dialysis: For larger sample volumes, dialyze the reaction mixture against a suitable buffer (e.g., PBS) to remove the free dye.[11]
4. Characterization of the Labeled Protein:
-
Determine the concentration of the labeled protein and the degree of labeling using UV-Vis spectrophotometry by measuring the absorbance at 280 nm (for the protein) and ~650 nm (for Cy5).
Visualizations
Caption: Experimental workflow for labeling an azide-modified protein.
Caption: Conceptual mechanism of a PROTAC with a fluorescent label.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound|Other Targets Inhitibor&Antagonist&Agonist|DC Chemicals [dcchemicals.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. assaygenie.com [assaygenie.com]
- 5. benchchem.com [benchchem.com]
- 6. Optimization of the Blocking and Signal Preservation Protocol in High‐Parameter Flow Cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. sanguinebio.com [sanguinebio.com]
- 9. benchchem.com [benchchem.com]
- 10. Analysis and Optimization of Copper-Catalyzed Azide–Alkyne Cycloaddition for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. abcam.com [abcam.com]
N-methyl-N'-(propargyl-PEG4)-Cy5 aggregation and prevention
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for working with N-methyl-N'-(propargyl-PEG4)-Cy5. Our goal is to help you overcome common challenges, particularly regarding aggregation, to ensure the success of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is it used for?
A1: this compound is a fluorescent dye derivative of the cyanine (B1664457) family, specifically Cy5. It is functionalized with a propargyl group for use in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) click chemistry reactions.[1][2] The molecule also incorporates a polyethylene (B3416737) glycol (PEG4) linker, which is intended to improve its solubility in aqueous solutions.[3][4] It is commonly used as a fluorescent labeling reagent for biomolecules, such as proteins and nucleic acids, and as a component in the synthesis of PROTACs (Proteolysis Targeting Chimeras).[1][2]
Q2: Why is my this compound solution showing a blue-shifted absorption spectrum and low fluorescence?
A2: This is a classic sign of H-aggregate formation. Cyanine dyes like Cy5 are prone to self-association, especially in aqueous buffers at high concentrations.[5] These H-aggregates are characterized by a blue-shifted absorption maximum compared to the monomeric dye and are typically non-fluorescent or have severely quenched fluorescence.[5]
Q3: How does the PEG4 linker in this compound affect its properties?
A3: The PEG4 linker is included to increase the hydrophilicity and aqueous solubility of the otherwise hydrophobic Cy5 dye.[3][6] This can help to reduce aggregation to some extent compared to non-PEGylated Cy5.[6] However, PEGylation does not completely eliminate the risk of aggregation, especially at high concentrations or in high-salt buffers.[7]
Q4: What is the optimal storage condition for this compound?
A4: this compound should be stored at -20°C in a desiccated, dark environment.[1][3] For preparing stock solutions, use anhydrous DMSO or DMF and store these solutions at -20°C, protected from light and moisture. Repeated freeze-thaw cycles should be avoided.
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments with this compound.
| Problem | Possible Cause | Recommended Solution |
| Low or no fluorescence signal after labeling | Aggregation of the Cy5 dye: H-aggregation leads to fluorescence quenching. | - Reduce the concentration of the labeling reaction. - Perform the labeling reaction in a buffer containing a higher percentage of organic co-solvent (e.g., 50% DMF or DMSO).[5] - Add anti-aggregation agents like detergents (e.g., 0.01-0.1% Tween-20 or SDS) or cyclodextrins (e.g., methyl-β-cyclodextrin).[8][9] - Ensure the degree of labeling (DOL) is not too high, as this can promote dye-dye interactions and quenching. |
| Photobleaching: Cy5 is susceptible to photobleaching, especially with prolonged exposure to excitation light. | - Minimize the exposure of your sample to light during all experimental steps. - Use an anti-fade mounting medium for microscopy applications. - Consider using photostabilizing agents like methyl-β-cyclodextrin.[8][10] | |
| Inefficient labeling reaction: The click chemistry reaction did not proceed to completion. | - Ensure the freshness and correct concentration of all click chemistry reagents (copper catalyst, reducing agent, ligand). - Degas all solutions thoroughly to remove oxygen, which can interfere with the copper catalyst. - Optimize the pH of the reaction buffer (typically around 7-8 for CuAAC). | |
| Precipitation of the labeled biomolecule | High degree of labeling: The increased hydrophobicity from multiple attached Cy5 molecules can cause precipitation. | - Reduce the molar excess of the Cy5 reagent in the labeling reaction to achieve a lower DOL. - Purify the labeled conjugate promptly after the reaction. |
| Aggregation-induced precipitation: Large aggregates of the labeled biomolecule can fall out of solution. | - Follow the recommendations for preventing aggregation mentioned above. - After labeling, purify the conjugate using a method that can separate monomers from aggregates, such as size-exclusion chromatography (SEC) or hydrophobic interaction chromatography (HIC).[][12] | |
| Unexpected blue-shift in the absorption spectrum | H-aggregation: As mentioned in the FAQs, this indicates the formation of non-fluorescent H-aggregates. | - Immediately dilute the sample in a buffer containing an organic co-solvent or an anti-aggregation agent. - For analysis, use spectroscopy to confirm the presence of the characteristic blue-shifted peak and the decrease in the monomer peak at ~650 nm. |
| Difficulty purifying the labeled conjugate | Hydrophobic interactions with chromatography media: The Cy5 dye can cause non-specific binding to chromatography resins. | - For SEC, use a buffer with a small amount of organic solvent (e.g., 10-20% acetonitrile) if compatible with your biomolecule. - For ion-exchange chromatography, be aware that the charge of your biomolecule may be altered by the dye. - HIC can be an effective method for separating species with different degrees of labeling and for removing aggregates.[][12] |
Experimental Protocols
Protocol 1: General Procedure for Labeling an Azide-Modified Protein with this compound via CuAAC
This protocol provides a general guideline. Optimization may be required for your specific protein.
1. Reagent Preparation:
-
This compound Stock Solution: Dissolve the dye in anhydrous DMSO to a final concentration of 10 mM. Store at -20°C, protected from light.
-
Copper(II) Sulfate (CuSO4) Stock Solution: Prepare a 50 mM solution in deionized water.
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) Ligand Stock Solution: Prepare a 250 mM solution in deionized water.
-
Sodium Ascorbate (B8700270) Stock Solution: Prepare a 500 mM solution in deionized water immediately before use.
-
Azide-Modified Protein: Dissolve your protein in a suitable buffer (e.g., phosphate (B84403) buffer, pH 7.4) at a concentration of 1-10 mg/mL.
2. Labeling Reaction:
-
In a microcentrifuge tube, add the azide-modified protein.
-
Add the this compound stock solution to achieve the desired molar excess (e.g., 5-20 fold molar excess over the protein).
-
Add the THPTA ligand to a final concentration of 5 mM.
-
Add the CuSO4 solution to a final concentration of 1 mM.
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of 10 mM.
-
Gently mix the reaction and incubate at room temperature for 1-2 hours, protected from light.
3. Purification of the Labeled Protein:
-
Size-Exclusion Chromatography (SEC): This is the most common method to separate the labeled protein from excess dye and reaction components. Use a column with an appropriate molecular weight cutoff for your protein (e.g., Sephadex G-25).
-
Dialysis: Dialyze the reaction mixture against a suitable buffer (e.g., PBS) to remove small molecule impurities. This may not be as effective as SEC for removing all unreacted dye.
-
Hydrophobic Interaction Chromatography (HIC): HIC can be used to separate proteins with different degrees of labeling and to remove aggregates.[][12]
Protocol 2: Spectroscopic Analysis of Aggregation
This protocol can be used to assess the aggregation state of your this compound or your labeled conjugate.
-
Prepare a series of dilutions of your sample in the buffer of interest (e.g., PBS, water, or a buffer containing an organic co-solvent).
-
Measure the absorbance spectrum of each dilution from 500 nm to 750 nm using a UV-Vis spectrophotometer.
-
Measure the fluorescence emission spectrum of each dilution (excitation at ~630 nm, emission from 650 nm to 800 nm).
-
Analysis:
-
Monomer: A single, sharp absorption peak around 650 nm and a corresponding strong fluorescence emission peak around 670 nm.
-
H-aggregate: A blue-shifted absorption peak (around 600 nm) and a significant decrease in fluorescence intensity.
-
J-aggregate: A red-shifted, narrow absorption peak and often enhanced fluorescence.
-
Data Presentation
Table 1: Spectroscopic Properties of Monomeric and Aggregated Cy5
| Species | Absorption Maximum (λmax) | Fluorescence Emission |
| Monomer | ~650 nm | Strong, at ~670 nm |
| H-aggregate | Blue-shifted (~600 nm) | Quenched or very weak |
| J-aggregate | Red-shifted and narrow | Often enhanced |
Table 2: Common Anti-Aggregation Additives
| Additive | Typical Concentration | Mechanism of Action |
| Organic Co-solvents (DMSO, DMF) | 10-50% (v/v) | Increase the solubility of the hydrophobic dye.[5] |
| Detergents (Tween-20, SDS) | 0.01 - 0.1% (w/v) | Disrupt hydrophobic interactions leading to aggregation.[9][13] |
| Cyclodextrins (e.g., methyl-β-cyclodextrin) | 1-10 mM | Encapsulate the hydrophobic dye, preventing self-association.[8][10] |
Visualizations
References
- 1. N-methyl-N'-methyl-O-(m-PEG4)-O'-(acid-PEG5)-Cy5 | BroadPharm [broadpharm.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. N-(m-PEG4)-N'-(PEG3-Mal)-Cy5, 2839527-02-3 | BroadPharm [broadpharm.com]
- 4. reagents.alfa-chemistry.com [reagents.alfa-chemistry.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Purification Techniques | How to Creatively Remove Aggregates? - Bio-Link [biolink.com]
- 8. researchgate.net [researchgate.net]
- 9. Influence of detergent concentration on aggregation and spectroscopic properties of light-harvesting complex II - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
- 13. Effects of Detergents on Activity, Thermostability and Aggregation of Two Alkalithermophilic Lipases from Thermosyntropha lipolytica - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: N-methyl-N'-(propargyl-PEG4)-Cy5 Fluorescence and pH Effects
This technical support guide is intended for researchers, scientists, and drug development professionals utilizing N-methyl-N'-(propargyl-PEG4)-Cy5 in their experiments. Below you will find frequently asked questions (FAQs) and troubleshooting advice regarding the influence of pH on the fluorescence of this molecule.
Frequently Asked Questions (FAQs)
Q1: How does pH affect the fluorescence intensity of this compound?
A1: The core Cy5 fluorophore, which is the light-emitting component of this compound, is known to be largely insensitive to pH over a broad range.[1][2][3] Studies have demonstrated that the fluorescence intensity of Cy5 and its sulfonated derivatives remains nearly constant, with variations typically within 5%, across a pH range of approximately 3.5 to 10.[1][2][4] The N-methyl and propargyl-PEG4 modifications are not expected to significantly alter this inherent pH stability of the cyanine (B1664457) chromophore.
Q2: Are there any circumstances under which the fluorescence of my Cy5-labeled molecule could be influenced by pH?
A2: While the Cy5 dye itself is stable, the local chemical environment surrounding the fluorophore can in some cases influence its fluorescence.[1] For instance, when Cy5 is conjugated to a biomolecule, such as a protein or nucleic acid, conformational changes in that biomolecule induced by pH could potentially alter the fluorescence of the attached dye. However, this is an indirect effect and not a result of the dye's intrinsic pH sensitivity. Additionally, specially synthesized derivatives of cyanine dyes have been designed to be pH-responsive, but standard Cy5 dyes like the one in your product are not.[5][6]
Q3: My Cy5 fluorescence is decreasing at a very low or high pH. What could be the cause?
A3: Extreme pH conditions (below 3 or above 10) can potentially lead to the degradation of the dye or the molecule it is conjugated to.[3] While Cy5 is generally stable, these conditions are harsh and can affect the overall stability of your experimental system. If you observe a decrease in fluorescence at extreme pH values, it is more likely due to dye degradation or instability of the labeled biomolecule rather than a direct, reversible pH-sensing effect of the fluorophore.
Q4: What is the optimal pH for performing labeling reactions with Cy5?
A4: The optimal pH for labeling depends on the reactive group on the Cy5 derivative and the target functional group on the biomolecule. For Cy5 NHS esters, which react with primary amines (like lysine (B10760008) residues on proteins), the optimal pH range is typically 8.2 to 8.5.[1] For maleimide (B117702) groups reacting with thiols, the recommended pH range is 6.5 to 7.5.[7] It is crucial to consult the specific product documentation for the optimal reaction conditions.
Troubleshooting Guide
| Issue | Possible Cause | Troubleshooting Steps |
| Unexpected drop in fluorescence intensity | pH is outside the optimal range (3.5-10) | Verify the pH of your buffer. Adjust to a near-neutral pH if possible and re-measure. Extreme pH values can degrade the dye.[3] |
| Photobleaching | Reduce the intensity and duration of light exposure. Use an antifade reagent in your imaging buffer.[8] While pH can influence photostability, minimizing light exposure is the primary solution. | |
| High dye concentration (self-quenching) | If you are working with a high concentration of the dye, try diluting your sample. Over-labeling of biomolecules can also lead to quenching. | |
| Buffer composition | Certain components in your buffer could be quenching the fluorescence. Test the fluorescence in a simple, standard buffer like PBS to see if the issue persists. | |
| Inconsistent fluorescence readings across samples | Slight variations in pH between samples | Ensure all your samples are in the same buffer and that the pH is consistent across all of them. Even though Cy5 is largely pH-insensitive, maintaining consistent experimental conditions is crucial for reproducibility. |
| Different local environments | If the dye is conjugated to different molecules or is in different cellular compartments, the local environment could be influencing the fluorescence. This is an important consideration for interpreting your results. |
Quantitative Data on Cy5 Fluorescence and pH
The following table summarizes the observed effect of pH on the fluorescence intensity of Cy5 and its sulfonated derivatives based on available data.
| pH Range | Change in Fluorescence Intensity | Reference |
| 3.5 - 8.3 | Remains nearly constant (within 5%) | [1][4] |
| 3 - 10 | Generally insensitive to pH | [2] |
| 4 - 10 | Relatively insensitive to pH changes | [3] |
Experimental Protocols
Protocol for Measuring the Effect of pH on Cy5 Fluorescence
This protocol provides a general framework for assessing the pH stability of this compound fluorescence.
1. Materials:
-
This compound
-
DMSO for stock solution preparation
-
A series of buffer solutions with different pH values (e.g., sodium phosphate (B84403) buffers for a range of pH 3.5 to 8.3)
-
Spectrofluorometer
-
Quartz cuvettes
2. Procedure:
-
Prepare a stock solution: Dissolve the this compound in DMSO to create a concentrated stock solution (e.g., 1 mM).
-
Prepare working solutions: Dilute the stock solution in your various pH buffers to a final, consistent working concentration (e.g., 1 µM). Ensure the final concentration of DMSO is low (e.g., <1%) to avoid solvent effects.
-
Equilibrate samples: Allow the working solutions to equilibrate at room temperature for a set period.
-
Measure fluorescence:
-
Set the excitation wavelength of the spectrofluorometer to the absorption maximum of Cy5 (~649 nm).
-
Measure the emission spectrum for each sample across the expected emission range (e.g., 660 nm to 750 nm).
-
Record the fluorescence intensity at the emission maximum (~667 nm).
-
-
Data Analysis:
-
Plot the fluorescence intensity at the emission maximum as a function of pH.
-
Normalize the fluorescence intensity values to the reading at a neutral pH (e.g., pH 7.4) to easily visualize the relative change in fluorescence.
-
Visualizations
Caption: Logical diagram illustrating the pH insensitivity of standard Cy5 versus a pH-sensitive dye.
References
- 1. benchchem.com [benchchem.com]
- 2. Assessing the Sensitivity of Commercially Available Fluorophores to the Intracellular Environment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. nbinno.com [nbinno.com]
- 4. help.lumiprobe.com [help.lumiprobe.com]
- 5. A pH sensitive fluorescent cyanine dye for biological applications - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 6. Cyanine Polyene Reactivity: Scope and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. N-(m-PEG4)-N'-(PEG3-Mal)-Cy5, 2839527-02-3 | BroadPharm [broadpharm.com]
- 8. benchchem.com [benchchem.com]
improving signal-to-noise ratio with N-methyl-N'-(propargyl-PEG4)-Cy5
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing their experiments and improving the signal-to-noise ratio when using N-methyl-N'-(propargyl-PEG4)-Cy5.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
A1: this compound is a fluorescent chemical probe. It consists of three key components:
-
Cy5: A far-red fluorescent dye with an excitation maximum around 649 nm and an emission maximum around 667 nm.[1][2][3]
-
PEG4: A polyethylene (B3416737) glycol linker with four repeating units. This linker enhances the molecule's solubility in aqueous solutions and reduces steric hindrance.[4]
-
Propargyl group: An alkyne functional group that enables this molecule to be conjugated to other molecules containing an azide (B81097) group via a copper-catalyzed click chemistry reaction.[4][5][6]
Its primary application is as a fluorescent tag in the synthesis of larger molecules, most notably as a component of Proteolysis Targeting Chimeras (PROTACs) for studying protein degradation.[4][5][7]
Q2: How does the PEG4 linker in this compound affect my experiments?
A2: The PEG4 linker plays a crucial role in the functionality of the molecule, especially in the context of PROTACs.[8][9] The linker's properties can influence:
-
Solubility: PEG linkers increase the hydrophilicity and water solubility of the final conjugate, which is beneficial for large, often hydrophobic molecules like PROTACs.[10][11]
-
Cell Permeability: The relationship between PEG linkers and cell permeability is complex. While increased hydrophilicity can sometimes hinder passive diffusion across the cell membrane, the flexibility of PEG linkers may allow the molecule to adopt a folded conformation that shields polar surfaces, potentially improving cell uptake.[8][12]
-
Ternary Complex Formation: In PROTACs, the length and flexibility of the linker are critical for the effective formation of the ternary complex between the target protein and the E3 ligase.[13]
Q3: What are the main factors that can lead to a low signal-to-noise ratio with Cy5-labeled compounds?
A3: Several factors can contribute to a poor signal-to-noise ratio in experiments using Cy5-labeled molecules:
-
High Background Fluorescence: This can originate from several sources:
-
Autofluorescence: Endogenous fluorescence from cellular components like mitochondria and lysosomes, or from the extracellular matrix.[14]
-
Non-specific Binding: The Cy5 dye itself can bind non-specifically to cellular components, particularly in cell types like monocytes and macrophages.[12][14] Hydrophobicity of the dye is a key factor in non-specific binding.[15]
-
Inefficient Washing: Failure to adequately remove unbound fluorescent probes.[14]
-
-
Low Signal Intensity:
-
Photobleaching: The irreversible degradation of the Cy5 fluorophore upon exposure to excitation light.[4]
-
Quenching: The fluorescence of Cy5 can be quenched by proximity to certain nucleotide sequences (especially pyrimidine-rich ones) when labeling DNA or RNA.[16]
-
Inefficient Labeling: Incomplete click chemistry reaction leading to a low degree of labeling.
-
Troubleshooting Guides
Problem 1: High Background or Non-Specific Staining
| Potential Cause | Recommended Solution |
| Autofluorescence of sample | - Include an unstained control sample to determine the level of autofluorescence.[14] - Use a commercial autofluorescence quenching reagent.[8] - If imaging cells in culture, use phenol (B47542) red-free media during imaging.[8] |
| Non-specific binding of the Cy5 probe | - Optimize the concentration of your fluorescent probe by performing a titration to find the lowest concentration that gives a specific signal. - Increase the number and duration of washing steps after incubation with the probe.[14] - Incorporate a mild detergent (e.g., 0.1% Tween 20) in your wash buffers.[14] - Use a specialized blocking buffer designed to reduce non-specific binding of cyanine (B1664457) dyes.[12] |
| Inefficient click chemistry reaction leading to unbound probe | - Ensure the optimal ratio of copper, ligand, and reducing agent in your copper-catalyzed click reaction. An excess of sodium ascorbate (B8700270) to copper (II) sulfate (B86663) is often recommended.[17] - Thoroughly wash the sample after the click reaction to remove all unbound this compound.[18] |
Problem 2: Weak or No Specific Signal
| Potential Cause | Recommended Solution |
| Photobleaching of Cy5 | - Minimize the exposure of your sample to excitation light. - Use an anti-fade mounting medium for fixed samples.[4] - For live-cell imaging, consider using an oxygen scavenging system.[19] |
| Inefficient click chemistry labeling | - Verify the presence and accessibility of the azide group on your target molecule. - Optimize the click chemistry reaction conditions (concentration of reactants, reaction time, and temperature). - Use a picolyl azide instead of a standard azide on your target molecule to enhance the click reaction efficiency.[20] |
| Low abundance of the target molecule | - If applicable, consider methods to overexpress the target protein. - Use signal amplification techniques, such as those compatible with click chemistry.[20] |
| Instrument settings not optimized | - Ensure you are using the correct excitation and emission filters for Cy5 (Ex: ~649 nm, Em: ~667 nm).[1][2] - Optimize detector gain and exposure time to maximize signal without saturating the detector.[17] |
Quantitative Data
Table 1: Relative Photostability of Cy5 Compared to Other Common Fluorophores
| Fluorescent Dye | Relative Photostability (% Initial Fluorescence Retained) | Key Characteristics |
| Cy5 | 55%[1] | Prone to photobleaching.[1] |
| Alexa Fluor 647 | 80%[1] | Significantly more photostable than Cy5, allowing for longer imaging times.[1] |
| ATTO 647N | High (Qualitative) | Described as having high thermal and photostability, suitable for single-molecule and super-resolution microscopy.[1] |
Note: Data is for the fluorescent dyes themselves. The photostability of the dye is the primary determinant of the overall photostability of the labeled molecule.[1]
Table 2: Effect of Photostabilizers on Cy5 Photostability
| Photostabilizer | Improvement in Photostability (fold increase) | Environment |
| Cyclooctatetraene (COT) | 2- to 7-fold[21] | Oxygenated |
| Nitrobenzyl alcohol (NBA) | 2- to 7-fold[21] | Oxygenated |
| Trolox | 2- to 7-fold[21] | Oxygenated |
Experimental Protocols
Protocol 1: General Procedure for Labeling an Azide-Modified PROTAC with this compound via Click Chemistry
This protocol provides a general guideline. Optimal concentrations and reaction times may need to be determined empirically.
Materials:
-
Azide-modified PROTAC
-
This compound
-
Copper(II) sulfate (CuSO₄)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other copper-chelating ligand
-
Sodium ascorbate
-
DMSO
-
Phosphate-buffered saline (PBS)
Procedure:
-
Prepare Stock Solutions:
-
Dissolve the azide-modified PROTAC in DMSO to a stock concentration of 10 mM.
-
Dissolve this compound in DMSO to a stock concentration of 10 mM.
-
Prepare a 50 mM stock solution of CuSO₄ in water.
-
Prepare a 50 mM stock solution of THPTA in water.
-
Prepare a 100 mM stock solution of sodium ascorbate in water. This solution should be made fresh.
-
-
Click Reaction:
-
In a microcentrifuge tube, add the azide-modified PROTAC to a final concentration of 100 µM in PBS.
-
Add this compound to a final concentration of 120 µM (1.2 equivalents).
-
Premix CuSO₄ and THPTA in a 1:5 molar ratio and add to the reaction mixture to a final copper concentration of 50 µM.
-
Initiate the reaction by adding sodium ascorbate to a final concentration of 1 mM.
-
Incubate the reaction at room temperature for 1-2 hours, protected from light.
-
-
Purification:
-
Purify the labeled PROTAC from excess reagents using a suitable method such as HPLC or size-exclusion chromatography.
-
-
Quantification:
-
Determine the concentration of the purified, labeled PROTAC by measuring the absorbance of Cy5 at ~649 nm.
-
Protocol 2: Live-Cell Imaging of PROTAC-Induced Protein Degradation
This protocol outlines a general workflow for monitoring the degradation of a target protein using a fluorescently labeled PROTAC.
Materials:
-
Cell line of interest
-
Culture medium (e.g., DMEM with 10% FBS)
-
Glass-bottom imaging plates
-
Fluorescently labeled PROTAC (from Protocol 1)
-
Live-cell imaging solution (e.g., phenol red-free medium)
-
Confocal microscope with environmental control (37°C, 5% CO₂)
Procedure:
-
Cell Plating:
-
Seed cells into a glass-bottom imaging plate at a density that will result in 60-80% confluency at the time of imaging.
-
Incubate for 24 hours.
-
-
PROTAC Treatment:
-
Prepare serial dilutions of the fluorescently labeled PROTAC in the live-cell imaging solution.
-
Include a vehicle control (e.g., 0.1% DMSO).
-
Replace the culture medium in the wells with the PROTAC solutions.
-
-
Time-Lapse Microscopy:
-
Immediately place the plate into the pre-warmed, CO₂-controlled microscope stage.
-
Acquire images at desired time intervals (e.g., every 30 minutes for 24 hours) using the Cy5 channel and a brightfield or phase-contrast channel to monitor cell health.
-
-
Image Analysis:
-
Use image analysis software to segment individual cells and quantify the mean fluorescence intensity per cell at each time point.
-
Normalize the fluorescence intensity of each cell to its intensity at time zero.
-
Plot the normalized intensity versus time for each PROTAC concentration to generate degradation curves.
-
Visualizations
Caption: Mechanism of Action for a PROTAC.
Caption: Experimental workflow for fluorescent PROTAC synthesis and evaluation.
References
- 1. benchchem.com [benchchem.com]
- 2. This compound|Other Targets Inhitibor&Antagonist&Agonist|DC Chemicals [dcchemicals.com]
- 3. N-methyl-N'-methyl-O-(m-PEG4)-O'-(propargyl-PEG4)-Cy5 | CAS:2107273-50-5 | AxisPharm [axispharm.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Alkyne | BroadPharm [broadpharm.com]
- 7. PROTAC: a revolutionary technology propelling small molecule drugs into the next golden age - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. precisepeg.com [precisepeg.com]
- 10. PEG Linkers for PROTAC Synthesis | Biopharma PEG [biochempeg.com]
- 11. PROTAC PEG Linkers - JenKem Technology USA [jenkemusa.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. benchchem.com [benchchem.com]
- 14. researchgate.net [researchgate.net]
- 15. benchchem.com [benchchem.com]
- 16. biocompare.com [biocompare.com]
- 17. researchgate.net [researchgate.net]
- 18. Click Chemistry—Section 3.1 | Thermo Fisher Scientific - HU [thermofisher.com]
- 19. researchgate.net [researchgate.net]
- 20. Click-based amplification: designed to facilitate various target labelling modes with ultralow background amplification - PMC [pmc.ncbi.nlm.nih.gov]
- 21. cyanine fluorophore derivatives with enhanced photostability - PMC [pmc.ncbi.nlm.nih.gov]
N-methyl-N'-(propargyl-PEG4)-Cy5 stability in different buffers
Welcome to the technical support center for N-methyl-N'-(propargyl-PEG4)-Cy5. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting and understanding the stability of this fluorescent dye in various buffers during their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the key factors that can affect the stability of this compound?
The stability of cyanine (B1664457) dyes like Cy5 is primarily influenced by several factors:
-
pH: While Cy5 dyes are generally stable across a broad pH range, extreme pH values can lead to degradation.[1][2]
-
Temperature: Elevated temperatures can accelerate the degradation of cyanine dyes.[3]
-
Light Exposure: High-intensity light can cause photobleaching, leading to an irreversible loss of fluorescence.[4]
-
Presence of Oxidizing and Reducing Agents: Certain chemicals in a buffer can react with the dye and affect its stability.[5][6]
-
Buffer Composition: The presence of primary amines, such as in Tris buffers, can react with the NHS ester if the dye is being used for conjugation, and other buffer components can also impact stability.[7]
Q2: In which buffers is this compound most stable?
For general use and storage, buffers that are close to neutral pH and do not contain reactive components are recommended. Phosphate-buffered saline (PBS) at pH 7.4 is a commonly used and generally suitable buffer.[5] For labeling reactions involving NHS esters, non-amine-containing buffers like 0.1 M sodium bicarbonate (pH 8.3-8.5) or 50 mM sodium borate (B1201080) (pH 8.5) are recommended to avoid competition for the dye.[7]
Q3: How does pH affect the fluorescence intensity and stability of Cy5 dyes?
The fluorescence intensity of Cy5 is largely independent of pH within a broad range of approximately 3 to 10.[1][8] However, extreme pH conditions can lead to the degradation of the dye over time. For instance, highly basic conditions (pH > 8) can lead to the hydrolysis of the cyanine dye structure.[9]
Q4: What is the recommended storage condition for this compound?
This compound should be stored at -20°C in the dark.[10][11] For stock solutions, it is often recommended to dissolve the dye in anhydrous DMSO or DMF and store it in small aliquots at -20°C to avoid repeated freeze-thaw cycles.[7]
Troubleshooting Guides
Issue 1: Rapid loss of fluorescence signal during experiment.
-
Possible Cause: Photobleaching due to excessive light exposure.
-
Troubleshooting Steps:
-
Reduce Excitation Light Intensity: Use the lowest possible laser power or light intensity that still provides a detectable signal.[4]
-
Minimize Exposure Time: Limit the duration of light exposure during imaging or measurements.
-
Use Antifade Reagents: Incorporate commercially available antifade reagents into your imaging buffer or mounting medium.[4]
-
Optimize Imaging Buffer: Ensure the imaging buffer has a slightly basic pH (around 7.5) as acidic environments can sometimes decrease photostability.[4]
-
Issue 2: Low or no fluorescence signal after labeling reaction.
-
Possible Cause: Degradation of the dye or inefficient labeling.
-
Troubleshooting Steps:
-
Check Buffer Composition: Ensure that the labeling buffer is free of primary amines (e.g., Tris buffer) which can compete with the target molecule for the dye.[7]
-
Verify pH of Labeling Buffer: The optimal pH for labeling with NHS esters is typically between 8.2 and 8.5.[1][7]
-
Freshly Prepare Dye Solution: Dissolve the dye in anhydrous DMSO or DMF immediately before use to prevent hydrolysis of the reactive group.[7]
-
Optimize Dye-to-Protein Ratio: A suboptimal ratio can lead to either under-labeling or quenching of the fluorescence signal due to over-labeling.
-
Issue 3: Inconsistent fluorescence signal between experiments.
-
Possible Cause: Variability in buffer preparation or experimental conditions.
-
Troubleshooting Steps:
-
Standardize Buffer Preparation: Ensure consistent pH and composition of all buffers used.
-
Control Temperature: Perform experiments at a consistent temperature, as temperature fluctuations can affect dye stability and fluorescence.[3]
-
Protect from Light: Consistently protect the dye and labeled conjugates from light to minimize photobleaching.
-
Data Summary
The following table summarizes the general stability of Cy5 dyes under various conditions, which can serve as a guideline for this compound.
| Parameter | Condition | Observation | Citation |
| pH | 3.5 - 8.3 | Fluorescence intensity remains nearly constant (within 5% variation). | [1] |
| 3 - 10 | Generally insensitive to pH when conjugated to NeutrAvidin. | [8] | |
| > 8 | Can become unstable in very basic conditions. | [9] | |
| Temperature | 25°C vs 37°C (in PBS) | Degradation increases at higher temperatures. For example, free ICG (a cyanine dye) in PBS showed 37% degradation at 37°C after 24 hours. | [3] |
| Buffer | Amine-containing (e.g., Tris) | Not recommended for labeling with NHS esters due to competitive reaction. | [7] |
| PBS (pH 7.4) | Commonly used for storage and imaging, but photostability can be enhanced with additives. | [5] | |
| Sodium Bicarbonate (0.1M, pH 8.3-8.5) | Recommended for labeling reactions with NHS esters. | [7] |
Experimental Protocols
Protocol 1: General Procedure for Labeling a Protein with this compound (if modified with an NHS ester)
-
Prepare the Protein Solution: Dissolve the protein in an amine-free buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3) at a concentration of 1-10 mg/mL.[12]
-
Prepare the Dye Stock Solution: Immediately before use, dissolve the this compound NHS ester in anhydrous DMSO or DMF to create a 10 mg/mL stock solution.[7]
-
Labeling Reaction: Add the dye stock solution to the protein solution while gently vortexing. The molar ratio of dye to protein will need to be optimized for each specific protein. A common starting point is a 10- to 20-fold molar excess of the dye.
-
Incubation: Incubate the reaction mixture for 1-2 hours at room temperature, protected from light.
-
Purification: Remove the unreacted dye using a purification method such as size-exclusion chromatography (e.g., Sephadex G-25) or dialysis.[12]
Protocol 2: Assessment of Dye Stability in a Specific Buffer
-
Prepare Dye Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Dilute in Buffer: Dilute the stock solution to a final working concentration in the buffer of interest. Prepare several identical samples.
-
Incubation: Incubate the samples under the desired experimental conditions (e.g., specific temperature, light exposure). Include a control sample stored under optimal conditions (e.g., 4°C in the dark).
-
Measure Fluorescence: At various time points, measure the fluorescence intensity of the samples using a fluorometer or plate reader.
-
Analyze Data: Plot the fluorescence intensity as a function of time to determine the rate of degradation under the tested conditions.
Visualizations
Caption: Workflow for assessing the stability of this compound.
Caption: Troubleshooting flowchart for low fluorescence signal.
References
- 1. benchchem.com [benchchem.com]
- 2. nbinno.com [nbinno.com]
- 3. Cyanine Dyes for Photo-Thermal Therapy: A Comparison of Synthetic Liposomes and Natural Erythrocyte-Based Carriers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Optimization of Cyanine Dye Stability and Analysis of FRET Interaction on DNA Microarrays - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. Assessing the Sensitivity of Commercially Available Fluorophores to the Intracellular Environment - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. This compound | CAS:2107273-04-9 | AxisPharm [axispharm.com]
- 11. This compound, 2107273-04-9 | BroadPharm [broadpharm.com]
- 12. benchchem.com [benchchem.com]
Technical Support Center: N-methyl-N'-(propargyl-PEG4)-Cy5
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) regarding fluorescence quenching issues encountered with N-methyl-N'-(propargyl-PEG4)-Cy5. This guide is intended for researchers, scientists, and drug development professionals utilizing this molecule in their experiments.
Troubleshooting Guide
Fluorescence quenching of this compound can manifest as a weak or complete loss of signal. The following guide provides a systematic approach to identifying and resolving common causes of quenching.
Problem: Weak or No Cy5 Fluorescence Signal
Possible Cause 1: Photobleaching Cy5 is susceptible to photodegradation, especially upon prolonged exposure to excitation light. This irreversible process leads to a permanent loss of fluorescence.
Solutions:
-
Minimize Light Exposure: Protect the sample from ambient light during storage and handling.
-
Reduce Excitation Power: Use the lowest laser power necessary for adequate signal detection.
-
Limit Exposure Time: Decrease the image acquisition time or the duration of fluorescence measurement.
-
Use Antifade Reagents: Incorporate antifade reagents into your imaging buffer. Common antifade agents include Trolox, n-propyl gallate, and commercial formulations.[1][2]
Possible Cause 2: Environmental Factors The chemical environment surrounding the Cy5 dye can significantly impact its fluorescence intensity.
Solutions:
-
pH Optimization: While Cy5 is relatively stable between pH 4 and 10, extreme pH values can lead to dye degradation.[3] Ensure your buffer is within this range.
-
Solvent Effects: Non-sulfonated Cy5 variants may have limited aqueous solubility.[3] For this compound, which has low water solubility, ensure adequate dissolution in an appropriate organic co-solvent like DMSO or DMF before preparing aqueous solutions.[4]
-
Presence of Quenchers: Certain molecules in your buffer or sample can act as quenchers.
-
TCEP: Tris(2-carboxyethyl)phosphine (TCEP), a common reducing agent, is known to reversibly quench Cy5 by forming a covalent adduct.[5][6][7] If TCEP is present in your experimental setup, consider alternative reducing agents or purification steps to remove it prior to fluorescence measurements.
-
Reactive Oxygen Species (ROS): ROS can chemically degrade the Cy5 molecule, leading to photobleaching.[2][8] The use of oxygen scavenging systems can help mitigate this.[2]
-
Ozone: Environmental ozone can rapidly degrade Cy5.[9] If possible, work in a low-ozone environment.
-
Possible Cause 3: Aggregation-Induced Quenching At high concentrations or when conjugated to biomolecules with multiple labeling sites, Cy5 molecules can aggregate, leading to self-quenching.[10]
Solutions:
-
Optimize Labeling Ratio: When conjugating this compound to a target molecule, aim for a low dye-to-protein (or other biomolecule) ratio to minimize the likelihood of dye-dye interactions.
-
Purity of Conjugate: Ensure that excess, unconjugated dye is removed after the labeling reaction, as this can contribute to background signal and potential aggregation.
Possible Cause 4: Sequence-Dependent Quenching (for Nucleic Acid Applications) When Cy5 is conjugated to DNA or RNA, its fluorescence intensity can be influenced by the adjacent nucleotide sequence. Guanine (G) at the 5' position generally results in the highest fluorescence, while cytosine (C) in proximity to the dye can cause significant quenching.[11][12] Purine-rich sequences tend to enhance fluorescence.[11][12]
Solutions:
-
Sequence Design: If possible, design the nucleic acid sequence to avoid placing cytosine residues near the Cy5 conjugation site.
-
Consider Alternative Dyes: If sequence constraints are rigid, consider using an alternative fluorescent dye that is less sensitive to the local nucleotide environment.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
A1: this compound is a fluorescent molecule that contains a Cy5 dye, a PEG4 linker, and a propargyl group.[4][13][14] The propargyl group allows for its use in "click chemistry" reactions, specifically the copper-catalyzed azide-alkyne cycloaddition (CuAAC), to attach the Cy5 label to molecules containing an azide (B81097) group.[13] It is often used as a linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[13]
Q2: My Cy5 signal is unexpectedly weak. What is the first thing I should check?
A2: First, verify the integrity of the dye itself. Ensure it has been stored correctly (typically at -20°C and protected from light) and has not undergone repeated freeze-thaw cycles.[11] Next, check your instrument settings, including the excitation and emission wavelengths (typically around 649 nm for excitation and 667 nm for emission for this specific dye) and detector gain.[4][14][15]
Q3: Can the PEG4 linker in this compound influence quenching?
A3: The PEG4 linker is primarily included to improve solubility and provide a flexible spacer between the Cy5 dye and the molecule it is attached to. While the linker itself is not a known quencher, the increased flexibility it provides could potentially allow the Cy5 dye to interact with quenching moieties on the labeled molecule or with other nearby Cy5 molecules, which could contribute to quenching.
Q4: I am using TCEP in my protocol. How can I prevent it from quenching my Cy5 signal?
A4: TCEP is a known quencher of Cy5.[5][6][7] To prevent this, you can:
-
Remove TCEP before imaging: Use a desalting column or dialysis to remove TCEP from your sample after it has served its purpose.
-
Use an alternative reducing agent: Consider using a different reducing agent that does not quench Cy5, such as DTT, although its compatibility with your specific experiment should be verified.
-
Reversible quenching: The quenching of Cy5 by TCEP is reversible by illumination with UV light.[5][6] However, this may not be practical for all experimental setups and could potentially damage the sample.
Q5: How does photobleaching differ from other forms of quenching?
A5: Photobleaching is the irreversible photochemical destruction of a fluorophore, leading to a permanent loss of fluorescence. Other quenching mechanisms, such as those induced by TCEP or transient interactions with other molecules, can be reversible.
Data Summary
Table 1: Spectral Properties of this compound
| Property | Value | Reference |
| Excitation Maximum (λex) | 649 nm | [4][14][16] |
| Emission Maximum (λem) | 667 nm | [4][14] |
| Extinction Coefficient | 232,000 cm⁻¹M⁻¹ | [4][15] |
Table 2: Common Quenching Mechanisms and Mitigation Strategies for Cy5
| Quenching Mechanism | Description | Mitigation Strategies |
| Photobleaching | Irreversible photodegradation of the dye.[2] | Minimize light exposure, reduce excitation power, use antifade reagents.[1][2] |
| Chemical Quenching | Interaction with molecules like TCEP or ROS.[2][5] | Remove quencher, use alternative reagents, employ oxygen scavengers.[2][5] |
| Aggregation (Self-Quenching) | Dye-dye interactions at high concentrations.[10] | Optimize labeling ratio, purify conjugate. |
| Sequence-Dependent Quenching | Interaction with specific nucleobases (e.g., cytosine).[11][12] | Design nucleic acid sequence to avoid quenchers, use alternative dyes. |
Experimental Protocols
Protocol 1: General Procedure for Labeling a Protein with this compound via Click Chemistry
This protocol assumes the protein of interest has been modified to contain an azide group.
-
Protein Preparation: Prepare a solution of the azide-modified protein in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4).
-
Dye Preparation: Dissolve this compound in anhydrous DMSO to create a stock solution (e.g., 10 mM).
-
Click Chemistry Reaction:
-
In a microcentrifuge tube, combine the azide-modified protein, this compound (typically at a 5-10 fold molar excess over the protein), a copper(I) source (e.g., CuSO₄ and a reducing agent like sodium ascorbate, or a copper(I) ligand complex), and a copper-chelating ligand (e.g., TBTA).
-
The final concentrations of reactants should be optimized for your specific protein.
-
Incubate the reaction mixture at room temperature for 1-4 hours, protected from light.
-
-
Purification: Remove the excess dye and other reaction components from the labeled protein using a desalting column or dialysis.
-
Characterization: Determine the degree of labeling by measuring the absorbance of the protein (typically at 280 nm) and the Cy5 dye (at ~649 nm).
Visualizations
Caption: Troubleshooting workflow for weak or no Cy5 signal.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Photobleaching Lifetimes of Cyanine Fluorophores Used for Single Molecule Förster Resonance Energy Transfer in the Presence of Various Photoprotection Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 3. nbinno.com [nbinno.com]
- 4. This compound, 2107273-04-9 | BroadPharm [broadpharm.com]
- 5. Phosphine-Quenching of Cyanine Dyes as a Versatile Tool for Fluorescence Microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Item - Phosphine Quenching of Cyanine Dyes as a Versatile Tool for Fluorescence Microscopy - figshare - Figshare [figshare.com]
- 7. researchgate.net [researchgate.net]
- 8. Preventing Radiobleaching of Cyanine Fluorophores Enhances Stability of Nuclear/NIRF Multimodality Imaging Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Minimization of self-quenching fluorescence on dyes conjugated to biomolecules with multiple labeling sites via asymmetrically charged NIR fluorophores - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. Sequence-Dependent Fluorescence of Cy3- and Cy5-Labeled Double-Stranded DNA - PMC [pmc.ncbi.nlm.nih.gov]
- 13. medchemexpress.com [medchemexpress.com]
- 14. This compound|Other Targets Inhitibor&Antagonist&Agonist|DC Chemicals [dcchemicals.com]
- 15. cenmed.com [cenmed.com]
- 16. Cyanine5 Dye, Cy5 Fluorophore, Cy5 Dye | AxisPharm [axispharm.com]
impact of reducing agents on N-methyl-N'-(propargyl-PEG4)-Cy5
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the use of N-methyl-N'-(propargyl-PEG4)-Cy5, with a particular focus on its interaction with reducing agents commonly used in biological research.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
This compound is a fluorescent dye derivative of the cyanine (B1664457) family, specifically Cy5.[1][2][3][4] It features a propargyl group attached via a polyethylene (B3416737) glycol (PEG4) linker, making it suitable for copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions, a type of "click chemistry".[1] This allows for the covalent labeling of azide-modified biomolecules. Its spectral properties are characteristic of Cy5, with an excitation maximum around 649 nm and an emission maximum around 667 nm.[5][6]
Q2: Can I use reducing agents like DTT or TCEP in my experiments with this compound?
Caution is advised when using reducing agents with Cy5 derivatives. Both dithiothreitol (B142953) (DTT) and tris(2-carboxyethyl)phosphine (B1197953) (TCEP) can negatively impact the fluorescence of Cy5. It is generally recommended to minimize the concentration and incubation time of reducing agents when they are present with the dye.
Q3: What is the specific effect of TCEP on Cy5 fluorescence?
TCEP can cause a reversible quenching of Cy5 fluorescence. This occurs through a 1,4-addition of the phosphine (B1218219) to the polymethine bridge of the Cy5 core, forming a non-fluorescent covalent adduct. This effect is concentration-dependent, with significant quenching observed at millimolar concentrations of TCEP.
Q4: What is the effect of DTT on Cy5 fluorescence?
DTT, a thiol-containing reducing agent, can also lead to a loss of Cy5 fluorescence. While the exact mechanism is complex, it can involve the formation of a non-fluorescent hydrocyanine form of the dye. In some applications, particularly those involving maleimide (B117702) chemistry, DTT has been observed to be more detrimental to dye performance than TCEP.
Q5: I am performing a CuAAC (click chemistry) reaction. Do I need a reducing agent?
Yes, CuAAC reactions require a reducing agent, typically sodium ascorbate, to keep the copper catalyst in its active Cu(I) state. However, other reducing agents like TCEP and DTT can also be used to initiate the reaction.[7] It is important to carefully consider the compatibility of the chosen reducing agent with your Cy5 dye.
Troubleshooting Guides
Problem 1: Significant loss of fluorescence signal after adding a reducing agent.
| Possible Cause | Suggested Solution |
| High concentration of reducing agent | Reduce the concentration of DTT or TCEP to the minimum required for your application. For TCEP, aim for sub-millimolar concentrations if possible. |
| Prolonged incubation with reducing agent | Minimize the time that this compound is exposed to the reducing agent. If possible, perform the reduction step separately and remove the reducing agent before adding the dye. |
| Choice of reducing agent | If using TCEP at concentrations known to quench Cy5, consider switching to DTT at a low concentration, or vice-versa. Perform a pilot experiment to determine which reducing agent has a lesser impact on your specific experimental setup. |
| Oxidative damage to the dye | Ensure your buffers are fresh and deoxygenated to minimize the presence of reactive oxygen species that can degrade the dye, a process that can be exacerbated by some reducing conditions. |
Problem 2: Incomplete or inefficient CuAAC (click chemistry) labeling.
| Possible Cause | Suggested Solution |
| Interference of the reducing agent with the reaction | While necessary for the catalyst, excess reducing agent can sometimes interfere with the click reaction. Optimize the concentration of your reducing agent (e.g., sodium ascorbate, TCEP, or DTT). |
| Degradation of the alkyne group | While generally stable, extreme pH or prolonged exposure to harsh conditions could potentially affect the propargyl group. Ensure your reaction buffer is within a pH range of 6.5-8.5. |
| Quenching of the Cy5 dye masking the signal | The fluorescence may be quenched by the reducing agent, leading to the appearance of an inefficient reaction. After the reaction, purify the labeled product to remove the reducing agent and assess the fluorescence. |
| Side reactions | At high concentrations, some reducing agents like DTT can have side reactions with other components in your sample. Increasing the concentration of TCEP in CuAAC reactions has been shown to diminish the formation of unwanted thiotriazole byproducts.[8] |
Data Summary
The following table summarizes the known effects of DTT and TCEP on Cy5 dyes. Note that the precise quantitative impact on this compound may vary.
| Parameter | Dithiothreitol (DTT) | Tris(2-carboxyethyl)phosphine (TCEP) |
| Mechanism of Action on Cy5 | Can reduce the polymethine bridge, leading to a non-fluorescent hydrocyanine form. | Reversible 1,4-addition to the polymethine bridge, forming a non-fluorescent adduct. |
| Effect on Fluorescence | Concentration-dependent fluorescence quenching. | Concentration-dependent, reversible fluorescence quenching. |
| Considerations | Can interfere with maleimide-based labeling reactions. Its stability in solution can be affected by metal ions. | Generally more stable in solution than DTT. Less likely to interfere with maleimide labeling. Can be acidic in aqueous solutions. |
| Recommendations for Use with Cy5 | Use at the lowest effective concentration. Minimize incubation time. | Use at sub-millimolar concentrations where possible. Be aware of potential reversible quenching. |
Experimental Protocols
Protocol 1: Assessing the Stability of this compound in the Presence of Reducing Agents
Objective: To determine the effect of different concentrations of DTT and TCEP on the fluorescence intensity of this compound.
Materials:
-
This compound stock solution (e.g., 1 mM in DMSO)
-
Reaction buffer (e.g., 100 mM phosphate (B84403) buffer, pH 7.4)
-
DTT stock solution (e.g., 1 M in water)
-
TCEP stock solution (e.g., 0.5 M in water, pH adjusted to ~7.0)
-
Fluorometer or fluorescence plate reader with appropriate excitation and emission filters for Cy5 (Excitation: ~649 nm, Emission: ~667 nm)
-
96-well black microplates
Procedure:
-
Prepare a working solution of this compound in the reaction buffer at a final concentration of 1 µM.
-
Prepare serial dilutions of DTT and TCEP in the reaction buffer. Suggested final concentrations to test: 0 mM (control), 0.1 mM, 0.5 mM, 1 mM, 5 mM, 10 mM.
-
In a 96-well black microplate, add 50 µL of the 1 µM Cy5 working solution to each well.
-
To the appropriate wells, add 50 µL of the different concentrations of DTT and TCEP solutions. Add 50 µL of reaction buffer to the control wells.
-
Mix gently by pipetting.
-
Incubate the plate at room temperature, protected from light, for a defined period (e.g., 30 minutes, 1 hour, 2 hours).
-
Measure the fluorescence intensity of each well using a fluorometer or plate reader.
-
Data Analysis: Calculate the percentage of remaining fluorescence for each condition relative to the control (0 mM reducing agent). Plot the percentage of fluorescence intensity against the concentration of the reducing agent.
Visualizations
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound, 2107273-04-9 | BroadPharm [broadpharm.com]
- 3. This compound|Other Targets Inhitibor&Antagonist&Agonist|DC Chemicals [dcchemicals.com]
- 4. cenmed.com [cenmed.com]
- 5. N-methyl-N'-methyl-O-(m-PEG4)-O'-(acid-PEG5)-Cy5 | BroadPharm [broadpharm.com]
- 6. N-methyl-N'-methyl-O-(m-PEG4)-O'-(propargyl-PEG4)-Cy5 | CAS:2107273-50-5 | AxisPharm [axispharm.com]
- 7. researchgate.net [researchgate.net]
- 8. Cu-Catalyzed Azide–Alkyne–Thiol Reaction Forms Ubiquitous Background in Chemical Proteomic Studies - PMC [pmc.ncbi.nlm.nih.gov]
long-term storage conditions for N-methyl-N'-(propargyl-PEG4)-Cy5
This technical support center provides researchers, scientists, and drug development professionals with guidance on the long-term storage, handling, and troubleshooting of N-methyl-N'-(propargyl-PEG4)-Cy5.
Frequently Asked Questions (FAQs)
Q1: What are the recommended long-term storage conditions for this compound?
For optimal stability and to ensure the integrity of the compound, long-term storage at -20°C is recommended.[1][2] The compound should be stored in the dark to protect the Cy5 dye from photobleaching.[3] While it may be shipped at ambient temperature, it is crucial to transfer it to -20°C for long-term storage.
Q2: How should I handle the compound upon receipt and during use?
Upon receipt, immediately store the vial at -20°C. Before use, allow the vial to slowly warm to room temperature before opening to prevent condensation, as moisture can affect the stability of the PEG component.[3] After use, it is advisable to backfill the container with an inert gas like nitrogen or argon to minimize oxidation of the PEG linker.[3]
Q3: What solvents are suitable for dissolving this compound?
This compound is soluble in organic solvents such as DMSO, DMF, and DCM. It has low solubility in water.[2]
Q4: What are the excitation and emission maxima for the Cy5 dye in this compound?
The approximate excitation maximum is 649 nm, and the emission maximum is 667 nm.[1][4][5]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Low or no fluorescence signal | 1. Photobleaching: The Cy5 dye is sensitive to light and can degrade upon prolonged exposure.[6] 2. Degradation of the compound: Improper storage conditions (e.g., elevated temperature, exposure to light or oxygen) can lead to the degradation of the PEG linker or the Cy5 dye.[3][7] 3. Incorrect filter sets: Using filter sets that do not match the excitation and emission spectra of Cy5. | 1. Minimize light exposure during handling and experiments. Use antifade reagents in imaging buffers.[6] 2. Ensure the compound is stored at -20°C in the dark and under an inert atmosphere.[3] 3. Verify that the microscope filter sets are appropriate for Cy5 (Excitation: ~649 nm, Emission: ~667 nm). |
| High background fluorescence | 1. Excess unbound conjugate: Insufficient removal of the fluorescently labeled compound after the reaction. 2. Non-specific binding: The PEG-Cy5 conjugate may non-specifically adhere to surfaces or other molecules. | 1. Optimize purification methods such as size-exclusion chromatography or dialysis to remove unbound conjugate. 2. Include blocking steps in your protocol (e.g., with BSA) and use appropriate washing buffers to reduce non-specific binding. |
| Poor "click" reaction efficiency | 1. Degraded propargyl group: The alkyne group on the PEG linker may have degraded due to improper storage or handling. 2. Suboptimal reaction conditions: Incorrect pH, temperature, or catalyst concentration can hinder the click chemistry reaction.[8] 3. Interfering substances: The presence of molecules that can interfere with the copper catalyst in CuAAC reactions.[9] | 1. Use fresh compound and ensure proper storage to maintain the integrity of the alkyne group. 2. Optimize the click reaction protocol, ensuring the correct concentrations of reagents and appropriate buffer conditions. The reaction is generally pH-insensitive (works well in the 4-11 range).[8] 3. Purify your sample to remove any interfering substances before initiating the click reaction. |
Quantitative Data Summary
| Parameter | Value | Reference |
| Recommended Long-Term Storage Temperature | -20°C | [1][2] |
| Excitation Maximum (Ex) | ~649 nm | [1][4][5] |
| Emission Maximum (Em) | ~667 nm | [1][4][5] |
| Solubility | DMSO, DMF, DCM | [2] |
Experimental Protocols & Workflows
Recommended Storage and Handling Workflow
References
- 1. N-methyl-N'-methyl-O-(m-PEG4)-O'-(acid-PEG5)-Cy5 | BroadPharm [broadpharm.com]
- 2. vectorlabs.com [vectorlabs.com]
- 3. PEG Storage and Handling Conditions - JenKem Technology [jenkemusa.com]
- 4. This compound|Other Targets Inhitibor&Antagonist&Agonist|DC Chemicals [dcchemicals.com]
- 5. This compound, 2107273-04-9 | BroadPharm [broadpharm.com]
- 6. benchchem.com [benchchem.com]
- 7. precisepeg.com [precisepeg.com]
- 8. interchim.fr [interchim.fr]
- 9. Problems and Solutions in Click Chemistry Applied to Drug Probes - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Head-to-Head Comparison of Far-Red Fluorescent Dyes: N-methyl-N'-(propargyl-PEG4)-Cy5 vs. Alternatives
In the realm of fluorescence-based applications, the selection of the appropriate dye is paramount to achieving high-quality, reproducible data. For researchers, scientists, and drug development professionals working in the far-red spectrum, Cyanine (B1664457) 5 (Cy5) and its derivatives are popular choices due to their high extinction coefficients and emission wavelengths that minimize autofluorescence from biological samples. This guide provides an objective comparison of N-methyl-N'-(propargyl-PEG4)-Cy5 against two widely used alternatives: the conventional Cy5-NHS ester and the high-performance Alexa Fluor 647 NHS ester.
This compound is a specialized derivative of the Cy5 dye, featuring a polyethylene (B3416737) glycol (PEG) linker and a terminal alkyne group. This modification enables its use in copper-catalyzed azide-alkyne cycloaddition (CuAAC), commonly known as "click chemistry," for the specific labeling of azide-modified biomolecules. The PEG linker is incorporated to enhance aqueous solubility and reduce non-specific binding.
This comparison will delve into the key performance characteristics of these dyes, supported by quantitative data and detailed experimental protocols, to assist researchers in making an informed decision for their specific applications.
Quantitative Performance Comparison
The performance of a fluorescent dye is primarily determined by its spectral properties, brightness (a function of its molar extinction coefficient and quantum yield), and photostability. The following table summarizes the key quantitative data for this compound, Cy5-NHS ester, and Alexa Fluor 647 NHS ester.
| Property | This compound | Cy5-NHS ester | Alexa Fluor 647 NHS ester |
| Excitation Maximum (nm) | ~649 | ~646 - 651 | ~650 - 652 |
| Emission Maximum (nm) | ~667 | ~662 - 670 | ~665 - 672 |
| Molar Extinction Coeff. (cm⁻¹M⁻¹) | ~232,000 | ~250,000 | ~270,000 |
| Quantum Yield (Φ) | Not explicitly stated* | ~0.2 - 0.27[1][2] | ~0.33[3][4] |
| Reactive Group | Alkyne | N-hydroxysuccinimide ester | N-hydroxysuccinimide ester |
| Primary Target | Azide-modified molecules | Primary amines | Primary amines |
| Photostability | See discussion below | Less photostable[3][5] | More photostable[3][5] |
| Solubility | Enhanced aqueous solubility | Soluble in organic solvents (DMSO, DMF), lower aqueous solubility | Good water solubility |
*While the quantum yield for this compound is not explicitly published, it is expected to be in a similar range to the standard Cy5-NHS ester.
Discussion on Performance:
Brightness: The brightness of a fluorophore is a product of its molar extinction coefficient and quantum yield. Alexa Fluor 647 NHS ester exhibits the highest molar extinction coefficient and quantum yield, making it the brightest of the three dyes.[3][4] Cy5-NHS ester also has a high extinction coefficient and a respectable quantum yield.[1][2] this compound has a slightly lower extinction coefficient than the NHS ester counterpart, which may result in slightly lower brightness, assuming a similar quantum yield.
Photostability: Photostability, or the resistance to photobleaching, is a critical factor for imaging applications that require prolonged or intense light exposure. Studies have shown that Alexa Fluor 647 is significantly more photostable than conventional Cy5 dyes.[3][5] The PEG linker in this compound is primarily designed to improve solubility and may not inherently increase the photostability of the core Cy5 fluorophore. Therefore, for demanding imaging applications, Alexa Fluor 647 would be the preferred choice.
Labeling Chemistry: The choice of dye is also dictated by the desired labeling strategy. This compound is specifically designed for click chemistry, allowing for highly specific and efficient labeling of azide-modified biomolecules.[6] In contrast, Cy5-NHS ester and Alexa Fluor 647 NHS ester react with primary amines, such as those found on lysine (B10760008) residues in proteins.[7][8]
Solubility and Aggregation: A known issue with cyanine dyes is their tendency to aggregate, which can lead to fluorescence quenching.[5] The PEG linker in this compound enhances its hydrophilicity, which can mitigate aggregation in aqueous buffers and potentially lead to more consistent fluorescence. Alexa Fluor 647 is also known for its good water solubility.[8]
Experimental Protocols
Below are detailed protocols for key experiments related to the use and evaluation of these fluorescent dyes.
1. Protein Labeling via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol describes the labeling of an azide-modified protein with this compound.
-
Materials:
-
Azide-modified protein in a suitable buffer (e.g., PBS, pH 7.4)
-
This compound
-
Copper(II) sulfate (B86663) (CuSO₄)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)
-
Sodium ascorbate (B8700270)
-
DMSO
-
Deionized water
-
Microcentrifuge tubes
-
-
Procedure:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Prepare a 20 mM stock solution of CuSO₄ in deionized water.
-
Prepare a 100 mM stock solution of THPTA in deionized water.
-
Prepare a fresh 100 mM stock solution of sodium ascorbate in deionized water.
-
In a microcentrifuge tube, combine the azide-modified protein (final concentration 1-10 µM) with this compound (final concentration 20-100 µM).
-
In a separate tube, prepare the catalyst solution by mixing CuSO₄ and THPTA in a 1:5 molar ratio.
-
Add the CuSO₄/THPTA mixture to the protein-dye solution to a final copper concentration of 50-100 µM.
-
Initiate the reaction by adding sodium ascorbate to a final concentration of 1-5 mM.
-
Incubate the reaction at room temperature for 1-2 hours, protected from light.
-
Purify the labeled protein using a suitable method, such as size exclusion chromatography or dialysis, to remove unreacted dye and catalyst.
-
2. Measurement of Fluorescence Quantum Yield (Relative Method)
This protocol outlines the determination of the fluorescence quantum yield of a Cy5 derivative relative to a standard with a known quantum yield (e.g., Alexa Fluor 647).
-
Materials:
-
Fluorophore of interest (e.g., this compound)
-
Reference standard with known quantum yield (e.g., Alexa Fluor 647)
-
Spectroscopic grade solvent (e.g., PBS)
-
UV-Vis spectrophotometer
-
Fluorometer
-
Quartz cuvettes (1 cm path length)
-
-
Procedure:
-
Prepare a series of dilutions of both the sample and the standard in the same solvent. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to avoid inner filter effects.
-
Measure the absorbance of each solution at the excitation wavelength (e.g., 633 nm).
-
Measure the fluorescence emission spectrum of each solution using the same excitation wavelength and instrument settings for both the sample and the standard.
-
Integrate the area under the emission curve for each spectrum.
-
Plot the integrated fluorescence intensity versus absorbance for both the sample and the standard.
-
The quantum yield of the sample (Φ_sample) can be calculated using the following equation: Φ_sample = Φ_std * (m_sample / m_std) * (n_sample / n_std)² where Φ_std is the quantum yield of the standard, m is the slope of the linear fit of integrated fluorescence intensity versus absorbance, and n is the refractive index of the solvent (if different for sample and standard).
-
3. Assessment of Photostability
This protocol describes a method to compare the photostability of different fluorophores.
-
Materials:
-
Solutions of the fluorescent dyes to be compared at the same concentration in the same buffer.
-
Fluorescence microscope with a suitable laser line (e.g., 633 nm or 647 nm) and a sensitive detector.
-
Image analysis software.
-
-
Procedure:
-
Prepare samples of each dye for microscopy. This can be done by immobilizing dye-labeled proteins on a glass slide or by imaging cells labeled with the respective dyes.
-
Using the fluorescence microscope, locate a field of view for each sample.
-
Use identical illumination power and acquisition settings for all samples.
-
Acquire a time-lapse series of images, continuously illuminating the sample.
-
Using image analysis software, measure the mean fluorescence intensity of a region of interest in each frame of the time-lapse series.
-
Normalize the fluorescence intensity of each time point to the initial intensity (at time = 0).
-
Plot the normalized fluorescence intensity as a function of time for each dye. The rate of fluorescence decay is indicative of the photostability.
-
Visualizing Experimental Workflows
To further illustrate the application of these dyes, the following diagrams, created using the DOT language for Graphviz, depict a typical experimental workflow for protein labeling and a signaling pathway investigation.
Conclusion
The choice between this compound, Cy5-NHS ester, and Alexa Fluor 647 NHS ester depends on the specific requirements of the experiment.
-
This compound is the ideal choice for researchers employing click chemistry for site-specific labeling of azide-modified biomolecules. Its enhanced aqueous solubility is an added advantage for minimizing aggregation.
-
Cy5-NHS ester remains a cost-effective option for general protein labeling via primary amines. However, its lower photostability and tendency to aggregate at high degrees of labeling should be considered.
-
Alexa Fluor 647 NHS ester is the superior performer in terms of brightness and photostability, making it the preferred choice for demanding applications such as super-resolution microscopy, single-molecule studies, and quantitative imaging.
By carefully considering the quantitative data and the specific needs of the experimental design, researchers can select the optimal far-red fluorescent dye to achieve reliable and high-quality results.
References
- 1. vectorlabs.com [vectorlabs.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Cy5 | BroadPharm [broadpharm.com]
- 5. Quantitative comparison of long-wavelength Alexa Fluor dyes to Cy dyes: fluorescence of the dyes and their bioconjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. interchim.fr [interchim.fr]
- 8. Invitrogen™ Alexa Fluor™ 647 NHS Ester (Succinimidyl Ester) | Fisher Scientific [fishersci.ca]
A Head-to-Head Comparison: N-methyl-N'-(propargyl-PEG4)-Cy5 vs. Alexa Fluor 647
For researchers, scientists, and drug development professionals, the selection of an appropriate fluorescent dye is a critical decision that profoundly influences experimental outcomes in applications ranging from high-resolution imaging to sensitive cellular analysis. Among the far-red fluorescent dyes, N-methyl-N'-(propargyl-PEG4)-Cy5, a derivative of the cyanine (B1664457) dye Cy5, and Alexa Fluor 647 are two prominent options. This guide provides an objective, data-driven comparison of their performance to aid in the selection of the optimal dye for your research needs.
Spectroscopic and Photophysical Properties
A summary of the key quantitative data for this compound and Alexa Fluor 647 is presented in the table below. These parameters are fundamental to the performance of a fluorophore, dictating its brightness, sensitivity, and suitability for various applications.
| Property | This compound | Alexa Fluor 647 |
| Excitation Maximum (nm) | ~649[1][2] | ~650[3] |
| Emission Maximum (nm) | ~667-670[1][2] | ~665-671[3][4] |
| Molar Extinction Coefficient (cm⁻¹M⁻¹) | ~232,000 | ~239,000[3] |
| Quantum Yield | ~0.28 (for Cy5)[1] | ~0.33[5] |
| Brightness | High[1] | Very High[3][6] |
| Photostability | Photostable[2][7][8] | High[9] |
Note: Data for this compound is based on the parent Cy5 dye where specific data for the modified version is unavailable.
Performance Comparison
Alexa Fluor 647 is renowned for its exceptional brightness and photostability, often outperforming conventional cyanine dyes.[9][10] The total fluorescence of Alexa Fluor 647 conjugates is significantly higher than that of Cy5 conjugates.[3][6] This is partly because Alexa Fluor 647 dye molecules can be attached to proteins at high molar ratios without significant self-quenching, leading to brighter conjugates and more sensitive detection.[9] In contrast, Cy5 conjugates can exhibit a prominent blue-shifted shoulder peak in their absorption spectra, which is attributed to dye aggregation and does not result in fluorescence, thereby reducing the overall quantum yield.[3][6][9]
While this compound is described as a photostable cyanine derivative, quantitative comparisons suggest that Alexa Fluor dyes, in general, are significantly more resistant to photobleaching than their Cy dye counterparts.[9] This enhanced photostability makes Alexa Fluor 647 particularly well-suited for demanding applications that require prolonged or intense light exposure, such as super-resolution microscopy and time-lapse imaging.
The this compound features a propargyl group, making it suitable for "click chemistry" reactions (copper-catalyzed azide-alkyne cycloaddition), which offers a highly specific and efficient method for conjugation to biomolecules containing an azide (B81097) group. Alexa Fluor 647 is commonly available as an NHS ester, which reacts efficiently with primary amines on proteins and other molecules.
Experimental Protocols
Antibody Conjugation
The following diagram outlines a typical workflow for conjugating an antibody with an amine-reactive fluorescent dye like Alexa Fluor 647 NHS ester.
Protocol for Antibody Labeling with Alexa Fluor 647 NHS Ester:
-
Prepare the Antibody: Dissolve the antibody in an amine-free buffer (e.g., PBS, pH 7.2-7.4) at a concentration of 1-2 mg/mL.
-
Prepare the Dye: Dissolve the Alexa Fluor 647 NHS ester in high-quality, anhydrous DMSO to create a stock solution.
-
Reaction: Add the reactive dye solution to the antibody solution while gently vortexing. The molar ratio of dye to antibody may need to be optimized for your specific application.
-
Incubation: Incubate the reaction mixture for 1 hour at room temperature, protected from light.
-
Purification: Separate the labeled antibody from the unreacted dye using a size-exclusion chromatography column (e.g., Sephadex G-25).
-
Characterization: Determine the degree of labeling (DOL) by measuring the absorbance of the conjugate at 280 nm (for the protein) and 650 nm (for Alexa Fluor 647).
Immunofluorescence Staining
The following diagram illustrates a standard indirect immunofluorescence staining protocol.
Protocol for Indirect Immunofluorescence Staining:
-
Sample Preparation: Grow cells on coverslips or prepare tissue sections.
-
Fixation: Fix the samples with 4% paraformaldehyde (PFA) in PBS for 15 minutes at room temperature.
-
Permeabilization: If targeting an intracellular antigen, permeabilize the cells with a detergent such as 0.1-0.5% Triton X-100 in PBS for 10 minutes.
-
Blocking: Block non-specific antibody binding by incubating in a blocking solution (e.g., 10% normal goat serum in PBS) for 30 minutes.[11]
-
Primary Antibody Incubation: Incubate with the primary antibody diluted in the blocking solution for 1 hour at room temperature or overnight at 4°C.
-
Washing: Wash the samples three times with PBS for 5 minutes each.
-
Secondary Antibody Incubation: Incubate with the fluorophore-conjugated secondary antibody (e.g., goat anti-mouse IgG-Alexa Fluor 647) diluted in the blocking solution for 1 hour at room temperature, protected from light.
-
Final Washes: Repeat the washing step.
-
Mounting: Mount the coverslips onto microscope slides using an antifade mounting medium.
-
Imaging: Visualize the staining using a fluorescence microscope with the appropriate filter sets.
Flow Cytometry
A general workflow for cell staining for flow cytometry analysis is depicted below.
Protocol for Cell Surface Staining for Flow Cytometry:
-
Cell Preparation: Prepare a single-cell suspension from your sample (e.g., cultured cells, peripheral blood mononuclear cells).
-
Staining: Add the fluorophore-conjugated antibody (e.g., anti-CD4-Alexa Fluor 647) to the cell suspension.
-
Incubation: Incubate the cells with the antibody for 20-30 minutes on ice, protected from light.
-
Washing: Wash the cells by adding an excess of staining buffer (e.g., PBS with 2% FBS) and centrifuging to pellet the cells.
-
Resuspension: Resuspend the washed cells in an appropriate buffer for analysis.
-
Analysis: Analyze the stained cells on a flow cytometer equipped with a laser and detectors suitable for far-red fluorescence.
Conclusion
For most applications requiring high sensitivity, photostability, and bright fluorescence, Alexa Fluor 647 is the superior choice over Cy5 and its derivatives.[12] Its enhanced photophysical properties contribute to more robust and reliable experimental data, particularly in demanding applications such as super-resolution microscopy and quantitative imaging.[9][12] this compound, with its click chemistry handle, offers an alternative conjugation strategy that can be advantageous in specific experimental designs. However, for general protein and antibody labeling, the performance benefits of Alexa Fluor 647 often justify its selection for achieving high-quality, reproducible results.
References
- 1. Cyanine5 Dye, Cy5 Fluorophore, Cy5 Dye | AxisPharm [axispharm.com]
- 2. This compound|Other Targets Inhitibor&Antagonist&Agonist|DC Chemicals [dcchemicals.com]
- 3. chem.uci.edu [chem.uci.edu]
- 4. Alexa Fluor series fluorescent dyes and equivalents | AxisPharm [axispharm.com]
- 5. Fluorescence quantum yields (QY) and lifetimes (τ) for Alexa Fluor dyes—Table 1.5 | Thermo Fisher Scientific - HK [thermofisher.com]
- 6. Alexa Fluor Dyes Spanning the Visible and Infrared Spectrum—Section 1.3 | Thermo Fisher Scientific - US [thermofisher.com]
- 7. This compound, 2107273-04-9 | BroadPharm [broadpharm.com]
- 8. tebubio.com [tebubio.com]
- 9. Quantitative comparison of long-wavelength Alexa Fluor dyes to Cy dyes: fluorescence of the dyes and their bioconjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Immunofluorescence (IF) Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 12. benchchem.com [benchchem.com]
A Comparative Guide to Validating N-methyl-N'-(propargyl-PEG4)-Cy5 Labeling Specificity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of methods to validate the labeling specificity of N-methyl-N'-(propargyl-PEG4)-Cy5, a fluorescent probe utilized in click chemistry. We will explore experimental approaches to assess its performance against alternative probes and provide detailed protocols for key validation experiments.
This compound is a valuable tool for fluorescently labeling azide-modified biomolecules via a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction.[1] The specificity of this "click" reaction is crucial for obtaining reliable and reproducible results in various applications, including protein profiling, imaging, and drug discovery.
Comparison with Alternative Probes
The selection of a fluorescent alkyne probe for click chemistry depends on several factors, including the specific application, experimental conditions, and the nature of the target biomolecule. While this compound offers the well-established spectral properties of the Cy5 dye, several alternatives exist.
A key consideration is the potential for non-specific binding. While click chemistry is highly specific, some background labeling can occur, particularly with thiol groups in proteins. The choice of the alkyne probe and the reaction conditions can influence the level of this non-specific interaction.
One study developed a "Click-DIGE" (Difference Gel Electrophoresis) approach using size- and charge-matched alkyne-Cy3 and alkyne-Cy5 dyes to specifically label and quantify azido-modified glycoproteins.[2] This method highlights the importance of using spectrally distinct dyes for multiplexed analysis and provides a framework for assessing labeling specificity.
| Feature | This compound | Alternative Alkyne-Fluorophore Probes (e.g., Alkyne-Cy3, Alkyne-TAMRA) | Key Considerations |
| Fluorophore | Cyanine (B1664457) 5 (Cy5) | Cyanine 3 (Cy3), TAMRA, etc. | Choice depends on the available excitation and emission channels of the imaging system and the need for multiplexing. |
| Excitation/Emission (nm) | ~646 / ~662 | Varies by fluorophore | Ensure minimal spectral overlap in multi-color experiments.[2] |
| Specificity | High, based on click chemistry | High, based on click chemistry | Non-specific binding to off-target molecules, particularly those with thiol groups, should be experimentally validated. |
| Signal-to-Noise Ratio | To be determined experimentally | To be determined experimentally | Influenced by labeling efficiency and non-specific background. |
| Binding Affinity (for target) | Not applicable (covalent linkage) | Not applicable (covalent linkage) | The efficiency of the click reaction is the relevant parameter. |
Experimental Validation of Labeling Specificity
To ensure the reliability of labeling with this compound, it is essential to perform rigorous validation experiments. These experiments are designed to confirm that the fluorescent signal originates specifically from the intended azide-alkyne reaction and not from non-specific interactions.
Key Experimental Protocols
1. Negative Control Experiment
This is the most critical experiment to demonstrate specificity. The protocol involves performing the labeling reaction on a biological sample that lacks the azide (B81097) modification. A significant reduction in fluorescence in the negative control compared to the azide-containing sample indicates specific labeling.
Protocol:
-
Sample Preparation: Prepare two sets of samples (e.g., cells or protein lysates). One set will be metabolically labeled with an azide-containing precursor (e.g., an azido (B1232118) sugar or amino acid), while the control set will be treated with the corresponding non-azide natural molecule.
-
Click Chemistry Reaction: Perform the copper-catalyzed click reaction with this compound on both sets of samples.
-
Analysis: Analyze the samples using an appropriate method, such as fluorescence microscopy, flow cytometry, or SDS-PAGE followed by in-gel fluorescence scanning.
-
Expected Outcome: The azide-labeled sample should show a strong fluorescent signal, while the negative control should exhibit minimal to no fluorescence.[2]
2. Competition Assay
A competition assay can further confirm that the labeling is specific to the azide-alkyne reaction. In this experiment, a non-fluorescent alkyne is added in excess to compete with the this compound for reaction with the azide-modified target.
Protocol:
-
Sample Preparation: Prepare azide-labeled samples as described above.
-
Competition: Before adding this compound, incubate the samples with a high concentration of a non-fluorescent alkyne (e.g., propargyl alcohol).
-
Labeling: Add this compound and perform the click chemistry reaction.
-
Analysis: Analyze the fluorescence intensity as in the negative control experiment.
-
Expected Outcome: The presence of the competing non-fluorescent alkyne should lead to a significant reduction in the fluorescent signal from this compound.
3. Western Blot Analysis
To confirm that the fluorescent signal co-localizes with the protein of interest, Western blot analysis can be performed.
Protocol:
-
Labeling and Lysis: Label azide-modified cells or tissues with this compound and prepare protein lysates.
-
SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Fluorescence Scanning: Scan the membrane for Cy5 fluorescence to visualize the labeled proteins.
-
Immunoblotting: Probe the same membrane with an antibody specific to the target protein.
-
Analysis: Compare the fluorescent signal with the immunoblot signal.
-
Expected Outcome: The fluorescent band should co-migrate with the band corresponding to the target protein identified by the antibody.
Visualizing the Workflow
To better understand the experimental process for validating labeling specificity, the following diagrams illustrate the key workflows.
Caption: Experimental workflow for the negative control experiment to validate labeling specificity.
Caption: Workflow for the competition assay to confirm azide-alkyne reaction specificity.
Conclusion
Validating the labeling specificity of this compound is paramount for generating high-quality, reliable data. By employing negative controls, competition assays, and orthogonal methods like Western blotting, researchers can confidently attribute the observed fluorescent signal to the specific click chemistry reaction. This rigorous approach ensures the integrity of experimental findings and contributes to the advancement of research in chemical biology and drug development.
References
A Comparative Guide to the Quantum Yield of N-methyl-N'-(propargyl-PEG4)-Cy5
For researchers, scientists, and drug development professionals, the selection of a suitable fluorescent probe is a critical step that dictates the sensitivity and reliability of fluorescence-based assays. Among the myriad of available fluorophores, cyanine (B1664457) dyes, particularly Cy5 and its derivatives, are extensively used for their high extinction coefficients and emission profiles in the far-red spectral region, which helps to minimize background autofluorescence from biological samples. This guide provides a detailed comparison of N-methyl-N'-(propargyl-PEG4)-Cy5 with other common far-red fluorescent dyes, with a focus on their fluorescence quantum yield—a key parameter for assessing the efficiency of a fluorophore.
Performance Comparison of Far-Red Fluorescent Dyes
Below is a table summarizing the key spectroscopic properties of this compound and a selection of alternative far-red dyes. It is important to note that the quantum yield of fluorescent dyes can be highly dependent on the solvent, pH, and conjugation to other molecules.
| Dye | Excitation Max (nm) | Emission Max (nm) | Molar Extinction Coefficient (M⁻¹cm⁻¹) | Quantum Yield (Φ) | Key Features |
| This compound | 649 | 667 | ~232,000 | Not explicitly reported; similar PEGylated Cy5 reported as ~0.07.[4] | Propargyl group for click chemistry, PEG4 linker for improved solubility.[1] |
| Cy5 | ~649 | ~664 | ~250,000 | ~0.27 (in phosphate (B84403) buffer)[5] | Widely used parent cyanine dye. |
| Alexa Fluor 647 | 650 | 668 | ~270,000 | 0.33 | Photostable and bright, a popular alternative to Cy5. |
| DyLight 650 | 652 | 672 | ~250,000 | 0.12 | High fluorescence intensity and photostability. |
| ATTO 647N | 647 | 669 | ~150,000 | 0.65 | High photostability and quantum yield. |
Note: The quantum yield of this compound is an estimate based on a similar PEGylated Cy5 derivative. The actual value may vary.
Experimental Protocol: Determination of Relative Fluorescence Quantum Yield
The most common and accessible method for determining the fluorescence quantum yield of a compound is the comparative method, which involves comparing the fluorescence intensity of the sample to a standard with a known quantum yield.[6]
Materials:
-
Fluorometer
-
UV-Vis Spectrophotometer
-
1 cm path length quartz cuvettes
-
Volumetric flasks and pipettes
-
Solvent (e.g., phosphate-buffered saline, ethanol)
-
Fluorescence standard with a known quantum yield in the same spectral region (e.g., Cresyl Violet or Rhodamine 800)
-
Sample of this compound
Procedure:
-
Prepare Stock Solutions: Prepare stock solutions of the standard and the sample in the chosen solvent.
-
Prepare a Series of Dilutions: From the stock solutions, prepare a series of dilutions for both the standard and the sample. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to minimize inner filter effects.[6]
-
Measure Absorbance: Using the UV-Vis spectrophotometer, measure the absorbance of each dilution at the excitation wavelength of the standard.
-
Measure Fluorescence Emission:
-
Set the excitation wavelength of the fluorometer to the excitation maximum of the standard.
-
For each dilution, record the fluorescence emission spectrum.
-
Integrate the area under the emission curve for each measurement.
-
-
Plot the Data: For both the standard and the sample, plot the integrated fluorescence intensity versus absorbance.
-
Calculate the Quantum Yield: The quantum yield of the sample (Φ_sample) can be calculated using the following equation:
Φ_sample = Φ_std * (m_sample / m_std) * (η_sample² / η_std²)
Where:
-
Φ_std is the quantum yield of the standard.
-
m_sample and m_std are the slopes of the linear regression from the plots of integrated fluorescence intensity versus absorbance for the sample and the standard, respectively.
-
η_sample and η_std are the refractive indices of the sample and standard solutions, respectively (if the same solvent is used, this term is 1).[6]
-
Experimental Workflow
The following diagram illustrates the workflow for the comparative measurement of fluorescence quantum yield.
Caption: Workflow for determining relative fluorescence quantum yield.
References
Brightness Showdown: N-methyl-N'-(propargyl-PEG4)-Cy5 Versus Key Far-Red Alternatives
For researchers, scientists, and drug development professionals navigating the complex landscape of fluorescent probes, the selection of an optimal dye is paramount for experimental success. In the far-red spectrum, N-methyl-N'-(propargyl-PEG4)-Cy5 has emerged as a versatile tool, particularly for applications requiring bioorthogonal conjugation via "click chemistry." This guide provides an objective comparison of its performance against other widely used far-red fluorescent dyes, supported by experimental data and detailed protocols.
This comparison focuses on the intrinsic brightness of this compound and its common alternatives: Alexa Fluor 647, DyLight 650, and ATTO 647N. Brightness, a critical parameter for sensitivity in fluorescence imaging and detection, is a function of both the molar extinction coefficient (a measure of light absorption) and the fluorescence quantum yield (the efficiency of converting absorbed light into emitted fluorescence).
Quantitative Performance at a Glance
To facilitate a direct comparison, the key photophysical properties of this compound and its alternatives are summarized in the table below. The brightness index is calculated as the product of the molar extinction coefficient and the quantum yield, providing a normalized metric for performance comparison.
| Fluorescent Dye | Excitation Max (nm) | Emission Max (nm) | Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹) | Quantum Yield (Φ) | Brightness Index (ε × Φ) |
| This compound | 649 | 667 | 232,000 | ~0.36 (estimated) | ~83,520 |
| Alexa Fluor 647 | 650 | 668 | 270,000 | 0.33 | 89,100 |
| DyLight 650 | 652 | 672 | 250,000 | High (not specified) | - |
| ATTO 647N | 644 | 669 | 150,000 | 0.65 | 97,500 |
Note: The quantum yield of this compound is estimated based on studies showing that PEGylation can increase the quantum yield of Cy5 by approximately 1.8-fold from a baseline of ~0.2.
In-Depth Analysis
Alexa Fluor 647 is a widely recognized benchmark in the far-red region, boasting a very high molar extinction coefficient and a respectable quantum yield. Its strong performance and photostability have made it a popular choice for a broad range of applications, from super-resolution microscopy to flow cytometry.
DyLight 650 is another strong contender, with a high molar extinction coefficient that rivals Alexa Fluor 647. While a specific quantum yield value is not consistently reported, it is generally described as having a "high quantum yield," suggesting excellent brightness.[1]
ATTO 647N distinguishes itself with an exceptionally high quantum yield of 0.65, the highest among the compared dyes. Although its molar extinction coefficient is lower, its superior fluorescence efficiency results in the highest calculated brightness index, making it an excellent choice for applications where photon output is critical.
Experimental Protocols
Accurate characterization of fluorescent dyes is essential for reliable experimental design and data interpretation. Below are detailed methodologies for determining the key photophysical parameters discussed in this guide.
Measurement of Molar Extinction Coefficient (ε)
The molar extinction coefficient is determined using the Beer-Lambert law, which states that absorbance is directly proportional to the concentration of the absorbing species and the path length of the light.
Protocol:
-
Preparation of Stock Solution: Prepare a concentrated stock solution of the dye in a high-purity solvent (e.g., dimethyl sulfoxide (B87167) - DMSO).
-
Serial Dilutions: Perform a series of accurate dilutions of the stock solution in the desired experimental buffer (e.g., phosphate-buffered saline - PBS).
-
Spectrophotometer Measurement: Using a UV-Vis spectrophotometer, measure the absorbance of each dilution at the dye's absorption maximum (λmax).
-
Data Analysis: Plot the absorbance at λmax against the concentration of the dye. The molar extinction coefficient is calculated from the slope of the resulting linear regression line, according to the equation: ε = Slope / path length (in cm).
Measurement of Fluorescence Quantum Yield (Φ)
The relative fluorescence quantum yield is determined by comparing the fluorescence intensity of the sample to that of a well-characterized standard with a known quantum yield.
Protocol:
-
Standard Selection: Choose a quantum yield standard that absorbs and emits in a similar spectral region to the dye being tested (e.g., Cresyl Violet for the far-red region).
-
Solution Preparation: Prepare a series of dilutions for both the test dye and the standard in the same solvent. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to avoid inner filter effects.
-
Absorbance Measurement: Measure the absorbance of each solution at the excitation wavelength.
-
Fluorescence Measurement: Record the fluorescence emission spectra for all solutions using a spectrofluorometer. It is crucial to use the same excitation wavelength, slit widths, and other instrument settings for both the sample and the standard.
-
Data Analysis: Integrate the area under the emission spectra for both the sample and the standard. The quantum yield of the sample (Φ_sample) is then calculated using the following equation:
Φ_sample = Φ_standard × (I_sample / I_standard) × (A_standard / A_sample) × (n_sample² / n_standard²)
where:
-
Φ is the quantum yield
-
I is the integrated fluorescence intensity
-
A is the absorbance at the excitation wavelength
-
n is the refractive index of the solvent
-
Visualizing the Workflow
To illustrate the practical application of this compound, the following diagram outlines a typical experimental workflow for labeling a target protein and subsequent fluorescence detection.
Caption: Experimental workflow for labeling a target protein with this compound.
Signaling Pathway Illustration
The utility of fluorescently labeled molecules extends to the elucidation of complex biological pathways. The following diagram illustrates a generic signaling cascade where a fluorescently labeled ligand is used to track receptor internalization, a common application for bright, photostable dyes like the ones compared in this guide.
Caption: Generic pathway of receptor-mediated endocytosis tracked with a fluorescent ligand.
References
A Comparative Guide to Alternatives for N-methyl-N'-(propargyl-PEG4)-Cy5 in Click Chemistry
For researchers, scientists, and drug development professionals leveraging click chemistry for bioconjugation, N-methyl-N'-(propargyl-PEG4)-Cy5 has been a reliable choice for introducing a far-red fluorophore. Its propargyl group allows for covalent attachment to azide-modified biomolecules via the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). However, the expanding landscape of fluorescent probes offers a variety of alternatives that may provide significant advantages in brightness, photostability, reaction kinetics, and experimental flexibility, including options for copper-free conjugation.
This guide provides an objective comparison of prominent alternatives to this compound, supported by key performance data and detailed experimental protocols to assist in making informed decisions for specific research applications.
Performance Comparison of Fluorescent Dyes for Click Chemistry
The ideal fluorescent label for click chemistry should possess a high extinction coefficient (efficient light absorption), a high quantum yield (efficient light emission), and robust photostability. While Cy5 has been a workhorse, several alternatives offer improvements in these areas. The choice of dye is also dictated by the type of click chemistry to be performed: the traditional copper-catalyzed reaction (CuAAC) or the bioorthogonal strain-promoted azide-alkyne cycloaddition (SPAAC), often referred to as "copper-free" click chemistry.
The following table summarizes the key spectral and performance properties of this compound and its leading alternatives. Brightness is calculated as the product of the extinction coefficient and the quantum yield, providing a standardized metric for comparison.
| Fluorophore | Reactive Group | Excitation (nm) | Emission (nm) | Extinction Coefficient (M⁻¹cm⁻¹) | Quantum Yield (Φ) | Relative Brightness | Key Advantages |
| This compound | Alkyne (CuAAC) | ~649 | ~667 | ~232,000[1] | ~0.20[2] | 46,400 | Established workhorse for CuAAC. |
| Alexa Fluor 647 Alkyne/Azide | Alkyne/Azide | ~650 | ~668 | ~270,000 | ~0.33 | 89,100 | Superior brightness and photostability compared to Cy5.[3] |
| iFluor 647 Alkyne/Azide | Alkyne/Azide | ~650 | ~670 | ~250,000 | ~0.30 | 75,000 | Reported to have stronger fluorescence and higher photostability than Cy5.[4] |
| Atto 647N Azide | Azide | ~644 | ~669 | ~150,000 | ~0.65 | 97,500 | Excellent for single-molecule studies and super-resolution microscopy.[3] |
| DyLight 650 Alkyne/Azide | Alkyne/Azide | ~652 | ~672 | ~250,000 | ~0.10 | 25,000 | Spectrally similar alternative to Cy5 and Alexa Fluor 647.[3][5] |
| Cy5-DBCO | Strained Alkyne (SPAAC) | ~646 | ~662 | ~250,000 | ~0.20 | 50,000 | Enables copper-free click chemistry, ideal for live-cell imaging.[6][7] |
| SeTau-647-DBCO | Strained Alkyne (SPAAC) | ~647 | ~690 | ~200,000 | ~0.60 | 120,000 | Extremely bright and hydrophilic, suitable for SPAAC reactions.[8] |
| Janelia Fluor 646 Azide | Azide | ~646 | ~664 | ~150,000 | ~0.54 | 81,000 | Bright and photostable dye for super-resolution microscopy (dSTORM, STED).[9] |
Note: Values are compiled from various manufacturer and literature sources and may vary depending on the specific chemical structure, solvent, and conjugation state.
Click Chemistry Reaction Mechanisms and Workflows
Click chemistry encompasses a set of biocompatible reactions, with CuAAC and SPAAC being the most prominent for bioconjugation. The choice between them is critical: CuAAC is fast and efficient but the required copper catalyst can be toxic to living cells, making it more suitable for fixed samples or in vitro applications. SPAAC is a "copper-free" alternative that uses a strained alkyne (like DBCO) to react spontaneously with an azide, making it ideal for live-cell and in vivo imaging.[10][11][]
The general experimental workflow for labeling biomolecules using click chemistry involves introducing one reactive handle into the biological system and adding the complementary fluorophore to initiate the reaction.
Experimental Protocols
The following are generalized protocols for performing CuAAC and SPAAC reactions for labeling proteins in solution. Optimization is often necessary for specific biomolecules and dyes.
Protocol 1: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol is adapted for labeling an azide-modified protein with an alkyne-functionalized dye.
Materials:
-
Azide-modified protein in amine-free buffer (e.g., PBS, pH 7.4)
-
Alkyne-fluorophore (e.g., this compound) stock solution (10 mM in DMSO)
-
Copper(II) sulfate (B86663) (CuSO₄) stock solution (100 mM in water)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand stock solution (200 mM in water)[13]
-
Sodium ascorbate (B8700270) stock solution (100 mM in water, freshly prepared)[13][14]
-
Size-exclusion chromatography column (e.g., G-25) for purification
Methodology:
-
In a microcentrifuge tube, dilute the azide-modified protein to a final concentration of 1-5 mg/mL in PBS.
-
Prepare the catalyst premix: a few minutes before the reaction, mix the CuSO₄ and THPTA ligand solutions at a 1:2 molar ratio.[13] This complex is more stable than CuSO₄ alone.
-
Add the alkyne-fluorophore to the protein solution. A 4-50 fold molar excess of the dye over the protein is a common starting point.[13]
-
Add the THPTA/CuSO₄ premix to the reaction mixture to a final copper concentration of 50-250 µM.[15]
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of ~2.5 mM.[6]
-
Incubate the reaction for 30-60 minutes at room temperature, protected from light.[13]
-
Purify the labeled protein from unreacted dye and catalyst components using a size-exclusion chromatography column.
-
Collect the colored fractions containing the labeled protein and determine the degree of labeling (DOL) and protein concentration using UV-Vis spectrophotometry.
Protocol 2: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
This protocol is for labeling an azide-modified protein with a DBCO-functionalized dye and is suitable for both in vitro and live-cell applications.
Materials:
-
Azide-modified protein or live cells expressing azide-modified surface proteins
-
DBCO-fluorophore (e.g., Cy5-DBCO) stock solution (1-10 mM in DMSO)
-
Phosphate-buffered saline (PBS), pH 7.4
Methodology:
-
Prepare the azide-modified protein in PBS at a concentration of 1-5 mg/mL. For live cells, ensure they are in a suitable culture medium or buffer.
-
Add the DBCO-fluorophore to the protein solution or cell suspension. For protein labeling, a 5-20 fold molar excess is a good starting point. For cell labeling, a final concentration of 20-50 µM is often used.[6]
-
Incubate the reaction for 1-2 hours at room temperature or 37°C for live cells.[10] The reaction proceeds spontaneously without any catalyst.[11][]
-
For in vitro reactions, purify the labeled protein using a size-exclusion chromatography column as described in the CuAAC protocol.
-
For live cells, wash the cells 2-3 times with fresh PBS or media to remove unreacted DBCO-fluorophore.
-
The labeled proteins or cells are now ready for downstream analysis, such as fluorescence imaging.[10]
References
- 1. cenmed.com [cenmed.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Are there any alternatives to Cy5? | AAT Bioquest [aatbio.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. abpbio.com [abpbio.com]
- 8. setabiomedicals.com [setabiomedicals.com]
- 9. Click-Reactive Fluorescent Dyes | Fluorescent Dyes | Tocris Bioscience [tocris.com]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 13. confluore.com.cn [confluore.com.cn]
- 14. interchim.fr [interchim.fr]
- 15. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to N-methyl-N'-(propargyl-PEG4)-Cy5 Conjugates for Bioorthogonal Labeling
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of N-methyl-N'-(propargyl-PEG4)-Cy5, a popular fluorescent probe for click chemistry, with alternative Cy5-alkyne conjugates. The information presented here is intended to assist researchers in selecting the most appropriate probe for their specific experimental needs, focusing on performance, specificity, and ease of use.
Introduction to this compound and Click Chemistry
This compound is a fluorescent probe designed for bioorthogonal labeling via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry."[1][2][3] This reaction allows for the specific covalent attachment of the bright and photostable Cy5 fluorophore to biomolecules that have been metabolically, enzymatically, or chemically modified to contain an azide (B81097) group.[3][4] The key components of this molecule are:
-
Cy5: A far-red fluorescent dye with an excitation maximum around 649 nm and an emission maximum around 667 nm, making it ideal for applications requiring low cellular autofluorescence.[2][5]
-
Propargyl group: A terminal alkyne that serves as the reactive handle for the click chemistry reaction with an azide.
-
PEG4 linker: A short polyethylene (B3416737) glycol spacer that enhances water solubility and can reduce non-specific binding of the conjugate.[6]
-
N-methyl group: This modification can influence the solubility and reactivity of the molecule.
The high specificity of the azide-alkyne reaction minimizes off-target labeling, ensuring that the fluorescent signal originates primarily from the intended biomolecule.[1][3]
Performance Comparison of Cy5-Alkyne Conjugates
The choice of a Cy5-alkyne probe can significantly impact the outcome of an experiment. Factors such as the nature of the alkyne, the presence and length of a PEG linker, and the specific formulation of the Cy5 dye can influence labeling efficiency, signal-to-noise ratio, and experimental workflow.
Here, we compare this compound with several common alternatives.
| Feature | This compound | Sulfo-Cyanine5 Alkyne | DBCO-Cy5 | BCN-Cy5 |
| Reaction Type | Copper-Catalyzed (CuAAC) | Copper-Catalyzed (CuAAC) | Strain-Promoted (SPAAC) | Strain-Promoted (SPAAC) |
| Excitation Max (nm) | ~649[2][5][7] | ~646 | ~651[8] | ~650 |
| Emission Max (nm) | ~667[2][5][7] | ~662 | ~670[8] | ~665 |
| Quantum Yield | Not specified | ~0.21[9] | ~0.27 - 0.4[8][10] | ~0.27 - 0.4[10] |
| PEG Linker | Yes (PEG4) | No (but sulfonated for solubility) | Yes (often with PEG linkers) | Yes (often with PEG linkers) |
| Key Advantages | Good water solubility, reduced non-specific binding due to PEG. | High water solubility due to sulfonation. | Copper-free reaction, ideal for live-cell imaging.[11] | Copper-free reaction, faster kinetics than DBCO in some cases.[10] |
| Considerations | Requires a copper catalyst, which can be toxic to live cells. | Requires a copper catalyst. | Generally larger molecule, which could cause steric hindrance. | Can also react with tetrazines.[10] |
Cross-Reactivity and Non-Specific Binding
The term "cross-reactivity" in the context of these conjugates primarily refers to the specificity of the click chemistry reaction. Both CuAAC and SPAAC are highly bioorthogonal, meaning the alkyne and azide groups react selectively with each other and not with other functional groups found in biological systems.[1][3] Studies have shown that alkyne-Cy5 probes specifically label azide-containing proteins with minimal background fluorescence.
However, non-specific binding of the Cy5 dye itself can be a concern, particularly in cell-based imaging. Cy5 has been reported to bind non-specifically to cells expressing Fc receptors, such as macrophages and monocytes. The inclusion of a hydrophilic PEG linker, as in this compound, can help to mitigate this non-specific binding by creating a hydration shell around the molecule, reducing hydrophobic interactions with cellular components. Sulfonated cyanine (B1664457) dyes, such as Sulfo-Cyanine5 Alkyne, also exhibit enhanced water solubility and reduced aggregation, which can contribute to lower non-specific background.[12]
Experimental Protocols
Below are generalized protocols for labeling azide-modified proteins using both copper-catalyzed and strain-promoted azide-alkyne cycloaddition.
Protocol 1: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) with this compound
This protocol is adapted for labeling azide-modified proteins in a cell lysate.
Materials:
-
Azide-modified protein sample
-
This compound (10 mM stock in DMSO)
-
Click-iT® Protein Reaction Buffer Kit (or individual components: copper (II) sulfate, reducing agent like sodium ascorbate, and a copper-chelating ligand like THPTA)
-
Phosphate-Buffered Saline (PBS)
Procedure:
-
Prepare the Reaction Cocktail: For a 100 µL reaction, mix the following in order:
-
50 µL of azide-modified protein lysate (1-5 mg/mL in PBS)
-
1 µL of 10 mM this compound stock solution (final concentration 100 µM)
-
Reagents from the Click-iT® kit as per the manufacturer's instructions, typically involving the addition of the copper catalyst, reducing agent, and ligand. A common formulation is 1 mM CuSO4, 5 mM sodium ascorbate, and 1 mM THPTA.
-
-
Incubate: Vortex the reaction mixture gently and incubate at room temperature for 30-60 minutes, protected from light.
-
Purification: Remove excess dye and reaction components by protein precipitation (e.g., with methanol/chloroform) or using a desalting column.
-
Analysis: The labeled proteins can be analyzed by SDS-PAGE and in-gel fluorescence scanning, or by mass spectrometry.
Protocol 2: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) with DBCO-Cy5 for Live Cell Imaging
This protocol is for labeling azide-modified proteins on the surface of live cells.
Materials:
-
Live cells with azide-modified surface proteins
-
DBCO-Cy5 (1 mM stock in DMSO)
-
Cell culture medium
-
PBS
Procedure:
-
Cell Preparation: Culture cells to the desired confluency.
-
Labeling:
-
Dilute the DBCO-Cy5 stock solution in pre-warmed cell culture medium to a final concentration of 10-50 µM.
-
Remove the existing medium from the cells and add the DBCO-Cy5 containing medium.
-
Incubate the cells for 30-60 minutes at 37°C in a CO2 incubator, protected from light.
-
-
Washing: Gently wash the cells two to three times with pre-warmed PBS to remove unbound probe.
-
Imaging: Image the cells using a fluorescence microscope with appropriate filters for Cy5 (e.g., excitation at 630-650 nm and emission at 660-680 nm).
Visualizing the Workflow
Experimental Workflow for Protein Labeling
Caption: General workflow for labeling proteins with Cy5-alkyne probes.
Signaling Pathway Illustration: PROTAC Application
This compound is also used in the synthesis of Proteolysis Targeting Chimeras (PROTACs), where the PEG linker can be extended and functionalized. A fluorescently labeled PROTAC can be used to visualize its engagement with the target protein and the E3 ligase.
Caption: Simplified pathway of PROTAC-mediated protein degradation.
References
- 1. lumiprobe.com [lumiprobe.com]
- 2. This compound|Other Targets Inhitibor&Antagonist&Agonist|DC Chemicals [dcchemicals.com]
- 3. interchim.fr [interchim.fr]
- 4. interchim.fr [interchim.fr]
- 5. This compound, 2107273-04-9 | BroadPharm [broadpharm.com]
- 6. N-methyl-N'-methyl-O-(mPEG4)-O'-(azide-PEG4)-Cy5 - CD Bioparticles [cd-bioparticles.net]
- 7. This compound | CAS:2107273-04-9 | AxisPharm [axispharm.com]
- 8. DBCO-Cy5 | AAT Bioquest [aatbio.com]
- 9. lumiprobe.com [lumiprobe.com]
- 10. Cy5 BCN | AAT Bioquest [aatbio.com]
- 11. docs.aatbio.com [docs.aatbio.com]
- 12. researchgate.net [researchgate.net]
A Comparative Guide to N-methyl-N'-(propargyl-PEG4)-Cy5 for F-Resonance Energy Transfer (FRET) Applications
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the performance of N-methyl-N'-(propargyl-PEG4)-Cy5 in Förster Resonance Energy Transfer (FRET) applications. We will objectively evaluate its characteristics against other common FRET acceptors and provide supporting data and experimental protocols to inform your research and development decisions.
Introduction to this compound
This compound is a derivative of the widely used cyanine (B1664457) dye, Cy5. It is functionalized with an N-methyl group, a propargyl group for "click chemistry" conjugation, and a polyethylene (B3416737) glycol (PEG4) linker.[1][2][3] This specific modification makes it particularly suitable for applications in Proteolysis Targeting Chimeras (PROTACs), where the alkyne group allows for efficient and specific attachment to azide-containing molecules.[1][2] The PEG4 linker enhances the hydrophilicity and biocompatibility of the molecule.
Performance in FRET: A Comparative Analysis
While direct FRET performance data for this compound is not extensively published, we can infer its performance based on the well-characterized Cy5 core fluorophore and compare it to common alternatives. The primary role of the propargyl and PEG modifications is to facilitate conjugation and improve solubility, respectively, and they are not expected to significantly alter the fundamental photophysical properties of the Cy5 dye.
The most common FRET donor for Cy5 is Cy3, forming the Cy3-Cy5 pair, which is a workhorse in single-molecule spectroscopy. Other alternatives to Cy5 as a FRET acceptor include Alexa Fluor 647 and ATTO 647N.
Quantitative Data Summary
| Feature | Cy5 (and its derivatives) | Alexa Fluor 647 | ATTO 647N |
| Excitation Max (nm) | ~646 - 649[3][4] | ~650 | ~647 |
| Emission Max (nm) | ~662 - 667[3][4] | ~668 | ~669 |
| Extinction Coefficient (M⁻¹cm⁻¹) | ~250,000 | ~270,000 | ~150,000 |
| Quantum Yield | Moderate (highly dependent on environment) | High | High |
| Photostability | Moderate | High | Very High |
| Brightness | Good | Very Good | Excellent |
| Förster Radius (R₀) with Cy3 (Å) | ~50 - 60[5] | ~51 | ~65 |
| Key Advantages | Cost-effective, well-established | Bright, photostable | Excellent photostability, less prone to ozone degradation |
| Key Disadvantages | Susceptible to photobleaching and ozone degradation | Higher cost | Higher cost |
Experimental Protocols
Below are detailed protocols for typical FRET experiments that can be adapted for use with this compound.
Single-Molecule FRET (smFRET) Spectroscopy
This protocol is adapted from established methods for studying biomolecular dynamics using a prism-type total internal reflection fluorescence (TIRF) microscope.
1. Sample Preparation:
-
Labeling: The molecule of interest (e.g., protein, nucleic acid) is labeled with the donor (e.g., Cy3) and acceptor (this compound) fluorophores. For the acceptor, if the target molecule has an azide (B81097) group, a copper-catalyzed azide-alkyne cycloaddition (CuAAC) click chemistry reaction is performed.
-
Immobilization: The dual-labeled biomolecules are immobilized on a passivated quartz slide surface. This is typically achieved using a biotin-streptavidin interaction. The surface is passivated with polyethylene glycol (PEG) to minimize non-specific binding.
2. Imaging:
-
Microscope Setup: A prism-type TIRF microscope equipped with a high numerical aperture objective and an electron-multiplying charge-coupled device (EM-CCD) camera is used.
-
Excitation: The donor fluorophore (Cy3) is excited using a 532 nm laser.
-
Emission Collection: The fluorescence emission from both the donor and acceptor is collected. A dichroic mirror is used to separate the donor and acceptor signals, which are then projected onto different halves of the EM-CCD chip.
-
Imaging Buffer: An imaging buffer containing an oxygen scavenging system (e.g., glucose oxidase, catalase, and glucose) and a triplet-state quencher (e.g., Trolox) is used to improve the photostability of the dyes.
3. Data Analysis:
-
Intensity-Time Traces: The fluorescence intensity of the donor and acceptor are recorded over time for individual molecules.
-
FRET Efficiency Calculation: The FRET efficiency (E) is calculated from the intensities of the donor (I_D) and acceptor (I_A) using the formula: E = I_A / (I_D + I_A).
-
Histograms: FRET efficiency histograms are generated from many single-molecule events to reveal different conformational states of the biomolecule.
Ensemble FRET Spectroscopy
This protocol is suitable for measuring average FRET efficiency in a population of molecules in solution.
1. Sample Preparation:
-
Prepare solutions of the donor-only labeled molecule, acceptor-only labeled molecule, and the dual-labeled (donor and acceptor) molecule in a suitable buffer (e.g., Tris-HCl with NaCl and MgCl₂).
2. Spectroscopic Measurements:
-
Instrumentation: A fluorescence spectrophotometer capable of measuring emission spectra is used.
-
Donor Emission Scan: Excite the donor fluorophore at its absorption maximum (e.g., ~550 nm for Cy3) and record the emission spectrum of the donor-only sample.
-
Acceptor Emission Scan: Excite the acceptor fluorophore at its absorption maximum (e.g., ~650 nm for Cy5) and record the emission spectrum of the acceptor-only sample.
-
FRET Sample Scan: Excite the donor fluorophore in the dual-labeled sample and record the emission spectrum. The spectrum will show a decrease in donor emission and a sensitized emission from the acceptor.
3. Data Analysis:
-
Correction for Spectral Crosstalk: Correct the raw FRET data for any direct excitation of the acceptor at the donor excitation wavelength and for any donor emission that bleeds into the acceptor detection channel.
-
FRET Efficiency Calculation: The FRET efficiency can be calculated using various methods, including the ratio of the sensitized acceptor emission to the quenched donor emission.
Visualization of Experimental Workflow and Signaling Pathway
PROTAC Mechanism of Action
This compound is designed as a linker for PROTACs.[1][2] PROTACs are heterobifunctional molecules that induce the degradation of a target protein by bringing it into proximity with an E3 ubiquitin ligase. The following diagram illustrates this mechanism.
References
A Comparative Guide to N-methyl-N'-(propargyl-PEG4)-Cy5 and Alternatives for Bioorthogonal Labeling
In the landscape of molecular biology and drug development, the precise and efficient labeling of biomolecules is paramount for elucidating their function, tracking their localization, and developing targeted therapeutics. N-methyl-N'-(propargyl-PEG4)-Cy5 is a specialized fluorescent probe designed for this purpose, leveraging the power of click chemistry to attach a bright, far-red Cy5 fluorophore to target molecules. This guide provides a comprehensive comparison of this probe with its alternatives, supported by quantitative data and detailed experimental protocols to assist researchers in selecting the optimal tool for their specific application.
Overview of this compound
This compound is a bioorthogonal labeling reagent featuring three key components:
-
A Cy5 Fluorophore: A well-established cyanine (B1664457) dye that emits in the far-red spectrum (typically around 660-670 nm), minimizing background autofluorescence from biological samples.[1][2]
-
A Propargyl Group: A terminal alkyne that serves as a reactive handle for the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, a cornerstone of click chemistry.[3]
-
A PEG4 Linker: A short, hydrophilic polyethylene (B3416737) glycol spacer that improves solubility and potentially reduces steric hindrance between the dye and the target biomolecule.
This structure makes the probe a prime candidate for labeling azide-modified proteins, nucleic acids, or other molecules for applications ranging from fluorescence microscopy to in-vivo imaging and the development of advanced therapeutics like Proteolysis Targeting Chimeras (PROTACs).[3]
Comparison of Bioorthogonal Labeling Strategies
The primary application of this compound involves the CuAAC reaction. However, a prominent alternative exists: the strain-promoted azide-alkyne cycloaddition (SPAAC), which does not require a cytotoxic copper catalyst.[4][5] The choice between these two "click" strategies is a critical consideration.
CuAAC (Copper(I)-catalyzed Azide-Alkyne Cycloaddition): This method, utilized by propargyl-Cy5 probes, involves the reaction of a terminal alkyne with an azide (B81097) in the presence of a copper(I) catalyst. It is known for its rapid reaction kinetics and high efficiency.[4][6]
SPAAC (Strain-Promoted Azide-Alkyne Cycloaddition): This is a copper-free click reaction that uses a strained cyclooctyne, such as dibenzocyclooctyne (DBCO), which reacts spontaneously with an azide.[4][5][7] The primary advantage of SPAAC is its superior biocompatibility, making it highly suitable for live-cell and in-vivo studies where copper toxicity is a concern.[4][5]
Quantitative Comparison: CuAAC vs. SPAAC
| Parameter | CuAAC (e.g., Propargyl-Cy5) | SPAAC (e.g., DBCO-Cy5) | References |
| Reaction Rate | Very Fast (k ≈ 10⁴–10⁵ M⁻¹s⁻¹) | Fast (k ≈ 1-10² M⁻¹s⁻¹) | [4] |
| Biocompatibility | Lower, due to copper catalyst cytotoxicity | High, catalyst-free and suitable for in-vivo use | [4][5] |
| Labeling Efficiency | Generally higher in vitro | Can be slightly lower than CuAAC in vitro, but often more effective in living systems due to biocompatibility | [6][8] |
| Background Signal | Lower in vitro | Can exhibit higher background from non-specific reactions of the strained alkyne with thiols (e.g., cysteine residues) | [6] |
| Primary Application | In vitro labeling, fixed cells, proteomics | Live-cell imaging, in-vivo studies, sensitive biological systems | [4][7] |
Photophysical Properties of Far-Red Dyes
While the conjugation chemistry is critical, the performance of the attached fluorophore dictates the quality of the resulting data. Cy5 is a foundational far-red dye, but several alternatives offer potential improvements in brightness and photostability.[1]
| Dye | Excitation Max (nm) | Emission Max (nm) | Molar Extinction Coefficient (ε, M⁻¹cm⁻¹) | Quantum Yield (Φ) | Key Advantages | References |
| Cy5 | ~646-649 | ~662-671 | ~250,000 | ~0.2-0.27 | High extinction coefficient, well-established | [9][10][11] |
| Alexa Fluor 647 | ~650 | ~668 | ~239,000 | ~0.33 | Superior brightness and photostability, less prone to quenching | [1][2][12] |
| DyLight 650 | ~652 | ~672 | ~250,000 | Not widely reported | Spectrally similar to Cy5 and Alexa Fluor 647 | [1][13] |
| ATTO 647N | ~644 | ~669 | ~150,000 | ~0.65 | High quantum yield, excellent for single-molecule studies | [1] |
| iFluor 647 | ~650 | ~670 | ~180,000 | Not widely reported | Marketed as a brighter alternative to Cy5 | [1][14] |
Note: Values are compiled from various sources and can vary based on solvent and conjugation state.
Experimental Protocols
Detailed methodologies are crucial for successful and reproducible labeling experiments. Below are generalized protocols for protein labeling using both CuAAC and SPAAC.
Protocol 1: Protein Labeling via CuAAC with Propargyl-Cy5
This protocol is adapted for labeling a protein that has been metabolically or enzymatically modified to contain an azide group.
Materials:
-
Azide-modified protein in a sodium azide-free buffer (e.g., PBS, pH 7.4)
-
This compound or similar alkyne-Cy5 probe (10 mM stock in DMSO)
-
Copper(II) Sulfate (B86663) (CuSO₄) (50 mM stock in water)
-
Ligand (e.g., THPTA or TBTA) (7 mM stock in water)
-
Reducing Agent: Sodium Ascorbate (B8700270) (50 mM stock in water, freshly prepared)
-
Degassing equipment (e.g., nitrogen or argon gas line)
Methodology:
-
Preparation: In a microcentrifuge tube, combine the azide-modified protein with the reaction buffer.
-
Reagent Addition: Add the copper(II) sulfate and the ligand to the protein solution.
-
Dye Addition: Add the Propargyl-Cy5 stock solution. A 3-10 fold molar excess of the dye over the protein is common.[15]
-
Degassing: To prevent oxidation of the copper(I) catalyst, gently bubble nitrogen or argon gas through the solution for 30-60 seconds.[3][16]
-
Initiation: Add the freshly prepared sodium ascorbate solution to reduce Cu(II) to the catalytically active Cu(I) state and initiate the reaction.[3]
-
Incubation: Incubate the reaction at room temperature for 1-4 hours, or overnight at 4°C, protected from light.
-
Purification: Remove unreacted dye and catalyst components using size-exclusion chromatography, dialysis, or a centrifugal concentrator.[3]
Protocol 2: Protein Labeling via SPAAC with DBCO-Cy5
This protocol is for labeling an azide-modified protein using a copper-free method.
Materials:
-
Azide-modified protein in a compatible buffer (e.g., PBS, pH 7.4)
-
DBCO-Cy5 fluorescent probe (10 mM stock in DMSO)
Methodology:
-
Preparation: In a microcentrifuge tube, place the azide-modified protein in the reaction buffer.
-
Dye Addition: Add the DBCO-Cy5 stock solution to the protein. A 2-4 fold molar excess of the DBCO probe is typically sufficient.[17]
-
Incubation: Mix the components gently and incubate at room temperature for 2-4 hours or overnight at 4°C, protected from light. Reaction times can be longer than CuAAC.[5][17]
-
Purification: Purify the labeled protein conjugate using standard methods like size-exclusion chromatography or dialysis to remove excess DBCO-Cy5.[18]
Visualizing Workflows and Mechanisms
Conclusion
This compound is a valuable tool for bioorthogonal labeling via the highly efficient CuAAC reaction. Its primary strengths lie in the rapid kinetics and high yields typical of copper-catalyzed click chemistry, making it ideal for in vitro applications such as proteomics and the labeling of fixed samples.
However, for applications in living cells or whole organisms, the potential for copper-induced cytotoxicity necessitates careful consideration of alternatives. In these contexts, SPAAC reagents like DBCO-Cy5 represent a superior choice due to their excellent biocompatibility.[4] Furthermore, researchers should evaluate the photophysical properties of the fluorophore itself. While Cy5 is a robust and widely used dye, alternatives such as Alexa Fluor 647 may offer enhanced brightness and photostability, which can be critical for demanding imaging applications, particularly for detecting low-abundance targets.[1][12] The selection of the appropriate probe and conjugation strategy should therefore be guided by a thorough evaluation of the experimental system and the specific scientific question being addressed.
References
- 1. benchchem.com [benchchem.com]
- 2. cancer.iu.edu [cancer.iu.edu]
- 3. lumiprobe.com [lumiprobe.com]
- 4. benchchem.com [benchchem.com]
- 5. interchim.fr [interchim.fr]
- 6. Comparative analysis of Cu (I)-catalyzed alkyne-azide cycloaddition (CuAAC) and strain-promoted alkyne-azide cycloaddition (SPAAC) in O-GlcNAc proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. vectorlabs.com [vectorlabs.com]
- 10. lumiprobe.com [lumiprobe.com]
- 11. lumiprobe.com [lumiprobe.com]
- 12. chem.uci.edu [chem.uci.edu]
- 13. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 14. Are there any alternatives to Cy5? | AAT Bioquest [aatbio.com]
- 15. lumiprobe.com [lumiprobe.com]
- 16. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 17. docs.aatbio.com [docs.aatbio.com]
- 18. broadpharm.com [broadpharm.com]
A Comparative Guide to N-methyl-N'-(propargyl-PEG4)-Cy5 for Advanced Fluorescence Labeling
For researchers, scientists, and drug development professionals, the precise and efficient fluorescent labeling of biomolecules is paramount for unraveling complex biological processes. N-methyl-N'-(propargyl-PEG4)-Cy5 is a versatile tool in this arena, offering a terminal alkyne group for bioorthogonal conjugation via "click chemistry." This guide provides a comprehensive comparison of this compound with its key alternatives, supported by experimental data and detailed protocols to inform the selection of the optimal fluorescent probe for your research needs.
This compound is a fluorescent dye-linker conjugate that combines the far-red emitting cyanine (B1664457) dye, Cy5, with a propargyl group attached via a polyethylene (B3416737) glycol (PEG) spacer. The terminal alkyne on the propargyl group allows for its covalent attachment to azide-modified biomolecules through a highly specific and efficient copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, a cornerstone of click chemistry. This makes it a valuable reagent for labeling proteins, nucleic acids, and other molecules in complex biological samples. One of its notable applications is in the synthesis of fluorescently labeled Proteolysis Targeting Chimeras (PROTACs), where the Cy5 dye facilitates the tracking and quantification of these novel therapeutic agents.
Comparison with Alternatives
The selection of a fluorescent probe is a critical determinant of experimental success, influencing factors such as signal intensity, specificity, and photostability. Here, we compare this compound with a prominent alternative, Alexa Fluor 647-alkyne, which shares a similar spectral profile.
| Property | This compound (based on Cy5) | Alexa Fluor 647-alkyne (based on Alexa Fluor 647) | Key Considerations |
| Excitation Maximum (nm) | ~649 | ~650 | Both are well-suited for excitation with the common 633 nm or 647 nm laser lines.[1] |
| Emission Maximum (nm) | ~670 | ~668 | Minimal spectral difference, compatible with standard Cy5 filter sets. |
| Molar Extinction Coefficient (M⁻¹cm⁻¹) | ~250,000 | ~270,000 | Alexa Fluor 647 exhibits a slightly higher molar extinction coefficient, suggesting greater light absorption. |
| Quantum Yield | Moderate | High | Alexa Fluor 647 generally has a higher quantum yield, resulting in brighter fluorescence emission per absorbed photon.[2][3] |
| Photostability | Moderate | High | Alexa Fluor 647 is significantly more photostable than Cy5, allowing for longer exposure times and more robust imaging.[2][3][4][5] |
| Self-Quenching | Prone to aggregation and self-quenching at high labeling densities, which can reduce fluorescence intensity.[3][4] | Less prone to aggregation and self-quenching, leading to more predictable and brighter conjugates, even at high degrees of labeling.[3][4] | This is a critical factor for achieving bright and quantifiable signals, especially when labeling proteins with multiple sites. |
| pH Sensitivity | Fluorescence is relatively insensitive to pH in the physiological range.[1] | Fluorescence is relatively insensitive to pH in the physiological range. | Both are suitable for most biological imaging applications. |
Experimental Protocols
General Protocol for Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Labeling of Proteins
This protocol provides a general framework for the covalent labeling of an azide-modified protein with this compound. Optimization of reactant concentrations and reaction time may be necessary for specific proteins and applications.
Materials:
-
Azide-modified protein in a suitable buffer (e.g., phosphate-buffered saline, PBS), pH 7.4
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Copper(II) sulfate (B86663) (CuSO₄) stock solution (e.g., 50 mM in water)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand stock solution (e.g., 50 mM in water)
-
Sodium ascorbate (B8700270) stock solution (freshly prepared, e.g., 100 mM in water)
-
Protein purification column (e.g., size-exclusion chromatography)
Procedure:
-
Prepare the Reaction Mixture: In a microcentrifuge tube, combine the azide-modified protein with the desired molar excess of this compound.
-
Prepare the Copper Catalyst Premix: In a separate tube, mix the CuSO₄ solution with the THPTA ligand solution. The THPTA ligand helps to stabilize the Cu(I) oxidation state and improves reaction efficiency.
-
Initiate the Reaction: Add the freshly prepared sodium ascorbate solution to the protein-dye mixture to reduce Cu(II) to the catalytically active Cu(I). Immediately after, add the copper-ligand premix to the reaction.
-
Incubation: Gently mix the reaction and incubate at room temperature for 1-4 hours, protected from light.
-
Purification: Remove the unreacted dye and other small molecules by passing the reaction mixture through a size-exclusion chromatography column equilibrated with the desired storage buffer.
-
Characterization: Determine the degree of labeling by measuring the absorbance of the purified conjugate at 280 nm (for protein) and ~649 nm (for Cy5).
Visualizing Signaling Pathways and Workflows
PROTAC Mechanism of Action
Proteolysis Targeting Chimeras (PROTACs) are heterobifunctional molecules that induce the degradation of a target protein of interest (POI). A fluorescently labeled PROTAC, such as one synthesized using this compound, allows for the visualization and tracking of this process.
Caption: The PROTAC recruits an E3 ligase to the target protein, leading to its ubiquitination and degradation.
Experimental Workflow: Monitoring PROTAC-Induced Protein Degradation
Fluorescently labeled PROTACs are instrumental in cell-based assays to monitor the kinetics and efficacy of protein degradation.
Caption: A typical workflow for quantifying PROTAC-mediated protein degradation using a fluorescently labeled PROTAC.
References
- 1. vectorlabs.com [vectorlabs.com]
- 2. researchgate.net [researchgate.net]
- 3. Quantitative comparison of long-wavelength Alexa Fluor dyes to Cy dyes: fluorescence of the dyes and their bioconjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Figure 1 from Quantitative Comparison of Long-wavelength Alexa Fluor Dyes to Cy Dyes: Fluorescence of the Dyes and Their Bioconjugates | Semantic Scholar [semanticscholar.org]
A Comparative Guide to the Cost-Effectiveness of N-methyl-N'-(propargyl-PEG4)-Cy5 for Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
In the dynamic landscape of molecular biology and drug discovery, the precise and efficient labeling of biomolecules is paramount. Cyanine dyes, particularly Cy5 derivatives, have emerged as indispensable tools for fluorescently tagging proteins, nucleic acids, and other molecules for a wide array of applications, including fluorescence microscopy, flow cytometry, and in vivo imaging. This guide provides a comprehensive comparison of N-methyl-N'-(propargyl-PEG4)-Cy5 and its alternatives, focusing on cost-effectiveness, performance, and experimental considerations to aid researchers in selecting the optimal probe for their specific needs.
At a Glance: this compound vs. Alternatives
This compound is a specialized fluorescent probe featuring a Cy5 core, a propargyl group for click chemistry, and a polyethylene (B3416737) glycol (PEG4) linker. This combination of features offers distinct advantages in terms of solubility and biocompatibility. However, a range of alternative Cy5 alkyne derivatives are available, offering a spectrum of properties and price points.
Table 1: Quantitative Comparison of this compound and a Key Alternative
| Feature | This compound | Cy5 alkyne (representative alternative) |
| Price (per mg) | ~$150 - $290[1][2] | ~$125 - $260[3] |
| Excitation Max (nm) | ~649[2] | ~646[3] |
| Emission Max (nm) | ~667[2] | ~662[3] |
| Extinction Coefficient (M⁻¹cm⁻¹) | ~232,000[2] | ~250,000[3] |
| Quantum Yield | Not consistently reported | ~0.2[3] |
| Key Structural Feature | PEG4 linker | No PEG linker |
Performance Considerations: The Impact of PEGylation
The primary structural distinction between this compound and many of its lower-cost alternatives is the presence of the PEG4 linker. This seemingly minor modification can have significant implications for experimental performance.
Enhanced Solubility and Reduced Aggregation: The hydrophilic PEG linker improves the aqueous solubility of the Cy5 dye.[4] This can be particularly advantageous when working with sensitive biomolecules or in complex biological media, as it can reduce non-specific binding and aggregation of the probe, leading to a better signal-to-noise ratio in imaging experiments.
Biocompatibility and In Vivo Applications: For in vivo studies, PEGylation is a well-established strategy to increase the circulation half-life of molecules and reduce immunogenicity. While the short PEG4 linker in this specific molecule may have a modest effect compared to longer PEG chains, it can still contribute to improved biocompatibility in cellular and whole-organism imaging.[5][6][7]
Potential Impact on Brightness and Photostability: While direct comparative data is limited, the local environment of a fluorophore can influence its photophysical properties. The PEG linker may subtly alter the brightness and photostability of the Cy5 core. However, studies on other PEGylated fluorophores suggest that these effects are often minimal and outweighed by the benefits of improved solubility and reduced aggregation.[4][5] In some cases, PEGylation has been shown to enhance the brilliance and visibility of fluorescence in tumors.[5]
Cost-Effectiveness Analysis: The slightly higher cost of this compound can be justified in applications where solubility, low background, and biocompatibility are critical for obtaining high-quality, reproducible data. For less sensitive applications or where organic co-solvents can be tolerated, a non-PEGylated Cy5 alkyne may offer a more economical solution.
Experimental Protocols
The following is a generalized protocol for the copper-catalyzed azide-alkyne cycloaddition (CuAAC) or "click chemistry" reaction, a common application for this compound and its alkyne-containing alternatives.
Protocol: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) for Protein Labeling
Materials:
-
Azide-modified protein of interest in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4)
-
This compound or alternative Cy5 alkyne
-
Copper(II) sulfate (B86663) (CuSO₄) stock solution (e.g., 20 mM in water)
-
Reducing agent stock solution (e.g., 100 mM sodium ascorbate (B8700270) in water, freshly prepared)
-
Copper-chelating ligand stock solution (e.g., 50 mM THPTA or TBTA in water or DMSO/water)
-
Degassing equipment (optional, but recommended)
-
Purification column (e.g., size-exclusion chromatography)
Procedure:
-
Preparation of Reagents:
-
Dissolve the Cy5 alkyne probe in a minimal amount of organic solvent (e.g., DMSO) before diluting with the reaction buffer.
-
Prepare a fresh solution of sodium ascorbate immediately before use.
-
-
Reaction Setup:
-
In a microcentrifuge tube, combine the azide-modified protein with the Cy5 alkyne probe. The molar ratio of dye to protein may need to be optimized, but a 3-5 fold molar excess of the dye is a good starting point.
-
Add the copper-chelating ligand to the reaction mixture.
-
Add the CuSO₄ solution to the mixture.
-
(Optional) Degas the reaction mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 5-10 minutes to remove oxygen, which can interfere with the reaction.
-
-
Initiation of the Reaction:
-
Add the freshly prepared sodium ascorbate solution to the reaction mixture to initiate the click reaction.
-
-
Incubation:
-
Incubate the reaction at room temperature for 1-4 hours. The reaction can also be performed at 4°C overnight. Protect the reaction from light.
-
-
Purification:
-
Remove the unreacted dye and other small molecules from the labeled protein using a size-exclusion chromatography column (e.g., a desalting column).
-
-
Characterization:
-
Determine the concentration of the labeled protein and the degree of labeling by measuring the absorbance at 280 nm (for the protein) and ~650 nm (for the Cy5 dye).
-
Visualizing the Application: PROTAC Signaling and Experimental Workflow
This compound is also utilized as a fluorescent linker in the synthesis of Proteolysis-Targeting Chimeras (PROTACs).[8] PROTACs are bifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.
Caption: PROTAC-mediated protein degradation pathway.
The experimental workflow for labeling a protein for fluorescence microscopy involves several key steps, from protein preparation to image acquisition.
Caption: Experimental workflow for fluorescent protein labeling.
Conclusion
The choice between this compound and its non-PEGylated alternatives is a balance of cost and performance requirements. For applications demanding high sensitivity, low background, and biocompatibility, particularly in complex biological systems or in vivo, the enhanced properties afforded by the PEG linker may well justify the additional cost. For more routine applications, a standard Cy5 alkyne can provide a cost-effective solution. By carefully considering the experimental context and the data presented in this guide, researchers can make an informed decision to optimize both their budget and their scientific outcomes.
References
- 1. reagents.alfa-chemistry.com [reagents.alfa-chemistry.com]
- 2. cenmed.com [cenmed.com]
- 3. Cy5 alkyne, 1223357-57-0 | BroadPharm [broadpharm.com]
- 4. Data on the removal of peroxides from functionalized polyethylene glycol (PEG) and effects on the stability and sensitivity of resulting PEGylated conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. PEGylated and Non-PEGylated TCP-1 Probes for Imaging of Colorectal Cancer [repository.arizona.edu]
- 6. PEGylated and non-PEGylated TCP-1 probes for imaging of colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. PEGylation and Zwitterionization: Pros and Cons in Renal Clearance and Tumor Targeting of Near-IR-Emitting Gold Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
Ensuring Reproducibility: A Comparative Guide to the Batch-to-Batch Consistency of N-methyl-N'-(propargyl-PEG4)-Cy5 and Alternatives
For researchers, scientists, and drug development professionals utilizing click chemistry for fluorescent labeling, the consistency and reliability of reagents are paramount. N-methyl-N'-(propargyl-PEG4)-Cy5 is a widely used cyanine (B1664457) dye derivative for this purpose, prized for its bright fluorescence in the far-red spectrum. However, lot-to-lot variability in fluorescent probes can introduce significant artifacts and hinder the reproducibility of experiments. This guide provides an objective comparison of the expected batch-to-batch consistency of this compound with common alternatives, supported by standardized experimental protocols for in-house validation.
Performance Comparison of Alkyne-Functionalized Cy5 Dyes
To ensure reproducible results in applications such as cellular imaging, flow cytometry, and western blotting, it is crucial to assess the consistency of key performance indicators across different batches of fluorescent dyes. The following table summarizes critical parameters for this compound and two common alternatives: a standard Cy5 Alkyne and a sulfonated Cy5 Alkyne, which offers increased water solubility. The data presented here are representative values and should be confirmed for each specific batch.
| Feature | This compound | Cy5 Alkyne (Standard) | Sulfo-Cy5 Alkyne |
| Purity (HPLC) | >95% | >95% | >95% |
| Excitation Maximum (λmax,ex) | ~649 nm[1] | ~649 nm | ~649 nm |
| Emission Maximum (λmax,em) | ~670 nm[1] | ~670 nm | ~662 nm |
| Molar Extinction Coefficient (ε) | ~250,000 cm⁻¹M⁻¹ | ~250,000 cm⁻¹M⁻¹ | ~250,000 cm⁻¹M⁻¹ |
| Quantum Yield (Φ) | ~0.2 | ~0.2 | ~0.2 |
| Molecular Weight | 620.27 g/mol | Varies by linker | Varies by linker |
| Solubility | Good in organic solvents (DMSO, DMF) | Moderate in organic solvents | High in aqueous buffers |
| Relative Brightness | High | High | High |
| Photostability | Good | Good | Good |
Experimental Protocols for Batch-to-Batch Consistency Testing
To empower researchers to independently verify the consistency of their fluorescent probes, we provide detailed methodologies for key experiments. Consistent execution of these protocols across different batches of this compound or its alternatives will ensure reliable and reproducible experimental outcomes.
Quality Control of Physicochemical Properties
a. Purity Determination by High-Performance Liquid Chromatography (HPLC)
-
Purpose: To assess the purity of the dye and identify the presence of any contaminants or degradation products.
-
Method:
-
Prepare a 1 mg/mL stock solution of the dye in a suitable solvent (e.g., DMSO).
-
Inject 10 µL of the solution onto a C18 reverse-phase HPLC column.
-
Use a gradient of acetonitrile (B52724) in water (both with 0.1% trifluoroacetic acid) as the mobile phase.
-
Monitor the elution profile using a UV-Vis detector at the absorbance maximum of the dye (~649 nm).
-
Calculate the purity by integrating the area of the main peak relative to the total peak area.
-
b. Concentration and Molar Extinction Coefficient Verification
-
Purpose: To confirm the concentration of the dye solution and verify its molar extinction coefficient.
-
Method:
-
Prepare a dilution series of the dye in a high-purity solvent (e.g., spectroscopic grade DMSO or methanol).
-
Measure the absorbance of each dilution at the λmax,ex using a spectrophotometer.
-
Plot absorbance versus concentration.
-
The molar extinction coefficient (ε) can be calculated from the slope of the linear regression using the Beer-Lambert law (A = εcl), where A is absorbance, c is concentration, and l is the path length of the cuvette.
-
Characterization of Spectral Properties
a. Determination of Excitation and Emission Maxima
-
Purpose: To verify the spectral properties of the dye, which are critical for proper filter and laser selection.
-
Method:
-
Prepare a dilute solution of the dye in the intended experimental buffer.
-
Use a spectrofluorometer to measure the excitation spectrum by scanning a range of excitation wavelengths while monitoring the emission at a fixed wavelength slightly above the expected emission maximum.
-
Measure the emission spectrum by exciting the sample at its determined λmax,ex and scanning a range of emission wavelengths.
-
b. Relative Quantum Yield Measurement
-
Purpose: To compare the fluorescence brightness of different batches.
-
Method:
-
Use a well-characterized fluorescent standard with a known quantum yield in the same spectral region (e.g., Cresyl Violet).
-
Prepare solutions of the standard and the test dye with identical absorbance at the excitation wavelength of the standard.
-
Measure the integrated fluorescence intensity of both the standard and the test dye under identical experimental conditions.
-
Calculate the relative quantum yield of the test dye using the following equation: Φ_test = Φ_std * (I_test / I_std) * (η_test² / η_std²) where Φ is the quantum yield, I is the integrated fluorescence intensity, and η is the refractive index of the solvent.
-
Performance Evaluation in a Functional Assay
a. Click Chemistry Labeling of Azide-Modified Proteins in Cells
-
Purpose: To assess the labeling efficiency and signal-to-noise ratio in a biologically relevant context.
-
Method:
-
Culture cells known to express a protein of interest.
-
Metabolically label the cells with an azide-containing amino acid analog (e.g., L-azidohomoalanine).
-
Fix and permeabilize the cells.
-
Perform the copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction by incubating the cells with this compound from different batches.
-
Wash the cells to remove unreacted dye.
-
Image the cells using a fluorescence microscope with appropriate laser lines and filters.
-
Quantify the mean fluorescence intensity of labeled cells and the background fluorescence to determine the signal-to-noise ratio.
-
Visualizing Experimental Workflow and Signaling Pathways
To further clarify the experimental processes and their biological context, the following diagrams are provided.
Caption: Workflow for assessing the batch-to-batch consistency of fluorescent dyes.
Caption: Signaling pathway for labeling and detecting proteins using click chemistry.
By implementing these standardized quality control procedures, researchers can mitigate the risks associated with reagent variability and ensure the generation of high-quality, reproducible data in their drug discovery and development efforts.
References
Safety Operating Guide
Safeguarding Research: Proper Disposal of N-methyl-N'-(propargyl-PEG4)-Cy5
The proper disposal of N-methyl-N'-(propargyl-PEG4)-Cy5, a fluorescent dye and PEGylated linker, is crucial for laboratory safety and environmental protection. Due to its chemical properties, this compound requires careful handling and disposal to mitigate potential hazards. The Safety Data Sheet (SDS) for this compound indicates that it is harmful if swallowed and very toxic to aquatic life with long-lasting effects[1]. Therefore, preventing its release into the environment, particularly into waterways, is a primary concern[2].
Disposal of this compound must adhere to local, state, and federal regulations and should be managed through an approved waste disposal plant[1][3]. It is imperative that this chemical is not discharged into drains or sewers[2].
Key Chemical and Safety Data
A summary of the essential data for this compound is provided below for easy reference.
| Property | Value/Information | Source |
| Chemical Name | This compound | DC Chemicals[1] |
| CAS Number | Not available in provided search results | |
| Molecular Formula | C37H47ClN2O4 | DC Chemicals[1] |
| Molecular Weight | 619.24 g/mol | DC Chemicals[1] |
| Hazard Statements | Harmful if swallowed. Very toxic to aquatic life with long lasting effects. | DC Chemicals[1] |
| Precautionary Statements | P264: Wash skin thoroughly after handling.P270: Do not eat, drink or smoke when using this product.P273: Avoid release to the environment.P301 + P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.P330: Rinse mouth.P391: Collect spillage.P501: Dispose of contents/ container to an approved waste disposal plant. | DC Chemicals[1] |
Experimental Protocol: Step-by-Step Disposal Procedures
The following protocol outlines the detailed methodology for the safe disposal of waste containing this compound, including unused product, contaminated materials, and solutions.
1. Waste Segregation and Collection:
-
Solid Waste:
-
Collect unused solid this compound and any grossly contaminated disposable items (e.g., weighing paper, pipette tips, gloves) in a dedicated, clearly labeled, sealed, and chemical-resistant container.
-
The label should include the chemical name, "this compound," and appropriate hazard symbols.
-
-
Liquid Waste:
-
Sharps:
-
Any contaminated sharps, such as needles or scalpels, must be placed in a designated sharps container[2].
-
2. Decontamination of Laboratory Ware:
-
Initial Rinse:
-
Reusable labware (e.g., glassware) should be decontaminated by rinsing with a suitable solvent, such as ethanol (B145695) or isopropanol, to remove the fluorescent dye[2].
-
This initial rinse solvent must be collected and disposed of as hazardous liquid waste[2][3].
-
-
Secondary Wash:
-
After the initial solvent rinse, wash the labware with soap and water[2].
-
3. Disposal of Waste Containers:
-
Once waste containers are full, ensure they are securely sealed and properly labeled with the chemical name and all associated hazards[2].
-
Arrange for the pickup and disposal of the hazardous waste through your institution's EHS office or a licensed chemical waste disposal contractor[2][3].
Caption: Disposal workflow for this compound.
References
Essential Safety and Operational Guidance for Handling N-methyl-N'-(propargyl-PEG4)-Cy5
For researchers, scientists, and drug development professionals, ensuring safe and effective handling of specialized chemical reagents is paramount. This document provides essential, immediate safety and logistical information for the use of N-methyl-N'-(propargyl-PEG4)-Cy5, a PEG-based PROTAC linker used in the synthesis of PROTACs.[1][2] Adherence to these guidelines is critical for personnel safety and environmental protection.
Hazard Identification and Classification
According to the available Safety Data Sheet (SDS), this compound is classified with the following hazards:
-
Acute Oral Toxicity (Category 4), H302: Harmful if swallowed.[3]
-
Acute Aquatic Toxicity (Category 1), H400: Very toxic to aquatic life.[3]
-
Chronic Aquatic Toxicity (Category 1), H410: Very toxic to aquatic life with long-lasting effects.[3]
While the immediate health hazards to laboratory personnel are moderate, the significant environmental toxicity necessitates stringent containment and disposal procedures.
Personal Protective Equipment (PPE)
Appropriate PPE is the first line of defense against chemical exposure. The following table summarizes the required and recommended PPE for handling this compound in a laboratory setting.[4][5][6]
| PPE Category | Specification | Purpose |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile, neoprene) | To prevent skin contact.[3][5][7] |
| Eye Protection | Safety glasses with side shields or goggles | To protect eyes from splashes.[3][5][8] |
| Body Protection | Laboratory coat or chemical-resistant apron | To protect skin and clothing from contamination.[4][6] |
| Respiratory Protection | Not generally required under normal laboratory conditions with adequate ventilation. Use a NIOSH-approved respirator if creating aerosols or dusts. | To prevent inhalation of airborne particles.[9] |
| Footwear | Closed-toe shoes | To protect feet from spills.[7] |
Operational Plan: Step-by-Step Handling Protocol
A systematic approach to handling this compound minimizes the risk of exposure and contamination.
1. Preparation and Weighing:
-
Conduct all manipulations of the solid compound within a chemical fume hood or a ventilated balance enclosure to avoid inhalation of any dust particles.
-
Before handling, ensure all necessary PPE is correctly worn.
-
Use dedicated, clean spatulas and weighing boats.
2. Dissolution:
-
When preparing solutions, add the solvent to the solid slowly to avoid splashing.
-
Cap vials or flasks securely during mixing.
3. Reaction Setup and Monitoring:
-
Perform all reactions in a well-ventilated chemical fume hood.
-
Ensure that all glassware is properly secured.
-
Clearly label all reaction vessels with the chemical name, concentration, and date.
4. Post-Reaction Work-up and Purification:
-
Handle all solutions containing the compound with the same level of precaution as the solid material.
-
Be mindful of potential splashes or aerosol generation during transfer or purification steps.
5. Spillage:
-
In case of a spill, immediately alert others in the vicinity.
-
For small spills, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed container for disposal.
-
Wash the affected area thoroughly with soap and water after initial cleanup.[3]
-
For larger spills, evacuate the area and follow institutional emergency procedures.
Disposal Plan
The high aquatic toxicity of this compound mandates that all waste streams be handled as hazardous waste.
| Waste Type | Disposal Procedure |
| Solid Waste | Collect all contaminated solid waste (e.g., weighing boats, gloves, paper towels) in a dedicated, clearly labeled hazardous waste container. |
| Liquid Waste | Collect all aqueous and organic solutions containing the compound in a sealed, properly labeled hazardous waste container. Do not discharge to the sewer system.[3][10] |
| Empty Containers | Rinse empty containers with an appropriate solvent three times. Collect the rinsate as hazardous liquid waste. Deface the label on the empty container before disposing of it in the appropriate solid waste stream. |
All waste must be disposed of through an approved waste disposal plant in accordance with local, state, and federal regulations.[3][10]
Experimental Workflow Diagram
The following diagram illustrates the standard workflow for handling this compound, from preparation to disposal.
Caption: Workflow for Handling this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound|MSDS [dcchemicals.com]
- 4. maxedoutcompounds.com [maxedoutcompounds.com]
- 5. hazmatschool.com [hazmatschool.com]
- 6. sams-solutions.com [sams-solutions.com]
- 7. Recommended PPE to handle chemicals | Bernardo Ecenarro [bernardoecenarro.com]
- 8. How to Work with and Dispose of Dyes Safely | dummies [dummies.com]
- 9. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]
- 10. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
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请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
